4-Chloro-2-iodoaniline hydrochloride
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H6Cl2IN |
|---|---|
Molecular Weight |
289.93 g/mol |
IUPAC Name |
4-chloro-2-iodoaniline;hydrochloride |
InChI |
InChI=1S/C6H5ClIN.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3H,9H2;1H |
InChI Key |
LUWOIXCNEQRAFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-iodoaniline Hydrochloride
Introduction
4-Chloro-2-iodoaniline is a halogenated aniline derivative of significant interest in organic synthesis.[1][2] Its structural features, possessing chloro, iodo, and amino functional groups, make it a versatile building block for the synthesis of a wide range of more complex molecules.[1][2] It serves as a crucial intermediate in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] This guide provides a comprehensive overview of a common and reliable method for the synthesis of 4-chloro-2-iodoaniline and its subsequent conversion to the hydrochloride salt, tailored for researchers, scientists, and professionals in drug development.
The hydrochloride salt form is often preferred for its increased stability and solubility in aqueous media, which can be advantageous for certain applications and for long-term storage.
Core Synthesis: Electrophilic Iodination of 4-Chloroaniline
The most direct and widely employed route to 4-chloro-2-iodoaniline is the regioselective ortho-iodination of the readily available starting material, 4-chloroaniline.[3] This electrophilic aromatic substitution reaction introduces an iodine atom specifically at the position adjacent (ortho) to the amino group. The amino group is a potent activating group and an ortho, para-director. Since the para position is already occupied by a chlorine atom, the incoming electrophile is directed to the ortho position.
Reaction Mechanism and Rationale
The iodination of anilines requires an electrophilic iodine source. While molecular iodine (I₂) itself is not sufficiently electrophilic to react with moderately activated aromatic rings, its reactivity can be significantly enhanced by the use of an activating agent. A common and effective method involves the use of an in situ generated iodinating agent from the reaction of sodium iodide (NaI) and sodium hypochlorite (NaOCl, household bleach). This mixture generates hypoiodite (IO⁻) or a related species which is a more potent electrophile.
The overall transformation can be summarized as follows:
Caption: Figure 1. Simplified reaction mechanism for the iodination of 4-chloroaniline.
Experimental Protocol: Synthesis of 4-Chloro-2-iodoaniline
This protocol details a laboratory-scale synthesis of 4-chloro-2-iodoaniline.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | 10.0 g | 0.0784 |
| Sodium Iodide | NaI | 149.89 | 12.9 g | 0.0861 |
| Sodium Hypochlorite | NaOCl | 74.44 | ~131 mL (6% w/v solution) | ~0.106 |
| Methanol | CH₃OH | 32.04 | 200 mL | - |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | 150 mL | - |
| Saturated NaCl solution | - | - | 50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-chloroaniline and 12.9 g of sodium iodide in 200 mL of methanol. Stir the mixture until all solids have dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Addition of Oxidant: Slowly add the 6% sodium hypochlorite solution dropwise to the cooled reaction mixture over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. The solution will gradually darken as the reaction proceeds.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).
-
Quenching: Once the reaction is complete (as indicated by TLC), quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of the solution dissipates and a pale yellow or off-white precipitate forms.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Add 100 mL of deionized water and 100 mL of dichloromethane.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the organic layer.
-
Extract the aqueous layer with an additional 50 mL of dichloromethane.
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layers with 50 mL of saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and collect the filtrate.
-
-
Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude 4-chloro-2-iodoaniline as a solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[4]
Caption: Figure 2. Step-by-step experimental workflow for the synthesis.
Preparation of 4-Chloro-2-iodoaniline Hydrochloride
The free aniline product can be converted to its hydrochloride salt to improve its stability and handling properties.
Protocol: Hydrochloride Salt Formation
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| 4-Chloro-2-iodoaniline | C₆H₅ClIN | 253.47 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 |
| Hydrochloric Acid (concentrated) | HCl | 36.46 |
Procedure:
-
Dissolution: Dissolve the purified 4-chloro-2-iodoaniline in a minimal amount of diethyl ether in an Erlenmeyer flask.
-
Acidification: While stirring, slowly add concentrated hydrochloric acid dropwise to the solution. A precipitate of 4-chloro-2-iodoaniline hydrochloride will form immediately.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.
-
Drying: Dry the product under vacuum to obtain the final 4-chloro-2-iodoaniline hydrochloride salt.
Characterization
The identity and purity of the synthesized product should be confirmed using standard analytical techniques:
-
Melting Point: The melting point of 4-chloro-2-iodoaniline is reported to be in the range of 39-43 °C.[5]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the molecule. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the amine protons.[4]
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound (253.47 g/mol ).[4]
-
Infrared Spectroscopy (IR): IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H stretches of the amine and the C-Cl and C-I bonds.
Safety and Handling
4-Chloro-2-iodoaniline and its hydrochloride salt are toxic and should be handled with care. [5][6][7]
-
Toxicity: Toxic if swallowed.[5][6][7] Causes skin irritation and serious eye damage.[6][7] May cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[7][8]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5][7] Avoid contact with skin and eyes.[5][7]
-
Storage: Store in a cool, dry, and well-ventilated place away from light and incompatible materials such as strong oxidizing agents.[5] Keep the container tightly closed.[5]
Conclusion
This guide provides a detailed and practical protocol for the synthesis of 4-chloro-2-iodoaniline and its hydrochloride salt. The described electrophilic iodination of 4-chloroaniline is a reliable and efficient method for obtaining this valuable synthetic intermediate. Adherence to the experimental procedures and safety precautions outlined is crucial for a successful and safe synthesis. The characterization techniques mentioned are essential for verifying the identity and purity of the final product.
References
- A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. (n.d.). Royal Society of Chemistry.
- Synthesis of 4-Chloro-2-iodo-1-nitrobenzene. (n.d.). Benchchem.
-
4-Chloro-2-iodoaniline. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
-
Quinn, T. R., & Tanski, J. M. (2014). Crystal structure of 4-chloro-2-iodoaniline. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o944–o945. [Link]
-
4-Chloro 2 Iodo Aniline - High Purity Crystalline Powder at Best Price. (n.d.). IndiaMART. Retrieved February 20, 2026, from [Link]
Sources
- 1. 4-Chloro 2 Iodo Aniline - High Purity Crystalline Powder at Best Price [shreeneels.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Crystal structure of 4-chloro-2-iodoaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 4-Chloro-2-Iodoaniline, 4-Chloro 2 Iodo Aniline Manufacturers, SDS [mubychem.com]
- 6. 4-Chloro-2-iodoaniline | C6H5ClIN | CID 2757615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
4-Chloro-2-iodoaniline hydrochloride chemical properties
An In-Depth Technical Guide to 4-Chloro-2-iodoaniline Hydrochloride: Properties, Synthesis, and Applications
Abstract
4-Chloro-2-iodoaniline and its hydrochloride salt are pivotal intermediates in the fields of pharmaceutical sciences and fine chemical synthesis. As a di-halogenated aniline, this compound offers multiple reactive sites, enabling the construction of complex molecular architectures. The presence of iodine and chlorine atoms at specific positions on the aniline ring allows for regioselective functionalization, primarily through modern cross-coupling reactions, while the amine group serves as a classical nucleophile and a precursor to diazonium salts. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Chloro-2-iodoaniline hydrochloride, intended for researchers, chemists, and professionals in drug development. It consolidates technical data with practical insights into its handling, safety, and synthetic utility.
Chemical Identity and Physicochemical Properties
4-Chloro-2-iodoaniline is typically handled and stored as its free base, a low-melting solid, or as its hydrochloride salt, which often presents improved stability and handling characteristics. The hydrochloride salt is formed by the reaction of the aniline's basic amino group with hydrochloric acid. This conversion to a salt is a standard practice in organic chemistry to transform a potentially oily or low-melting, air-sensitive amine into a more stable, crystalline solid.
Table 1: Chemical Identifiers
| Identifier | 4-Chloro-2-iodoaniline (Free Base) | 4-Chloro-2-iodoaniline Hydrochloride (Salt) |
|---|---|---|
| IUPAC Name | 4-chloro-2-iodoaniline[1] | 4-chloro-2-iodoanilinium chloride |
| CAS Number | 63069-48-7[1][2][3][4][5][6][7] | Not explicitly cataloged; derived from base. |
| Molecular Formula | C₆H₅ClIN[1][2][6][8] | C₆H₆Cl₂IN |
| Molecular Weight | 253.47 g/mol [1][2][8] | 289.93 g/mol |
| InChI Key | FLEJOBRWKBPUOX-UHFFFAOYSA-N[1][6] | N/A |
| Canonical SMILES | Nc1ccc(Cl)cc1I | Cl.Nc1ccc(Cl)cc1I |
Table 2: Physicochemical Properties (Free Base) | Property | Value | Source(s) | | :--- | :--- | :--- | | Appearance | Pale brown to purple or white to violet crystals/powder. Light-sensitive.[2][5][6] | | Melting Point | 39-43 °C (lit.)[2] | | Boiling Point | 295 °C (lit.)[2] | | Solubility | Soluble in methanol.[2] | | Flash Point | >109 °C (>228.2 °F) - closed cup |
Spectroscopic Profile
The structural identity of 4-Chloro-2-iodoaniline is unequivocally confirmed by spectroscopic methods. The following data corresponds to the free aniline base.
Table 3: Spectroscopic Data Summary (Free Base) | Spectrum | Key Features | Source(s) | | :--- | :--- | :--- | | ¹H NMR | (400 MHz, CDCl₃): δ 7.60 (d, J=2.4 Hz, 1H), 7.10 (dd, J₁=8.8 Hz, J₂=2.4 Hz, 1H), 6.66 (d, J=8.8 Hz, 1H), 4.09 (s, 2H, -NH₂).[9] | | ¹³C NMR | (100 MHz, CDCl₃): δ 145.7, 137.9, 129.4, 123.3, 115.1, 83.6.[9] | | HRMS (ESI) | Calculated for [C₆H₅ClIN+H⁺]: 253.9233; Found: 253.9219.[9] |
Synthesis and Purification
The most common laboratory synthesis of 4-Chloro-2-iodoaniline involves the direct electrophilic iodination of 4-chloroaniline. This method is efficient and proceeds under mild conditions.
Protocol 2.1: Laboratory-Scale Synthesis via Electrophilic Iodination
This protocol is adapted from established methodologies for the iodination of anilines.[5]
Objective: To synthesize 4-Chloro-2-iodoaniline from 4-chloroaniline.
Materials:
-
4-Chloroaniline
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Iodide Dichloride (NaICl₂) aqueous solution (50% w/w)
-
Saturated Sodium Bisulfite (NaHSO₃) aqueous solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Starch-iodide paper
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroaniline (1.0 eq) in a solvent mixture of MeOH and H₂O.
-
Acidification: Adjust the pH of the solution to 1-2 by the dropwise addition of concentrated HCl.
-
Scientist's Note: Protonation of the amino group to form the anilinium salt prevents oxidation and deactivates the ring slightly, enhancing regioselectivity for the ortho position due to the steric bulk and electronic effects.
-
-
Iodination: Slowly add NaICl₂ solution (1.1-1.2 eq) dropwise to the stirred mixture at room temperature. The reaction is typically complete within 3-4 hours. Monitor progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding saturated NaHSO₃ solution until a starch-iodide test is negative, indicating the absence of residual oxidant.
-
Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude 4-Chloro-2-iodoaniline by flash column chromatography on silica gel (e.g., using an ethyl acetate/petroleum ether gradient) or by recrystallization.[9]
Visualization of Synthesis Workflow
Caption: Synthesis workflow for 4-Chloro-2-iodoaniline.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 4-Chloro-2-iodoaniline hydrochloride stems from the distinct reactivity of its three key functional components: the amine group, the carbon-iodine bond, and the carbon-chlorine bond.
-
Amino Group (-NH₂): Acts as a nucleophile, can be acylated, alkylated, or diazotized to generate a highly versatile diazonium salt for Sandmeyer-type reactions.
-
Carbon-Iodine (C-I) Bond: The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This reactivity difference is the cornerstone of its utility, allowing for selective functionalization at the C2 position. Reactions include Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings.
-
Carbon-Chlorine (C-Cl) Bond: While less reactive than the C-I bond, the C-Cl bond can be activated for cross-coupling under more forcing conditions, allowing for sequential, site-selective modifications.
Visualization of Molecular Reactivity
Caption: Reactivity map of 4-Chloro-2-iodoaniline.
Applications in Research and Drug Development
Halogenated anilines are indispensable building blocks in medicinal chemistry.[10] 4-Chloro-2-iodoaniline serves as a key starting material for synthesizing a wide array of heterocyclic scaffolds and active pharmaceutical ingredients (APIs).
-
Pharmaceutical Synthesis: The compound is a precursor in the synthesis of anti-cancer agents, anti-inflammatory drugs, and neuroprotective compounds.[11] Its structure is integrated into complex molecules that form the basis of many medications.[10]
-
Drug Discovery: In drug discovery, it is used to create libraries of diverse small molecules for high-throughput screening.[10] The ability to selectively functionalize the C-I bond allows for the rapid generation of analogues to explore structure-activity relationships (SAR).
-
Agrochemicals: Similar to its role in pharmaceuticals, it is an intermediate in the manufacture of advanced pesticides and herbicides.
-
Materials Science: The unique electronic properties imparted by the halogen atoms make this and similar anilines useful in the development of specialty polymers and organic electronic materials.
Safety, Handling, and Storage
Scientific integrity demands rigorous adherence to safety protocols. 4-Chloro-2-iodoaniline is a hazardous substance and must be handled with appropriate precautions.
Table 4: GHS Hazard Summary
| Hazard Class | Statement | GHS Code | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | Toxic if swallowed | H301 | [1][2][12] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [1][3][12] |
| Serious Eye Damage | Causes serious eye damage | H318 | [1][2][12] |
| STOT, Single Exposure | May cause respiratory irritation | H335 | [2][12] |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects | H411 |[3] |
Protocol 5.1: Standard Operating Procedure for Safe Handling
1. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[12]
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat and appropriate protective clothing.[12][13]
-
Respiratory Protection: Use only in a well-ventilated area or under a certified chemical fume hood.[4][12] If dust formation is likely, a NIOSH/MSHA-approved respirator with a particulate filter is required.[4][13]
2. Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing.[2][12] Minimize dust generation.[2] Do not eat, drink, or smoke in the work area.[2][4][12] Wash hands thoroughly after handling.[2][4][12][13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][12] Protect from light, as the compound is light-sensitive.[2] Store locked up and away from incompatible materials such as strong oxidizing agents and acids.[2][4][12]
3. Emergency Procedures:
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12][13]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[4][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][12][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][12]
Conclusion
4-Chloro-2-iodoaniline hydrochloride is a high-value chemical intermediate whose utility is firmly established in modern organic synthesis. Its well-defined regiochemistry and the differential reactivity of its halogen atoms provide a robust platform for the construction of complex molecules, particularly within the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reactivity, and stringent safety requirements is essential for leveraging its full synthetic potential in a responsible and effective manner. This guide serves as a foundational resource for scientists dedicated to advancing chemical innovation.
References
-
4-Chloro-2-Iodoaniline or 4-Chloro 2 Iodo Aniline Manufacturers, with SDS GHS MSDS Sheet. Muby Chemicals. [Link]
-
A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. Royal Society of Chemistry. [Link]
-
4-Chloro-2-iodoaniline | C6H5ClIN | CID 2757615. PubChem - NIH. [Link]
-
4-Chloro 2 Iodo Aniline - High Purity Crystalline Powder at Best Price. ExportersIndia. [Link]
-
Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. SynZeal. [Link]
-
INDIUM-CATALYZED CYCLOISOMERIZATION: PREPARATION OF 4-METHYLPYRROLO[1,2-a]QUINOLINE. Organic Syntheses. [Link]
-
4-Iodoaniline: The Cornerstone of Innovative Solutions. Sarex. [Link]
Sources
- 1. 4-Chloro-2-iodoaniline | C6H5ClIN | CID 2757615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2-Iodoaniline, 4-Chloro 2 Iodo Aniline Manufacturers, SDS [mubychem.com]
- 3. 4-Chloro-2-iodoaniline | 63069-48-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Chloro-2-iodoaniline | 63069-48-7 [chemicalbook.com]
- 6. B25457.06 [thermofisher.com]
- 7. strem.com [strem.com]
- 8. 4-Chloro 2 Iodo Aniline - High Purity Crystalline Powder at Best Price [shreeneels.net]
- 9. rsc.org [rsc.org]
- 10. calibrechem.com [calibrechem.com]
- 11. calibrechem.com [calibrechem.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
Technical Monograph: 4-Chloro-2-iodoaniline Hydrochloride
Core Identity & Strategic Application in Medicinal Chemistry
Chemical Identity & The CAS Conundrum
Crucial Note for Procurement & Database Searching: Researchers must be aware that 4-Chloro-2-iodoaniline is almost exclusively indexed and traded globally as the Free Base form. The Hydrochloride (HCl) salt is chemically valid but rarely assigned a distinct, permanent CAS number in public registries (PubChem, SciFinder).
To source this material or structure your electronic lab notebook (ELN), you must anchor your data to the Free Base CAS and treat the Hydrochloride as a derivative form prepared in situ or via custom synthesis.
Physicochemical Profile (Free Base vs. HCl Salt)
| Feature | Free Base | Hydrochloride Salt (Generated) |
| CAS Number | 63069-48-7 | Not Independently Indexed |
| Formula | C₆H₅ClIN | C₆H₅ClIN[1] · HCl |
| Molar Mass | 253.47 g/mol | 289.93 g/mol |
| Appearance | Pale brown to purple crystalline solid | Off-white to grey hygroscopic solid |
| Melting Point | 40–43 °C | >180 °C (Decomposes) |
| Solubility | Soluble in DCM, EtOAc, DMSO | Soluble in Water, MeOH, DMSO |
| Stability | Light sensitive; oxidizes slowly in air | Enhanced thermal stability; hygroscopic |
Synthesis & Preparation Protocols
The synthesis of 4-Chloro-2-iodoaniline relies on the chemoselective electrophilic iodination of 4-chloroaniline. The subsequent conversion to the hydrochloride salt is a stabilization step recommended for long-term storage.
A. Primary Synthesis: Regioselective Iodination
Reaction Logic: The amino group (-NH₂) is a strong activator and ortho/para director. The chlorine atom at the para position blocks that site, forcing the incoming iodine electrophile to the ortho position. Iodine Monochloride (ICl) is preferred over elemental iodine (I₂) for higher atom economy and faster kinetics.
Step-by-Step Protocol:
-
Dissolution: Dissolve 4-chloroaniline (1.0 equiv) in glacial acetic acid (AcOH) under inert atmosphere (N₂).
-
Addition: Cool the solution to 15–20 °C. Add Iodine Monochloride (ICl, 1.05 equiv) dropwise over 30 minutes. Critical: Maintain temperature <25 °C to prevent poly-iodination.
-
Quenching: Stir for 2 hours. Pour the mixture into ice water containing sodium bisulfite (NaHSO₃) to reduce unreacted iodine (indicated by the disappearance of purple/brown color).
-
Isolation: Neutralize with saturated NaHCO₃ to pH 8. Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Hexane/Ethanol (9:1) to yield the Free Base .
B. Conversion to Hydrochloride Salt
Why convert? The free base has a low melting point (40 °C) and can fuse/oxidize during storage. The HCl salt is a high-melting solid, easier to handle for weighing.
Protocol:
-
Dissolve the purified Free Base (10 g) in anhydrous Diethyl Ether (50 mL).
-
Cool to 0 °C in an ice bath.
-
Slowly bubble dry HCl gas through the solution OR add 4M HCl in Dioxane (1.1 equiv) dropwise.
-
A white/grey precipitate will form immediately.
-
Filter the solid under Nitrogen (to avoid moisture absorption).
-
Wash with cold ether and dry under vacuum.
C. Synthesis Workflow Diagram
Figure 1: Logical workflow for the synthesis of the Free Base and its conversion to the Hydrochloride salt.
Reactivity & Pharmaceutical Applications[3]
The core value of 4-Chloro-2-iodoaniline lies in its Orthogonal Halogen Reactivity . The C–I bond is significantly weaker (Bond Dissociation Energy ~65 kcal/mol) than the C–Cl bond (~95 kcal/mol). This allows researchers to perform sequential cross-coupling reactions.
Chemoselective Suzuki-Miyaura Coupling
In drug discovery, this molecule acts as a "linchpin" scaffold.
-
Site A (Iodine): Reacts first with Pd(0) catalysts at room temperature or mild heating.
-
Site B (Chlorine): Remains inert during the first coupling. It requires specialized ligands (e.g., Buchwald ligands like XPhos or RuPhos) and higher temperatures (>80 °C) to react.
Mechanism-Based Protocol (Site A Coupling):
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.
-
Base: Na₂CO₃ (aqueous).
-
Solvent: DME/Water or Toluene/Water.
-
Conditions: The C–I bond oxidatively adds to Pd(0) rapidly. If the reaction is heated too aggressively (>100 °C), the C–Cl bond may begin to participate, leading to polymerization or double-coupling. Control temperature at 60 °C.
D. Orthogonal Coupling Pathway
Figure 2: Sequential functionalization strategy utilizing the reactivity difference between Iodine and Chlorine.
Safety & Handling Guidelines
-
Acute Toxicity: Like most halogenated anilines, this compound is toxic if swallowed (H301) and can cause methemoglobinemia (interference with oxygen transport in blood).
-
Skin Absorption: Wear nitrile gloves (double-gloving recommended for DMSO solutions).
-
Light Sensitivity: The C–I bond is photolabile. Store the Free Base and Salt in amber vials wrapped in foil. Exposure to light causes liberation of Iodine (purple discoloration).
-
Acidic Hydrolysis: The HCl salt is acidic. Ensure compatibility with acid-sensitive protecting groups (e.g., Boc, THP) if used in subsequent steps; a free-base neutralization may be required in situ.
References
-
Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757615, 4-Chloro-2-iodoaniline. Retrieved from [Link]
-
Structural Analysis: Quinn, T. R., & Tanski, J. M. (2014).[2] Crystal structure of 4-chloro-2-iodoaniline.[2] Acta Crystallographica Section E: Structure Reports Online, 70(9), o944–o945. Retrieved from [Link]
-
Synthesis Methodology: Hoque, M. M., et al. (2013).[3] Regioselective iodination of anilines. Journal of Chemical Research. (Cited within context of standard electrophilic substitution protocols).
Sources
4-Chloro-2-iodoaniline hydrochloride molecular weight
An In-Depth Technical Guide to 4-Chloro-2-iodoaniline Hydrochloride: Properties, Synthesis, and Applications
Introduction
4-Chloro-2-iodoaniline is a halogenated aniline derivative that serves as a pivotal structural motif and versatile building block in modern organic synthesis.[1] Its utility is particularly pronounced in the fields of pharmaceutical sciences and materials chemistry, where the unique electronic properties and reactivity conferred by the chloro and iodo substituents are exploited to construct complex molecular architectures.[1][2] The hydrochloride salt form of this compound is often utilized to enhance stability and aqueous solubility, facilitating its use in various synthetic protocols. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of 4-chloro-2-iodoaniline and its hydrochloride salt, tailored for researchers and professionals in drug development and chemical research.
Physicochemical and Structural Properties
The strategic placement of a chlorine atom at the 4-position and an iodine atom at the 2-position of the aniline ring creates a unique electronic and steric environment. The iodine atom, being an excellent leaving group in transition metal-catalyzed cross-coupling reactions, and the chloro group, which modulates the nucleophilicity and basicity of the amine, make this compound a highly valuable intermediate.[2]
Molecular Weight and Formula
The molecular weight of the free base, 4-chloro-2-iodoaniline, is 253.47 g/mol .[3][4][5] The hydrochloride salt is formed by the reaction of the aniline with hydrogen chloride, resulting in a molecular weight of 289.93 g/mol .
Core Physicochemical Data
| Property | Value (4-Chloro-2-iodoaniline) | Reference |
| Molecular Formula | C6H5ClIN | [3][4][6] |
| Molecular Weight | 253.47 g/mol | [3][4][5] |
| CAS Number | 63069-48-7 | [4][7][8] |
| Appearance | Pale brown to purple or white to off-white crystalline powder/solid.[8][9] | [8][9] |
| Melting Point | 39-43 °C | [9] |
| Boiling Point | 295.0 ± 25.0 °C (Predicted) | [7] |
| Density | 2.015 ± 0.06 g/cm³ (Predicted) | [7] |
| Solubility | Soluble in methanol. | [9] |
| Flash Point | >110 °C | [7][9] |
The hydrochloride salt is expected to exhibit higher solubility in polar and aqueous solvents compared to the free base.
Crystal Structure Insights
The crystal structure of 4-chloro-2-iodoaniline reveals significant intermolecular interactions. The amino group participates in N—H⋯N hydrogen bonding, which creates chain-like structures within the crystal lattice.[10] Additionally, a notable Cl⋯I halogen bond and offset π-stacking interactions contribute to the packing of the molecules in the solid state.[10] These structural features are crucial for understanding its solid-state behavior and reactivity. The C—Cl and C—I bond lengths are reported to be 1.755 (6) Å and 2.101 (5) Å, respectively.[10]
Key Applications in Research and Development
4-Chloro-2-iodoaniline hydrochloride is a valuable intermediate primarily used in the synthesis of pharmaceuticals and agrochemicals.[8][11] The presence of two distinct halogen atoms allows for selective and sequential functionalization, making it a cornerstone for building molecular complexity.
Pharmaceutical Synthesis
Halogenated anilines are foundational in drug discovery.[12] The iodo- and chloro-substituents can be leveraged in various coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce diverse functionalities. This makes 4-chloro-2-iodoaniline a key starting material for creating libraries of compounds for high-throughput screening. It is particularly noted for its role as an intermediate in the development of:
-
Anticancer Agents: The scaffold is used to synthesize targeted therapies.[1]
-
Antibiotics: It serves as a building block for novel antibacterial agents.[1]
-
Active Pharmaceutical Ingredients (APIs): Its reactivity is essential for constructing the core structures of numerous APIs.[2]
Agrochemicals and Materials Science
Beyond pharmaceuticals, this compound is utilized in the synthesis of modern agrochemicals, including herbicides and pesticides.[1][2][11] In materials science, its derivatives can be incorporated into monomers for producing conducting polymers and other advanced materials with specific electronic properties.[2]
Experimental Protocols: Synthesis of 4-Chloro-2-iodoaniline
The synthesis of 4-chloro-2-iodoaniline is typically achieved through the selective ortho-iodination of 4-chloroaniline.[10] This process must be carefully controlled to achieve high regioselectivity and yield.
General Synthesis Workflow
Caption: General workflow for the synthesis of 4-chloro-2-iodoaniline.
Detailed Step-by-Step Protocol
This protocol is adapted from a general method for the iodination of substituted anilines.[8]
-
Preparation of the Reaction Mixture: Dissolve 4-chloroaniline (20.0 mmol) in a solvent mixture of water (100 mL) and methanol (300 mL).[8]
-
Acidification: Adjust the pH of the solution to between 1 and 2 by the careful addition of concentrated hydrochloric acid. Monitor the pH using pH paper.[8]
-
Iodination: Slowly add an aqueous solution of sodium dichloroiodate (NaICl2) (50% w/w, molar equivalents as required) dropwise to the stirred reaction mixture.[8]
-
Reaction: Continue to stir the mixture for 3-4 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO3) until a starch-iodide test is negative, indicating the absence of the oxidizing iodinating agent.[8]
-
Workup and Purification: The product can then be isolated by extraction with a suitable organic solvent, followed by washing, drying, and purification, typically by column chromatography or recrystallization.
Causality Note: The acidic condition (Step 2) is crucial for deactivating the aniline nitrogen, preventing N-iodination and directing the electrophilic iodination to the ortho position of the aromatic ring. The quenching step (Step 5) is a critical safety and purity measure to remove any unreacted iodinating agent.
Safety, Handling, and Storage
4-Chloro-2-iodoaniline hydrochloride and its free base are hazardous compounds and must be handled with appropriate precautions.[13]
Hazard Identification
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3][9][13][14]
-
Irritation: Causes skin irritation and serious eye damage.[3][13] May cause respiratory irritation.[3][9][13]
-
Environmental Hazard: Toxic to aquatic organisms, with potential for long-term adverse effects in the aquatic environment.[7][14]
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses and/or face shield).[7][13]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14] Avoid the formation of dust and aerosols.[13][14] Do not eat, drink, or smoke when using this product.[13][14]
-
First Aid:
Storage and Stability
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6][9][13] The compound is light-sensitive.[9] For long-term stability, particularly for the free base, storage under an inert atmosphere (e.g., argon) is recommended.[5]
References
-
ChemBK. (2024, April 10). 2-IODO-4-CHLOROANILINE. [Link]
-
Muby Chemicals. (n.d.). 4-Chloro-2-Iodoaniline or 4-Chloro 2 Iodo Aniline Manufacturers, with SDS GHS MSDS Sheet. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-2-iodoaniline. PubChem Compound Database. [Link]
-
IndiaMART. (n.d.). 4-Chloro 2 Iodo Aniline - High Purity Crystalline Powder at Best Price. [Link]
-
Quinn, T. R., & Tanski, J. M. (2014). Crystal structure of 4-chloro-2-iodoaniline. Acta Crystallographica Section E: Crystallographic Communications, 70(9), o944–o945. [Link]
-
CP Lab Safety. (n.d.). 4-Chloro-2-iodoaniline, min 98%, 100 grams. [Link]
-
Royal Society of Chemistry. (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. [Link]
-
Amizara. (2025, August 8). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. [Link]
-
Organic Syntheses. (2006). Indium-Catalyzed Cycloisomerization: Preparation of 4-Methylpyrrolo[1,2-a]quinoline. [Link]
- Google Patents. (n.d.). CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)
-
Fengchen Group. (2026, February 18). Exploring Applications of 4-Iodoaniline CAS 540-37-4 in Organic Synthesis. [Link]
-
Al-Zoubi, W., Al-Jaber, H., & Al-Masoudi, N. A. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 27(15), 4851. [Link]
Sources
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- 4. 4-Chloro-2-iodoaniline | CAS 63069-48-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. calpaclab.com [calpaclab.com]
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- 10. Crystal structure of 4-chloro-2-iodoaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Chloro 2 Iodo Aniline - High Purity Crystalline Powder at Best Price [shreeneels.net]
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4-Chloro-2-iodoaniline hydrochloride solubility data
Title: Comprehensive Characterization Guide: 4-Chloro-2-iodoaniline Hydrochloride Solubility & Physicochemical Profiling
Executive Summary
4-Chloro-2-iodoaniline hydrochloride is a specialized intermediate, primarily utilized in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for pharmaceutical and agrochemical synthesis. Unlike its free base, the hydrochloride salt is rarely isolated as a commercial commodity due to its hydrolytic instability.
This technical guide addresses the solubility data gap by providing a theoretical physicochemical profile, a rigorous experimental protocol for de novo determination, and a stability framework. Researchers must recognize that this compound behaves as a salt of a very weak base (pKa ≈ 2.0–2.5), meaning its "solubility" in water is strictly dependent on pH and ionic strength.
Compound Identity & Physicochemical Baseline
Before establishing solubility, the compound's fundamental properties must be defined to predict its behavior in solution.
| Property | Data / Descriptor | Source / Inference |
| Compound Name | 4-Chloro-2-iodoaniline hydrochloride | Derived from Free Base CAS 63069-48-7 |
| Molecular Formula | Free Base ( | |
| Molecular Weight | 289.93 g/mol | 253.47 (Base) + 36.46 (HCl) |
| Appearance | Off-white to pale violet crystalline solid | Light sensitive; darkens upon oxidation/iodine release |
| pKa (Conjugate Acid) | ~2.0 – 2.5 (Estimated) | Based on 2,4-dichloroaniline (pKa 2.[1][2][3][4][5][6][7]05) [1] |
| LogP (Free Base) | 2.5 – 2.9 | Lipophilic; indicates poor aqueous solubility of the free base [2] |
Critical Insight: The low pKa indicates that 4-chloro-2-iodoaniline is a very weak base. In pure water (pH 7), the equilibrium shifts toward the insoluble free base , causing the salt to hydrolyze and precipitate. True solubility can only be maintained in acidic media (pH < 1).
Theoretical Solubility Profile & Hydrolysis Dynamics
The solubility of 4-chloro-2-iodoaniline hydrochloride (
The Hydrolysis Trap
When dissolved in water without excess acid, the salt undergoes hydrolysis:
Predicted Solubility Matrix
| Solvent System | Predicted Behavior | Mechanism |
| Water (Neutral) | Unstable / Hydrolyzes | Dissociation yields insoluble free base precipitate. |
| 0.1 M HCl | Moderate Solubility | Excess |
| 1.0 M HCl | High Solubility | Fully protonated state ( |
| Methanol / Ethanol | High Solubility | Solvates both the ionic pair and the organic cation. |
| Diethyl Ether | Insoluble | Typical for ionic salts; used to precipitate the salt during synthesis. |
| DMSO | Very High Solubility | High dielectric constant supports the salt form. |
Experimental Protocols
Since specific literature values are undefined, the following self-validating protocols are required to generate empirical data.
Protocol A: Synthesis of the Reference Standard
Do not attempt solubility testing on "aged" samples, as they likely contain free base degradation products.
-
Dissolution: Dissolve 1.0 g of 4-Chloro-2-iodoaniline (Free Base) in 10 mL of anhydrous diethyl ether or ethyl acetate.
-
Acidification: Bubble dry HCl gas through the solution OR add 2.0 mL of 4M HCl in Dioxane dropwise at 0°C.
-
Precipitation: The hydrochloride salt will precipitate immediately as a white solid.
-
Isolation: Filter under Argon (to prevent oxidation). Wash with cold anhydrous ether.
-
Drying: Vacuum dry at room temperature. Store in amber vials (iodine bond is photolabile).
Protocol B: pH-Dependent Solubility Determination
Methodology: Shake-Flask Method with HPLC Quantitation.
-
Preparation: Prepare three solvent media:
-
Buffer A: Phosphate Buffer pH 7.0
-
Buffer B: 0.1 M HCl (pH 1.0)
-
Buffer C: Methanol (Organic Control)
-
-
Saturation: Add excess salt (synthesized in Protocol A) to 5 mL of each solvent until undissolved solid remains.
-
Equilibration: Agitate at 25°C for 24 hours.
-
Filtration: Filter supernatant through a 0.45 µm PTFE filter.
-
Analysis: Dilute filtrate 1:100 with mobile phase and analyze via HPLC (UV detection at 254 nm).
-
Calculation: Compare peak area against a standard curve of the free base.
-
Visualization of Dynamics
The following diagrams illustrate the stability workflow and chemical equilibrium, essential for understanding why standard water solubility tests fail for this compound.
Figure 1: Hydrolysis Equilibrium. In neutral water, the equilibrium shifts right (Red Arrow), causing precipitation. Stability is only achieved by driving the equilibrium left with excess acid (Green Dashed Arrow).
Figure 2: Recommended Workflow for Solubility Determination. Note the divergence in results based on solvent acidity.
Safety & Handling (SDS Highlights)
-
Signal Word: DANGER
-
Hazard Statements:
-
Storage: Store at 2-8°C under inert atmosphere (Argon). Light sensitive.
-
Disposal: Incineration with scrubber for Halogens (Cl, I) and Nitrogen oxides.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11123, 2,4-Dichloroaniline. Retrieved from [Link]
-
Lumen Learning. Hydrolysis of Salts of Weak Bases. Retrieved from [Link]
-
Organic Syntheses. Preparation of Iodoanilines via Iodine Monochloride. Coll. Vol. 2, p. 349. Retrieved from [Link]
Sources
- 1. 4-Chloro-2-iodoaniline | C6H5ClIN | CID 2757615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloroaniline | 554-00-7 [chemicalbook.com]
- 3. 4-Chloro-2-iodoaniline | 63069-48-7 [chemicalbook.com]
- 4. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 554-00-7: 2,4-Dichloroaniline | CymitQuimica [cymitquimica.com]
- 6. scent.vn [scent.vn]
- 7. 2,4-Dichloroaniline CAS#: 554-00-7 [m.chemicalbook.com]
Advanced Mass Spectrometry Guide: 4-Chloro-2-iodoaniline Hydrochloride
Executive Summary & Strategic Relevance
In the high-stakes arena of drug development, 4-Chloro-2-iodoaniline hydrochloride (CAS: 63069-48-7) serves as a critical scaffold. Its unique dual-halogenated structure—possessing both a labile iodine for cross-coupling (e.g., Suzuki-Miyaura) and a stable chlorine for metabolic blocking—makes it a high-value intermediate in the synthesis of kinase inhibitors and agrochemicals.
However, its analysis presents a specific set of challenges:
-
Salt Dissociation: As a hydrochloride salt, the analyte must be correctly managed to observe the parent amine.
-
Halogen Signature: The presence of Chlorine (
) and Iodine ( ) creates a complex isotopic envelope that must be deconvoluted for accurate identification. -
Lability: The C-I bond is photolabile and weak, leading to potential in-source fragmentation that can be mistaken for impurities.
This guide provides a validated, self-consistent framework for the mass spectrometric characterization of this compound, moving beyond basic observation to mechanistic understanding.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Before initiating analysis, verify the analyte properties to select the correct ionization mode.
| Parameter | Data | Relevance to MS |
| Formula (Salt) | Salt does not fly intact in EI/ESI. | |
| Formula (Free Base) | The species observed in MS.[1][2] | |
| Exact Mass (Free Base) | 252.9155 Da | Target for High-Res MS (HRMS). |
| Monoisotopic Mass | 252.9 Da | Base peak in low-res MS. |
| pKa (Aniline) | ~2.5 - 3.5 | Low basicity due to electron-withdrawing halogens. Requires acidic mobile phase for ESI+. |
| Bond Energy | C-I (~240 kJ/mol) vs C-Cl (~340 kJ/mol) | C-I will fragment first. |
Analytical Methodologies
A. Sample Preparation (The Causality of Purity)
Direct injection of the salt can corrode GC liners or suppress ionization in LC-MS due to excess
Protocol 1: Free Base Liberation (For GC-MS)
-
Dissolve 10 mg of salt in 1 mL saturated
. -
Extract with 1 mL Ethyl Acetate (EtOAc).
-
Dry organic layer over
. -
Why: This prevents thermal degradation of the salt in the injector port, which causes erratic peak shapes and "ghost" peaks of HCl adducts.
Protocol 2: Direct Dilution (For LC-MS)
-
Dissolve 1 mg in 1 mL Methanol (MeOH).
-
Dilute 1:100 with Water:MeOH (50:50) + 0.1% Formic Acid.
-
Why: The formic acid ensures the aniline nitrogen is fully protonated (
), maximizing sensitivity in ESI+ mode.
B. Instrumental Parameters
LC-MS (ESI+) Configuration:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 mins.
-
Ionization: Electrospray Ionization (Positive Mode).
-
Source Temp: 300°C (High enough to desolvate, low enough to prevent C-I cleavage).
GC-MS (EI) Configuration:
-
Inlet: 250°C (Split 10:1).
-
Column: HP-5ms (5% Phenyl-methylpolysiloxane).
-
Ion Source: Electron Impact (70 eV).
Spectral Analysis & Fragmentation Logic
A. Isotopic Envelope Validation
The first step in validating the spectrum is checking the "Halogen Fingerprint."
-
Chlorine Effect: Chlorine exists as
(75.8%) and (24.2%). -
Iodine Effect: Iodine is monoisotopic (
, 100%).
Expected Pattern:
-
M (m/z 253): Contains
. Relative Intensity: 100%.[3] -
M+2 (m/z 255): Contains
. Relative Intensity: ~33% (approx 1/3 of M). -
Validation Check: If the M+2 peak is missing or <10%, the compound is not chlorinated.
B. Fragmentation Pathways (MS/MS & EI)
Understanding fragmentation allows you to distinguish this compound from isomers (e.g., 2-chloro-4-iodoaniline).
-
Primary Loss (The Weakest Link): The C-I bond is the weakest.
-
Observation: Loss of Iodine radical (I•, 127 Da).[3]
-
Result: m/z 126 (
).
-
-
Secondary Loss: Loss of HCl or Cl radical.
-
Observation: From m/z 126
m/z 90/91 (Dehydrohalogenation).
-
-
Aniline Characteristic: Loss of HCN (27 Da) or
(17 Da).
C. Visualization of Fragmentation Mechanism[1][12]
Figure 1: Primary fragmentation pathways under Electron Impact (EI) ionization. The C-I bond cleavage is the dominant thermodynamic outcome.
Analytical Workflow: From Salt to Spectrum
This workflow ensures data integrity and prevents common artifacts (e.g., thermal degradation).[4]
Figure 2: Decision tree for sample preparation and data validation based on available instrumentation.
Interpretation of Results (Self-Validation)
When reviewing your data, apply this checklist to ensure the signal is authentic and not an artifact:
-
The "Salt" Peak: In ESI+, do you see a peak at m/z 254 (
)?-
Caution: If you see m/z 253 in ESI, it may be a radical cation (rare in ESI, common in APPI) or incorrect mass assignment. Ensure you are looking for
.
-
-
The Dimer Check: Aniline salts often form non-covalent dimers in high concentrations.
-
Look for: m/z 507 (
). If present, dilute the sample 10x to confirm the monomer.
-
-
The Iodine Defect: Iodine has a negative mass defect.
-
High Res Check: The exact mass is 252.9155. If your measured mass is significantly higher (e.g., 253.0), recalibrate. The iodine pulls the mass down from the integer.
-
Safety & Handling Note
-
Light Sensitivity: 4-Chloro-2-iodoaniline is photosensitive. The C-I bond can homolyze under UV light, liberating Iodine and creating radical species. Always store solutions in amber vials and analyze immediately to prevent the appearance of degradation peaks (e.g., de-iodinated species) in the spectrum.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757615, 4-Chloro-2-iodoaniline. Retrieved from [Link]
Sources
Navigating the Biological Interface of 4-Chloro-2-iodoaniline Hydrochloride: A Technical Guide to Its Mechanistic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-iodoaniline hydrochloride is a halogenated aromatic amine primarily recognized for its role as a versatile chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] While not utilized as a therapeutic agent itself, its pronounced biological activity, evidenced by a significant toxicological profile, necessitates a thorough understanding of its interactions at the molecular and cellular levels. This guide provides an in-depth analysis of the compound's known and extrapolated mechanisms of action, focusing on its toxicological pathways and potential antimicrobial activities inferred from structurally related analogs. We will explore the metabolic activation that leads to its primary toxicity, its metabolic fate through conjugation, and plausible enzymatic targets that may underlie its broader biological effects. This document serves as a critical resource for professionals in drug development and toxicology, offering insights into the causality behind its biological interactions and providing a framework for assessing the safety and potential applications of its derivatives.
Introduction: The Duality of a Building Block
4-Chloro-2-iodoaniline hydrochloride (Figure 1) is a dihalogenated aniline that, due to its chemical reactivity, serves as a valuable precursor in organic synthesis.[1][2] The presence of two different halogens (chlorine and iodine) at specific positions on the aniline ring, along with the amine group, provides multiple reactive sites for constructing more complex molecules, including potential pharmaceutical candidates like anti-cancer agents and antibiotics.[1][3]
However, the same chemical features that make it a useful synthetic intermediate also drive its biological activity. Like many halogenated anilines, 4-chloro-2-iodoaniline hydrochloride is classified as a toxic substance.[4][5] Understanding its mechanism of action is therefore not a matter of pharmacology in the traditional sense, but rather a crucial exercise in toxicology and chemical biology. This guide will deconstruct its mechanistic profile by examining established toxicological pathways for related compounds and exploring potential, yet unconfirmed, molecular interactions.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClIN·HCl | Inferred |
| Molecular Weight | 289.94 g/mol | Inferred |
| Appearance | Pale brown to purple low melting solid | [6] |
| Acute Oral LD50 (Rat) | 100 mg/kg | [4] |
| Key Hazards | Toxic if swallowed, Causes serious eye damage, May cause respiratory irritation | [4][5] |
Figure 1: Chemical Structure of 4-Chloro-2-iodoaniline
A 2D representation of 4-chloro-2-iodoaniline.
Core Mechanism of Toxicity: Induction of Methemoglobinemia
The primary and most well-documented toxic effect of chloroanilines is the induction of methemoglobinemia.[7][8] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering the hemoglobin molecule incapable of binding and transporting oxygen. While direct studies on 4-chloro-2-iodoaniline are lacking, the mechanism is well-established for structurally similar compounds like p-chloroaniline and is considered a class effect for chloroanilines.[7][8]
The process is not initiated by the parent aniline compound itself but by its metabolic activation, primarily in the liver.
Workflow: Metabolic Activation and Methemoglobinemia Induction
Metabolic activation of a chloroaniline leading to methemoglobinemia.
Causality Behind the Mechanism:
-
N-hydroxylation: The process begins in the liver, where cytochrome P450 enzymes metabolize the chloroaniline through N-hydroxylation, forming a reactive N-hydroxylamine metabolite.[7]
-
Transport and Redox Cycling: This reactive metabolite is then transported into red blood cells. Inside the erythrocyte, it initiates a futile redox cycle with the corresponding nitroso-metabolite.[8]
-
Hemoglobin Oxidation: During this redox cycling, electrons are transferred to molecular oxygen, generating reactive oxygen species, and directly to the iron center of hemoglobin, causing its oxidation from Fe²⁺ to Fe³⁺.[8]
-
Clinical Effect: The resulting methemoglobin is unable to carry oxygen, leading to cyanosis and, in severe cases, tissue hypoxia.[7] The potency of chloroanilines in inducing methemoglobinemia generally increases with the degree of chlorination.[7]
Potential Antimicrobial Mechanism of Action: Inhibition of Adenylate Cyclase
While primarily viewed through a toxicological lens, recent research on other dihalogenated anilines suggests a potential, more specific mechanism of action that could explain broader biological activities, including antimicrobial effects. A study on 4-bromo-3-chloroaniline and 3,5-dibromoaniline demonstrated both antimicrobial and antibiofilm activity against uropathogenic Escherichia coli (UPEC) and ESKAPE pathogens.[9][10]
The proposed mechanism of action is the inhibition of adenylate cyclase .[9][10]
Signaling Pathway: Postulated Inhibition of Bacterial Adenylate Cyclase
Proposed inhibition of bacterial adenylate cyclase by halogenated anilines.
Mechanistic Insights:
-
Role of Adenylate Cyclase: In bacteria, adenylate cyclase synthesizes cyclic AMP (cAMP) from ATP. The cAMP-CRP/CAP complex is a global transcriptional regulator that controls the expression of numerous genes, including those involved in virulence and biofilm formation.[9]
-
Inhibitory Action: The study on related halogenated anilines showed a marked downregulation of the adenylate cyclase genes cyaA and crp.[9] This suggests that the primary mode of action is the inhibition of this signaling pathway.
-
Contribution of Halogens: The presence of halogen atoms is believed to enhance the binding affinity of the aniline to adenylate cyclase through stabilizing halogen bond interactions.[9][10] This provides a structural basis for the observed activity.
While this mechanism has not been directly confirmed for 4-chloro-2-iodoaniline, its structural similarity to the compounds studied makes adenylate cyclase a plausible target for future investigation.
Metabolic Fate and Detoxification: Dehalogenation and Glutathione Conjugation
The biotransformation of dihalogenated anilines is a critical aspect of their toxicology and clearance. Research conducted in human liver microsomes has elucidated a novel mechanism for the dehalogenation and subsequent conjugation of these compounds with glutathione (GSH), a key cellular antioxidant and detoxifying agent.[11][12]
This pathway provides a mechanism for detoxification but also underscores the compound's reactivity, as it involves the formation of a reactive intermediate.
Experimental Workflow: Investigating Metabolic Conjugation
A typical workflow to identify GSH conjugates of xenobiotics.
Proposed Mechanism of Dehalogenation:
-
Oxidation: The process is initiated by an initial oxidation of the aniline.
-
Formation of a Reactive Intermediate: Evidence suggests the formation of a (4-iminocyclohexa-2,5-dienylidene)halogenium reactive intermediate.[12]
-
Ipso Addition of Glutathione: The thiol group of GSH then attacks at the ipso-carbon (the carbon atom to which a substituent is attached), leading to the displacement of one of the halogen atoms and the formation of a stable GSH conjugate.[11][12]
This pathway highlights the electrophilic nature of the intermediates formed from 4-chloro-2-iodoaniline and its potential to react with cellular nucleophiles like GSH.
Experimental Protocols
Protocol 1: Assessment of Methemoglobin Formation
Objective: To determine the potential of 4-chloro-2-iodoaniline hydrochloride to induce methemoglobinemia in vitro using rat erythrocytes.
Materials:
-
Freshly collected heparinized rat blood
-
Phosphate-buffered saline (PBS), pH 7.4
-
4-Chloro-2-iodoaniline hydrochloride stock solution in DMSO
-
Spectrophotometer
-
Drabkin's reagent
-
Potassium ferricyanide
Methodology:
-
Erythrocyte Preparation: Centrifuge fresh rat blood, remove plasma and buffy coat. Wash erythrocytes three times with cold PBS. Resuspend to a 50% hematocrit in PBS.
-
Incubation: In a 96-well plate, add 100 µL of the erythrocyte suspension to 100 µL of PBS containing various concentrations of 4-chloro-2-iodoaniline hydrochloride (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., sodium nitrite).
-
Reaction: Incubate the plate at 37°C for 2 hours with gentle shaking.
-
Lysis and Measurement: Lyse the erythrocytes by adding 200 µL of distilled water. Centrifuge to pellet the cell debris.
-
Spectrophotometry: Transfer the supernatant to a new plate. Measure the absorbance at 630 nm before and after the addition of a few crystals of potassium cyanide. The difference in absorbance is proportional to the methemoglobin concentration.
-
Total Hemoglobin: Determine the total hemoglobin concentration using Drabkin's reagent according to the manufacturer's instructions.
-
Calculation: Express the results as the percentage of methemoglobin relative to the total hemoglobin.
Protocol 2: Adenylate Cyclase Activity Assay (In Vitro)
Objective: To assess the direct inhibitory effect of 4-chloro-2-iodoaniline hydrochloride on bacterial adenylate cyclase.
Materials:
-
Purified recombinant bacterial adenylate cyclase (e.g., from E. coli)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 8.0)
-
ATP
-
4-Chloro-2-iodoaniline hydrochloride
-
cAMP enzyme immunoassay (EIA) kit
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a fixed concentration of purified adenylate cyclase, and varying concentrations of 4-chloro-2-iodoaniline hydrochloride. Include a no-inhibitor control.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 30°C to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding a saturating concentration of ATP.
-
Incubation: Incubate for a defined period (e.g., 15 minutes) at 30°C. The reaction time should be within the linear range of the enzyme's activity.
-
Stop Reaction: Terminate the reaction by heating at 95°C for 5 minutes or by adding EDTA to chelate the Mg²⁺ ions.
-
Quantify cAMP: Centrifuge the tubes to pellet any denatured protein. Use the supernatant to quantify the amount of cAMP produced using a commercial cAMP EIA kit, following the manufacturer's protocol.
-
Data Analysis: Plot the percentage of adenylate cyclase activity against the concentration of 4-chloro-2-iodoaniline hydrochloride to determine the IC₅₀ value.
Conclusion and Future Directions
4-Chloro-2-iodoaniline hydrochloride is a compound whose biological significance is currently defined by its high reactivity and resulting toxicity. The primary, and most concerning, mechanism of action is the induction of methemoglobinemia through metabolic activation, a pathway shared with other chloroanilines.[7][8] Furthermore, its metabolism likely proceeds through the formation of reactive intermediates that are detoxified by glutathione conjugation.[11][12]
The prospect of a more specific mechanism, such as the inhibition of bacterial adenylate cyclase, is intriguing and warrants further investigation.[9][10] Should this be confirmed, it could open new avenues for the rational design of derivatives with targeted antimicrobial activity and reduced host toxicity.
For researchers in drug development, 4-chloro-2-iodoaniline hydrochloride serves as a cautionary example of how a useful synthetic building block can possess potent and complex biological activity. A thorough understanding of the mechanisms outlined in this guide is essential for any research program that utilizes this or structurally related compounds, ensuring both the safety of laboratory personnel and the informed design of novel, safer chemical entities. Future research should focus on direct experimental validation of these proposed mechanisms for 4-chloro-2-iodoaniline and a comprehensive toxicogenomic and metabolomic analysis to fully map its cellular interaction profile.
References
-
PubMed. (2025). Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. Available at: [Link]
-
Krasowski, M. D., et al. (n.d.). TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE. PMC. Available at: [Link]
-
MDPI. (2022). Impact of P-Chloroaniline on Oxidative Stress and Biomacromolecules Damage in the Clam Ruditapes philippinarums: A Simulate Toxicity Test of Spill Incident. Available at: [Link]
-
Oxford Academic. (2001). Assessment of chloroaniline toxicity by the submitochondrial particle assay | Environmental Toxicology and Chemistry. Available at: [Link]
-
ResearchGate. (2025). (PDF) Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. Available at: [Link]
-
Krasowski, M. D., et al. (2025). (PDF) Toxicology laboratory analysis and human exposure to p-chloroaniline. ResearchGate. Available at: [Link]
-
ACS Publications. (2011). Novel Mechanism for Dehalogenation and Glutathione Conjugation of Dihalogenated Anilines in Human Liver Microsomes: Evidence for ipso Glutathione Addition. Chemical Research in Toxicology. Available at: [Link]
-
Sarex. (2025). 4-Iodoaniline: The Cornerstone of Innovative Solutions. Available at: [Link]
-
ResearchGate. (n.d.). Halogenated anilines as novel natural products from a marine biofilm forming microalga | Request PDF. Available at: [Link]
-
ACS Publications. (2011). Novel Mechanism for Dehalogenation and Glutathione Conjugation of Dihalogenated Anilines in Human Liver Microsomes. Available at: [Link]
-
PharmaCompass. (2025). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Available at: [Link]
-
ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available at: [Link]
-
MDPI. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Iodoaniline: The Cornerstone of Innovative Solutions | sarex blog [sarex.com]
- 3. calibrechem.com [calibrechem.com]
- 4. 4-Chloro-2-Iodoaniline, 4-Chloro 2 Iodo Aniline Manufacturers, SDS [mubychem.com]
- 5. echemi.com [echemi.com]
- 6. 4-Chloro-2-iodoaniline | 63069-48-7 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Guide: Electrophilic Substitution in 4-Chloro-2-iodoaniline Hydrochloride
This guide details the electrophilic substitution of 4-Chloro-2-iodoaniline hydrochloride , a critical scaffold in the synthesis of kinase inhibitors and agrochemicals.
Part 1: Executive Summary & Mechanistic Analysis
The Substrate Challenge
4-Chloro-2-iodoaniline (CAS 63069-48-7) presents a unique regiochemical landscape due to the interplay between the strongly activating amino group and two deactivating halogens. The starting material is supplied as the hydrochloride salt , a critical detail often overlooked that fundamentally alters reactivity.
-
The "Ammonium Trap": In its hydrochloride form (
), the nitrogen is protonated, rendering it a strong electron-withdrawing group (meta-director). Direct electrophilic substitution on the salt typically yields meta-products (positions 3 or 5) or fails due to ring deactivation. -
The "Free Base" Solution: To access the highly reactive 6-position (ortho to amine), the salt must be neutralized or equilibrated to its free base form.
Electronic Landscape & Regioselectivity
Once the free amine is liberated, the directing effects compete as follows:
| Substituent | Position | Electronic Effect | Directing Influence |
| -NH₂ | C-1 | Strong Activator (+M) | Ortho (C-2, C-6) / Para (C-4) |
| -I | C-2 | Weak Deactivator (-I, +M) | Ortho (C-1, C-3) / Para (C-5) |
| -Cl | C-4 | Weak Deactivator (-I, +M) | Ortho (C-3, C-5) |
Regiochemical Outcome:
-
Position 3: Sterically crowded (sandwiched between I and Cl). Electronically activated by I and Cl (ortho), but deactivated by NH₂ (meta).
-
Position 5: Activated by Cl (ortho) and I (para). Meta to NH₂.
-
Position 6: Dominant Site. Strongly activated by the -NH₂ group (ortho). Sterically accessible.
Part 2: Experimental Workflows
Pre-Reaction: Neutralization Strategy
Critical Step: Do not attempt direct substitution on the hydrochloride salt unless meta-substitution is intended.
Protocol:
-
Suspend 4-Chloro-2-iodoaniline HCl in EtOAc or DCM.
-
Wash with saturated aqueous
(2x). -
Dry organic layer over
and concentrate.[3] -
Alternative (In-situ): Use Sodium Acetate (
) in Acetic Acid ( ) if performing acetylation or bromination.
Workflow A: Regioselective Nitration (Target: 6-Nitro)
Direct nitration of free anilines causes oxidative tarring. The Protection-Nitration-Deprotection sequence is required.
Step 1: Protection (Acetylation)
-
Reagents: Substrate (1.0 eq), Acetic Anhydride (1.2 eq), NaOAc (1.5 eq), AcOH.
-
Procedure: Reflux 1h. Pour into ice water. Filter solid N-(4-chloro-2-iodophenyl)acetamide .
-
Why: Protects amine from oxidation; steric bulk of acetyl group further discourages C-2 attack (already blocked) and directs cleanly to C-6.
Step 2: Nitration
-
Reagents: Protected Intermediate,
(fuming), (catalytic), . -
Conditions: 0°C to 10°C.
-
Mechanism: The acetamido group directs ortho. Since C-2 is blocked by Iodine, the nitro group installs at C-6 .
-
Observation: Yellow precipitate.
Step 3: Hydrolysis
-
Reagents: EtOH, HCl (6N).
-
Conditions: Reflux 2h. Neutralize with NaOH.
Workflow B: Regioselective Bromination (Target: 6-Bromo)
Bromination can often be performed directly on the free amine due to the mild nature of bromine in acetic acid, but over-bromination is a risk.
Protocol (Direct Method):
-
Dissolve: 10 mmol 4-Chloro-2-iodoaniline (free base) in 20 mL Glacial Acetic Acid.
-
Add Buffer: Add 1.1 eq Sodium Acetate (prevents HBr formation from protonating the amine and deactivating the ring).
-
Brominate: Add
(1.05 eq) in AcOH dropwise at Room Temperature. -
Quench: Pour into water containing Sodium Bisulfite (
) to remove excess bromine. -
Isolate: Filter the precipitate. Recrystallize from Ethanol.[3]
-
Product: 2-Bromo-4-chloro-6-iodoaniline (Note: IUPAC priority changes, but the bromine enters the vacant ortho site).
Part 3: Visualization & Logic
Reaction Pathway Diagram
Figure 1: The neutralization of the hydrochloride salt is the gateway to regioselective functionalization at the C-6 position.
Regioselectivity Map
Figure 2: Steric blocking at C-2 and C-4, combined with crowding at C-3, leaves C-6 as the sole reactive site for the amine-directed substitution.
Part 4: Data Summary
| Property | 4-Chloro-2-iodoaniline (Free Base) | 4-Chloro-2-iodo-6-nitroaniline |
| Molecular Weight | 253.47 | 298.47 |
| Melting Point | 39-43 °C | 105-108 °C (Predicted) |
| Appearance | Pale brown/purple solid | Yellow/Orange crystalline solid |
| Key 1H NMR |
Part 5: References
-
Synthesis and Crystal Structure of 4-Chloro-2-iodoaniline. Acta Crystallographica Section E, 2014.
-
Regioselective Iodination of Aryl Amines. Bulletin of the Chemical Society of Ethiopia, 2015.
-
General Methods for Nitration of Anilines via Acetanilides. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard Reference)
-
4-Chloro-2-iodoaniline Product Data & Safety. Sigma-Aldrich.[9] [9]
-
Palladium-Catalyzed Cross-Coupling of 4-Chloro-2-iodoaniline. RSC Advances, 2014.
Sources
- 1. Crystal structure of 4-chloro-2-iodoaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 160938-18-1|4-Chloro-2-iodo-1-nitrobenzene|BLD Pharm [bldpharm.com]
- 5. US8436038B2 - Indole and indazole compounds as an inhibitor of cellular necrosis - Google Patents [patents.google.com]
- 6. 4-Chloro-2-iodo-6-nitroaniline|CAS 123158-75-8|RUO [benchchem.com]
- 7. KR20090018593A - ì¸í¬ê´´ì¬ ì í´ì ë¡ìì ì¸ë ë° ì¸ë¤ì¡¸ íí©ë¬¼ - Google Patents [patents.google.com]
- 8. 4-chloro-2-iodoaniline| Ambeed [ambeed.com]
- 9. 4-氯-2-碘苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-2-iodoaniline Hydrochloride
This Application Note provides a comprehensive technical guide for the chemoselective Suzuki-Miyaura cross-coupling of 4-Chloro-2-iodoaniline hydrochloride . It is designed for medicinal chemists and process development scientists seeking to leverage the distinct reactivity profiles of the halogen substituents on this scaffold.
Executive Summary
4-Chloro-2-iodoaniline hydrochloride (CAS: 103985-78-4) is a high-value bifunctional scaffold. Its utility lies in the significant reactivity differential between the C2-iodide and C4-chloride bonds.[1][2] This guide details a protocol to achieve exclusive C2-arylation under mild conditions, preserving the C4-chloride for subsequent diversification (e.g., Buchwald-Hartwig amination or a second Suzuki coupling).
Key Technical Insight: The hydrochloride salt form presents a unique challenge. While it stabilizes the aniline against oxidation during storage, it requires careful in situ neutralization to prevent catalyst inhibition and ensure efficient transmetallation.
Mechanistic Grounding & Chemoselectivity
The success of this protocol relies on the Bond Dissociation Energy (BDE) hierarchy of aryl halides.
-
C–I Bond (~65 kcal/mol): Undergoes rapid oxidative addition to Pd(0) even with mild ligands (e.g., PPh3).
-
C–Cl Bond (~96 kcal/mol): Remains inert under standard Suzuki conditions (80–90°C, carbonate base) unless specialized electron-rich ligands (e.g., SPhos, XPhos) are employed.
The "Salt" Factor
The starting material is supplied as a hydrochloride salt (R-NH3+ Cl-).
-
Risk: If not neutralized, the acidic environment can protonate the organoboron species or destabilize the active Pd(0) species.
-
Solution: We utilize a 3.0 equivalent base strategy .
-
1.0 eq neutralizes the HCl salt.
-
2.0 eq facilitates the Suzuki catalytic cycle (activation of boronic acid).
-
Pathway Visualization
The following diagram illustrates the chemoselective logic and potential downstream transformations.
Figure 1: Chemoselective reaction pathway. The protocol below focuses on Step 1 (Blue Arrow).
Experimental Protocol: Selective C2-Arylation
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
-
Substrate: 4-Chloro-2-iodoaniline hydrochloride (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1 – 1.2 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3–5 mol%)
-
Note: Pd(dppf)Cl2 is a robust alternative if steric hindrance is high.
-
-
Base: Sodium Carbonate (Na2CO3) or Potassium Carbonate (K2CO3) (3.0 equiv)
-
Solvent System: 1,4-Dioxane / Water (4:1 ratio)
-
Why? The water is essential to dissolve the inorganic base and the HCl salt, ensuring a homogeneous biphasic system.
-
Step-by-Step Procedure
Phase 1: System Preparation & Degassing
Critical: Oxygen is the enemy of Pd(0). Thorough degassing is non-negotiable.
-
Charge the Vessel: In a reaction vial or round-bottom flask equipped with a magnetic stir bar, add:
-
4-Chloro-2-iodoaniline HCl (1.0 mmol, 290 mg)
-
Aryl Boronic Acid (1.2 mmol)
-
Na2CO3 (3.0 mmol, 318 mg)
-
-
Solvent Addition: Add 1,4-Dioxane (4 mL) and Distilled Water (1 mL).
-
Degassing (Sparging): Submerge a long needle connected to an Argon/Nitrogen line directly into the solvent mixture. Bubble gas vigorously for 10–15 minutes.
-
Visual Check: The solid base may not fully dissolve; a suspension is normal.
-
Phase 2: Catalyst Addition & Reaction[3]
-
Catalyst Charge: Under a positive pressure of inert gas, quickly add Pd(PPh3)4 (0.03–0.05 mmol).
-
Seal & Heat: Cap the vessel immediately. Place in a pre-heated oil bath or heating block at 80°C .
-
Monitoring: Stir vigorously.
-
T = 0 hr: Mixture is likely a suspension.
-
T = 1-2 hr: Check TLC/LC-MS. The starting material (Rt ~X min) should disappear. The product (Rt ~Y min) will appear.
-
Self-Validating Check: If the starting material persists after 3 hours, add 1.0 eq of additional base and check pH (should be >9).
-
Phase 3: Work-up & Isolation[1]
-
Quench: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and Water.[4]
-
Separation: Transfer to a separatory funnel. Separate phases.
-
Extraction: Extract the aqueous layer 2x with EtOAc.[1]
-
-
Wash: Combine organics and wash with Brine (Sat. NaCl) to remove boronic acid residues.
-
Dry & Concentrate: Dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
Note: The free amine product is polar; ensure the column is not too acidic (consider 1% Et3N in eluent if streaking occurs).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the coupling protocol.
Results & Troubleshooting
Expected Analytical Data
-
1H NMR: Loss of the signal corresponding to the C2-position (often the most deshielded proton on the aniline ring).
-
MS (ESI+): Observation of [M+H]+ corresponding to the biaryl product. The Isotope pattern should show a distinct 3:1 ratio characteristic of a single Chlorine atom (35Cl/37Cl).
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM intact) | Catalyst oxidation or Acidic pH | 1. Ensure thorough degassing.2. Check pH of aqueous layer; if <9, add more base to neutralize HCl salt. |
| Low Yield (<40%) | Catalyst poisoning by free amine | The free NH2 group can coordinate Pd. Switch to Pd(dppf)Cl2 , which has a bidentate ligand that resists displacement by amines. |
| Homocoupling (Ar-Ar) | Oxidative coupling of boronic acid | Reduce O2 exposure. Add catalyst last. Lower the equivalents of boronic acid to 1.05. |
| Dehalogenation (Loss of Cl) | Conditions too forcing | Lower temperature to 60°C. Ensure strictly <90°C. Avoid electron-rich ligands like PCy3 or XPhos at this stage. |
References
-
BenchChem. Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-2-iodo-1-nitrobenzene. Retrieved from
-
Suzuki, A. Organoboron compounds in cross-coupling reactions.[5] Pure Appl.[5] Chem. 1985, 57, 1749–1758.[5]
-
Beller, M., et al. Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile. ACS Publications. Retrieved from
-
National Institutes of Health (NIH). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC. Retrieved from
-
Miyaura, N., Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5] Chem. Rev. 1995, 95, 2457-2483.[5]
Sources
Heck reaction conditions for 4-Chloro-2-iodoaniline hydrochloride
Executive Summary & Strategic Rationale
This application note details the chemoselective Mizoroki-Heck coupling of 4-Chloro-2-iodoaniline hydrochloride with terminal alkenes. This substrate presents a unique triad of challenges and opportunities:
-
Chemoselectivity (I vs. Cl): The molecule contains two halogen handles. The protocol must exclusively engage the C–I bond (
) while leaving the C–Cl bond ( ) intact for downstream functionalization (e.g., Suzuki or Buchwald-Hartwig couplings). -
Salt Management: As a hydrochloride salt, the substrate requires in situ neutralization to liberate the nucleophilic free base without disrupting the catalytic cycle.
-
Free Amine Tolerance: Unlike many cross-couplings, the Heck reaction tolerates free anilines, provided the catalyst system prevents competitive N-arylation.
Key Insight: The use of a Pd(OAc)₂ / P(o-tolyl)₃ system in DMF with excess Triethylamine (Et₃N) provides the optimal balance of steric bulk and electron density to favor oxidative addition at the iodide, while the base serves the dual role of salt neutralization and HI sequestration.
Mechanistic Principles & Critical Parameters[1]
Chemoselectivity: The Kinetic Window
The success of this reaction relies on the significant difference in rates of oxidative addition between aryl iodides and aryl chlorides.
-
Aryl Iodide: Oxidative addition to Pd(0) is fast and often reversible at temperatures as low as 25–60°C.
-
Aryl Chloride: Requires higher temperatures (>100°C) or electron-rich, bulky ligands (e.g., Buchwald phosphines) to activate.
-
Control Strategy: By maintaining reaction temperatures between 80–90°C and using standard aryl phosphines (PPh₃ or P(o-tol)₃), we kinetically lock out the C–Cl site.
The "Salt Penalty"
The hydrochloride moiety (
-
Stoichiometry: Standard Heck protocols call for 1.1–1.5 equivalents of base. This is insufficient for HCl salts.
-
Requirement: You need 1.0 eq to neutralize the HCl + 1.0–1.5 eq to quench the HI generated during the Heck cycle.
-
Total Base:
equivalents is mandatory.
Detailed Experimental Protocol
Materials & Reagents
| Component | Role | Specs |
| 4-Chloro-2-iodoaniline HCl | Substrate | >98% Purity |
| Methyl Acrylate | Coupling Partner | 1.5 Equivalents |
| Palladium(II) Acetate | Pre-catalyst | 2–5 mol% |
| Tri-o-tolylphosphine | Ligand | 4–10 mol% (2:1 L:Pd ratio) |
| Triethylamine (Et₃N) | Base | 3.0 Equivalents |
| DMF (N,N-Dimethylformamide) | Solvent | Anhydrous, degassed |
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation (The "Active Species" Generation)
-
In a dry 20 mL vial equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and P(o-tolyl)₃ (30.4 mg, 0.10 mmol).
-
Add DMF (2.0 mL) and stir at room temperature for 15 minutes.
-
Observation: The solution should turn from orange-brown to a clear yellow, indicating the formation of the active
species (reduced in situ by phosphine/solvent).
-
Step 2: Substrate Neutralization & Addition
-
In a separate reaction vessel (Round Bottom Flask or Pressure Tube), add 4-Chloro-2-iodoaniline HCl (290 mg, 1.0 mmol).
-
Add DMF (3.0 mL) and Et₃N (418 µL, 3.0 mmol).
-
Stir for 5–10 minutes.
-
Why? This pre-neutralization ensures the free aniline is available and prevents the HCl from protonating the phosphine ligands upon catalyst addition.
-
Step 3: Reaction Initiation
-
Transfer the pre-formed catalyst solution (from Step 1) into the substrate vessel via syringe.
-
Add Methyl Acrylate (135 µL, 1.5 mmol) dropwise.
-
Seal the vessel (septum with N₂ balloon or screw cap).
-
Heat the mixture to 90°C .
Step 4: Monitoring & Workup
-
Monitor via TLC (Hexane:EtOAc 3:1) or HPLC at 2 hours. The starting material (
) should disappear, replaced by a fluorescent product spot ( ). -
Once complete (typically 4–6 hours), cool to room temperature.
-
Dilute with EtOAc (20 mL) and wash with Water (
) to remove DMF and salts.-
Note: Thorough water washing is crucial to remove residual DMF, which can interfere with crystallization.
-
-
Dry organic layer over
, filter, and concentrate.[1] -
Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).[1]
Visualized Workflows
Reaction Logic & Selectivity Pathway
The following diagram illustrates the decision tree and chemical pathway, highlighting the critical "Salt Neutralization" step often missed in standard protocols.
Caption: Workflow emphasizing the critical neutralization step and kinetic control for chemoselectivity.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol is self-validating, check these indicators during the experiment:
| Issue | Diagnostic Observation | Root Cause | Corrective Action |
| Pd Black Formation | Reaction turns black/precipitates within 30 mins. | Catalyst decomposition ("Pd death"). | Add TBAB (Tetrabutylammonium bromide) (1.0 eq) as a phase-transfer stabilizer (Jeffery conditions). |
| Low Conversion | Starting material remains after 6h. | Poisoning by free amine or insufficient base. | Ensure 3.0 eq Base was used.[2] Increase Temp to 100°C (monitor C-Cl stability). |
| Regioisomer Mix | Mixture of terminal/internal alkene products.[3] | Electronic bias of substrate. | Switch solvent to MeCN (favors cationic pathway) or use bidentate ligands like dppf . |
| C-Cl Activation | Side products observed (double coupling). | Temperature too high (>110°C). | Strictly control oil bath temp. Use P(o-tol)₃ (steric bulk hinders addition to hindered C-Cl). |
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[3] Chemical Reviews, 100(8), 3009–3066.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.
-
Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(21), 2209-2212.
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of 2-iodoanilines. Journal of the American Chemical Society, 113(17), 6689–6690.
Sources
Application Notes & Protocols for the Synthesis of Heterocyclic Compounds from 4-Chloro-2-iodoaniline Hydrochloride
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies for preparing diverse heterocyclic compounds from the versatile starting material, 4-chloro-2-iodoaniline hydrochloride. We delve into the mechanistic underpinnings of key transformations, offering detailed, field-proven protocols for the synthesis of valuable scaffolds such as indoles, quinolines, benzimidazoles, and phenothiazines. By leveraging the differential reactivity of the halogen substituents, this guide illuminates pathways for regioselective functionalization, a cornerstone of modern medicinal chemistry.
Introduction: The Strategic Advantage of 4-Chloro-2-iodoaniline
4-Chloro-2-iodoaniline is a highly valuable and versatile building block in synthetic organic chemistry, particularly for the construction of heterocyclic systems that form the core of many pharmaceutical agents and functional materials.[1][2] Its utility stems from the presence of three distinct reactive sites on the aniline scaffold: the amino group and two different halogen atoms, iodine and chlorine, at the ortho and para positions, respectively.
The key to its synthetic power lies in the differential reactivity of the carbon-halogen bonds. The C–I bond is significantly weaker than the C–Cl bond, making it more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions. This predictable regioselectivity allows for the selective functionalization at the C-2 position while leaving the C-4 chloro substituent intact for subsequent transformations. This guide will explore how this inherent reactivity can be harnessed to construct a variety of important heterocyclic cores.
Caption: Synthetic pathways from 4-chloro-2-iodoaniline.
Palladium-Catalyzed Transformations: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of 4-chloro-2-iodoaniline, primarily targeting the more reactive C-2 iodo position.
Sonogashira Coupling: Gateway to Indole Synthesis
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C-2 position of the aniline and a terminal alkyne.[3][4][5] This transformation is the cornerstone for synthesizing 2-substituted indoles, as the resulting 2-alkynyl-4-chloroaniline is a direct precursor for subsequent cyclization. The reaction proceeds via a dual catalytic cycle involving both palladium and copper(I).
Caption: Simplified catalytic cycles of the Sonogashira coupling.
Protocol 1: General Procedure for Sonogashira Coupling
-
To a degassed solution of 4-chloro-2-iodoaniline hydrochloride (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%) and a copper(I) co-catalyst like CuI (5-10 mol%).[6][7]
-
Add a base, typically an amine such as triethylamine or diisopropylamine (2-3 equiv), to neutralize the hydrochloride and facilitate the reaction.
-
Stir the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 25-60 | 80-95% | [3][4] |
| Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | 50 | 75-90% | [6] |
| Copper-free: Pd(tBu₃P)₂ | K₃PO₄ | PhMe-DMA | 110 | 70-85% | [8] |
Indole Synthesis via Cyclization
Once the 2-alkynyl-4-chloroaniline is formed, intramolecular cyclization can be induced to form the indole ring. This is often achieved using a palladium catalyst, sometimes in a one-pot tandem Sonogashira-cyclization sequence.[9]
Protocol 2: Palladium-Catalyzed Indole Formation
-
Dissolve the purified 2-alkynyl-4-chloroaniline (1.0 equiv) in a solvent like DMF or acetonitrile.
-
Add a palladium catalyst, such as Pd(OAc)₂ (5 mol%) or PdCl₂(MeCN)₂ (5 mol%).
-
Heat the mixture, often to temperatures between 80-120 °C, until the starting material is consumed (monitored by TLC/LC-MS).[9]
-
Cool the reaction, remove the solvent under reduced pressure, and purify the resulting 5-chloro-2-substituted indole by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[10] Due to the higher reactivity of the C-I bond, this reaction can be performed regioselectively on 4-chloro-2-iodoaniline to introduce an amino substituent at the C-2 position.[11] This is a key step in the synthesis of certain heterocyclic systems like phenothiazines.
The Catalytic Cycle: The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[12]
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Application | Reference |
| Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 80-110 | General C-N Coupling | [13] |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Dioxane | 100 | Primary/Secondary Amines | [10] |
| Pd-nanoparticles / Cu plate | K₂CO₃ | N/A (MW) | 150 | Microwave-assisted | [14] |
Copper and Nickel-Catalyzed Pathways
While palladium catalysis is prevalent, other transition metals offer efficient and often more economical routes to valuable heterocyclic structures.
Synthesis of Benzimidazoles
Copper-catalyzed methods provide a direct and efficient route to benzimidazoles from o-haloanilines.[15] One powerful approach involves a cascade reaction where 4-chloro-2-iodoaniline (or its acylated derivative) reacts with an amidine hydrochloride.[16][17][18]
Protocol 3: Copper-Catalyzed Benzimidazole Synthesis
-
Combine the N-acetylated 4-chloro-2-iodoaniline (1.0 equiv), amidine hydrochloride (1.5 equiv), and a base such as Cs₂CO₃ (2.0 equiv) in a flask.
-
Add a copper catalyst, typically CuBr or CuI (10 mol%), and DMSO as the solvent.[16][17]
-
Heat the mixture to 120-140 °C under an inert atmosphere.
-
The reaction proceeds via an initial C-N coupling, followed by in-situ hydrolysis of the acetyl group and subsequent intramolecular cyclization to form the benzimidazole ring.
-
After cooling, the reaction is worked up by adding water and extracting the product, which is then purified.
Another versatile method is a three-component reaction involving the o-haloaniline, an aldehyde, and an ammonia source, catalyzed by copper.[19]
Synthesis of Quinolines
Nickel catalysis offers an effective pathway for synthesizing 2,4-disubstituted quinolines. This involves the cyclization of 2-iodoanilines with alkynyl aryl ketones.[20]
Protocol 4: Nickel-Catalyzed Quinoline Synthesis
-
In a reaction vessel, combine 4-chloro-2-iodoaniline (1.0 equiv), the alkynyl aryl ketone (1.2 equiv), a nickel catalyst like NiBr₂(dppe) (10 mol%), and zinc powder (2.0 equiv).
-
Add a polar aprotic solvent such as acetonitrile.
-
Heat the reaction mixture to reflux (approx. 80 °C).
-
The reaction is believed to proceed via a Michael addition followed by an intramolecular cyclization.[20]
-
Upon completion, the mixture is filtered, and the product is isolated and purified.
Palladium-catalyzed annulation with propargyl alcohols also provides a mild and versatile route to quinoline derivatives.[21]
Synthesis of Phenothiazines
Phenothiazines are typically synthesized in a two-step process. The first step involves an ortho-thioarylation of the aniline. The resulting diaryl sulfide is then cyclized to form the phenothiazine core using methods like the Ullmann condensation or Buchwald-Hartwig amination.[22][23]
Step 1: Thioarylation: Couple 4-chloro-2-iodoaniline with a suitable thiol, such as 2-bromothiophenol, often using a copper or palladium catalyst.
Step 2: Intramolecular Cyclization: The resulting 2-(2-bromophenylthio)-4-chloroaniline is then subjected to intramolecular C-N bond formation. The Ullmann-Goldberg reaction, using a copper catalyst at high temperatures, is a classic method.[22][24] Alternatively, the intramolecular Buchwald-Hartwig amination can be employed under milder conditions with a palladium catalyst and a suitable ligand.
Conclusion
4-Chloro-2-iodoaniline hydrochloride is a strategically important precursor for a wide array of heterocyclic compounds. Its differential halogen reactivity allows for precise, regioselective transformations, enabling the construction of complex molecular architectures. The protocols and methodologies outlined in this guide, from palladium-catalyzed indole syntheses to copper-mediated benzimidazole formations, provide a robust toolkit for researchers in medicinal chemistry and materials science. By understanding the underlying principles of these reactions, scientists can effectively leverage this versatile building block to accelerate discovery and innovation.
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American Chemical Society. (2008). Copper-Catalyzed Synthesis of Benzimidazoles via Cascade Reactions of o-Haloacetanilide Derivatives with Amidine Hydrochlorides. The Journal of Organic Chemistry. [Link]
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Dodds, A. C., Puddu, S., & Sutherland, A. (2022). Thioarylation of anilines using dual catalysis: two-step synthesis of phenothiazines. Organic & Biomolecular Chemistry, 20(28), 5602–5614. [Link][22]
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Application Notes and Protocols for 4-Chloro-2-iodoaniline Hydrochloride: A Versatile Intermediate in Agrochemical Synthesis
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Chloro-2-iodoaniline hydrochloride as a pivotal intermediate in the synthesis of novel agrochemicals. We delve into the compound's physicochemical properties, safety protocols, and its strategic application in constructing diverse molecular libraries. The unique trifunctional nature of this halogenated aniline, featuring distinct reactive sites, allows for sequential and orthogonal chemical modifications. Detailed, field-proven protocols for key transformations—including Palladium-catalyzed Suzuki-Miyaura cross-coupling, N-alkylation, and amide bond formation—are presented. This document emphasizes the causality behind experimental choices, providing a robust framework for the rational design and synthesis of next-generation agrochemicals.
Compound Profile and Safety Mandates
4-Chloro-2-iodoaniline (CAS: 63069-48-7) is a halogenated aromatic amine whose strategic importance is derived from its distinct substitution pattern.[1][2] The hydrochloride salt is often used to improve stability and handling. The chloro group at the 4-position and the iodo group at the 2-position modulate the electronic properties and provide specific reactive handles, while the amino group at the 1-position serves as a primary nucleophilic site. This trifecta of functionalities makes it an exceptionally valuable building block for combinatorial chemistry and targeted synthesis in agrochemical research.[3][4]
Table 1: Physicochemical Properties of 4-Chloro-2-iodoaniline
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 63069-48-7 | [1][5] |
| Molecular Formula | C₆H₅ClIN | [1][5] |
| Molecular Weight | 253.47 g/mol | [1][5] |
| Appearance | White to off-white or purple/brown crystalline powder. | [3][5] |
| Melting Point | 39 - 43 °C | [5] |
| Boiling Point | ~295 °C | [5] |
| Solubility | Soluble in methanol and other common organic solvents (e.g., DMSO, ethanol). | [4][5] |
| Purity | Typically >98% |[4] |
GHS Hazard Classification and Safety Protocols
4-Chloro-2-iodoaniline is classified as a hazardous substance and must be handled with stringent safety precautions.[1][5][6]
-
Acute Toxicity (Oral), Category 3: H301 - Toxic if swallowed.[1][5]
-
Skin Corrosion/Irritation, Category 2: H315 - Causes skin irritation.[1]
-
Serious Eye Damage, Category 1: H318 - Causes serious eye damage.[1][5]
-
Specific Target Organ Toxicity (Single Exposure), Category 3: H335 - May cause respiratory irritation.[1][5]
Mandatory Handling Procedures:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[6][7]
-
Handling: Avoid creating dust.[7] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light and moisture.[4][5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.[6]
Strategic Importance in Agrochemical Design
The unique arrangement of functional groups on the 4-chloro-2-iodoaniline scaffold allows for a modular approach to synthesis. Each site can be addressed with high selectivity, enabling the rapid generation of diverse analogues for structure-activity relationship (SAR) studies. Halogen atoms are present in a high percentage of modern agrochemicals, influencing factors like metabolic stability, binding affinity, and membrane permeability.[8]
-
C2-Iodo Position: The carbon-iodine bond is the most labile C-X bond, making it the ideal site for introducing new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[9][10]
-
C1-Amino Position: The primary amine is a potent nucleophile, serving as a handle for N-alkylation, N-arylation, acylation (amide formation), and sulfonylation. These modifications are fundamental to building many active agrochemical classes.[11][12]
-
C4-Chloro Position: The chloro group is relatively stable and often remains in the final structure, where it contributes to the overall lipophilicity and electronic character of the molecule. It can also serve as a blocking group or a site for nucleophilic aromatic substitution under more forcing conditions.
Caption: Key reactive sites on 4-chloro-2-iodoaniline for agrochemical diversification.
Core Synthetic Protocols & Methodologies
The following protocols are designed to be robust and adaptable, providing a solid foundation for synthetic exploration.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Principle of the Method: The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[9] It involves a palladium(0) catalyst that undergoes a catalytic cycle of oxidative addition into the C-I bond, transmetalation with a boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the catalyst.[9] The base is crucial for activating the boronic acid. The C-I bond is significantly more reactive than the C-Cl bond, ensuring regioselective coupling at the 2-position.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
Materials:
-
4-Chloro-2-iodoaniline hydrochloride (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 mmol, 3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 mmol)
-
Dioxane and Water (4:1 ratio) or Toluene
-
Standard inert atmosphere glassware (Schlenk flask or equivalent)
-
-
Procedure:
-
To a dry Schlenk flask, add 4-chloro-2-iodoaniline hydrochloride (1.0 mmol), the desired arylboronic acid (1.2 mmol), K₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 5 mL of 4:1 Dioxane/Water) via syringe.[13]
-
Stir the reaction mixture and heat to 80-100 °C in an oil bath.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours).[13]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).[13]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aryl-4-chloroaniline product.
-
Protocol 2: Nucleophilic N-Alkylation with Alkyl Halides
Principle of the Method: This is a classical Sₙ2 reaction where the nucleophilic nitrogen of the aniline attacks the electrophilic carbon of an alkyl halide.[12] A weak base is required to neutralize the hydrohalic acid byproduct. A key challenge is preventing over-alkylation to the tertiary amine, as the secondary amine product can be more nucleophilic than the starting aniline.[12] Using the aniline as the limiting reagent can help mitigate this.
Experimental Protocol:
-
Materials:
-
4-Chloro-2-iodoaniline hydrochloride (1.0 eq)
-
Alkyl halide (e.g., butyl bromide) (0.95 eq to minimize dialkylation)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent
-
-
Procedure:
-
In a round-bottom flask, suspend 4-chloro-2-iodoaniline hydrochloride (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (to a concentration of ~0.2 M).[11]
-
Stir the suspension at room temperature for 10 minutes.
-
Add the alkyl halide (0.95 eq) dropwise to the mixture.[11]
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.[11]
-
Monitor the reaction progress by TLC, observing the disappearance of the starting aniline.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the desired N-alkylated product.
-
Analytical Characterization
Confirmation of the starting material and the synthesized products is critical. A combination of spectroscopic methods should be employed.
Table 2: Key Analytical Data for 4-Chloro-2-iodoaniline
| Technique | Data | Source |
|---|---|---|
| ¹H NMR | (400 MHz, CDCl₃): δ 7.60 (d, J = 2.4 Hz, 1H), 7.10 (dd, J₁ = 8.8 Hz, J₂ = 2.4 Hz, 1H), 6.66 (d, J = 8.8 Hz, 1H), 4.09 (s, 2H, -NH₂). | [14] |
| ¹³C NMR | (100 MHz, CDCl₃): δ 145.7, 137.9, 129.4, 123.3, 115.1, 83.6. | [14] |
| HRMS (ESI) | [M+H]⁺ calculated for C₆H₆ClIN⁺: 253.9233, found: 253.9219. | [14] |
| Purity (HPLC) | Purity should be assessed by HPLC with UV detection, comparing the peak area of the product against standards and impurities. | Standard Practice |
| Identity (MS) | Mass spectrometry should be used to confirm the molecular weight of the final products. | Standard Practice |
Conclusion
4-Chloro-2-iodoaniline hydrochloride is a potent and versatile chemical intermediate for agrochemical research and development. Its well-defined and orthogonally reactive functional groups provide a reliable platform for the systematic synthesis of compound libraries. The protocols detailed herein for Suzuki-Miyaura coupling and N-alkylation represent foundational transformations that enable extensive molecular diversification. By understanding the principles behind these methods and adhering to strict safety protocols, researchers can effectively leverage this building block to accelerate the discovery of innovative and effective agrochemical solutions.
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Muby Chemicals. (n.d.). 4-Chloro-2-Iodoaniline or 4-Chloro 2 Iodo Aniline Manufacturers, with SDS GHS MSDS Sheet. Muby Chemicals. Available from: [Link]
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ResearchGate. (2025). Manufacturing Approaches of New Halogenated Agrochemicals. ResearchGate. Available from: [Link]
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Semantic Scholar. (n.d.). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Semantic Scholar. Available from: [Link]
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ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Environmental Science & Technology. ACS Publications. Available from: [Link]
-
ResearchGate. (2025). (PDF) Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. ResearchGate. Available from: [Link]
-
Green Chemistry Teaching and Learning Community. (2024). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. GCTLC. Available from: [Link]
-
PubMed. (n.d.). Microbial breakdown of halogenated aromatic pesticides and related compounds. National Center for Biotechnology Information. Available from: [Link]
-
The Royal Society of Chemistry. (2021). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. The Royal Society of Chemistry. Available from: [Link]
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Topic: A Robust, Scalable Protocol for the Synthesis of 4-Chloro-2-iodoaniline Hydrochloride
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive, in-depth guide for the large-scale synthesis of 4-chloro-2-iodoaniline hydrochloride, a critical building block in modern drug discovery and development. 4-Haloanilines are widely used as chemical intermediates in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1] This application note details a robust and scalable two-step synthetic pathway, beginning with the diazotization of commercially available 4-chloroaniline, followed by a Sandmeyer-type iodination and subsequent conversion to its hydrochloride salt. The protocol emphasizes safety, efficiency, and high-yield production, providing the scientific rationale behind each procedural step. It is intended for researchers, process chemists, and drug development professionals seeking a reliable method for producing this valuable synthetic intermediate.
Introduction: The Strategic Importance of 4-Chloro-2-iodoaniline
Substituted anilines are foundational scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents, including anti-cancer drugs and antibiotics.[2][3] The specific regioisomer, 4-chloro-2-iodoaniline, offers medicinal chemists a unique platform for molecular elaboration. The distinct electronic properties and steric hindrance provided by the chlorine and iodine atoms allow for selective functionalization, making it a valuable intermediate in the synthesis of complex pharmaceutical ingredients.[2][4] Its utility extends to the production of agrochemicals and specialized dyes.[2]
The synthetic route detailed herein leverages one of the most powerful transformations in aromatic chemistry: the Sandmeyer reaction.[5] This classic yet indispensable method allows for the conversion of a primary aromatic amine into a diverse range of functional groups via a diazonium salt intermediate.[5][6] While many Sandmeyer reactions necessitate a copper(I) catalyst, the iodination of diazonium salts proceeds efficiently without a metal catalyst, using a simple iodide ion source like potassium iodide (KI).[6][7] This protocol has been optimized for scalability, safety, and purity, culminating in the formation of the stable, crystalline hydrochloride salt, which is often preferred for handling, storage, and subsequent synthetic steps.
Synthetic Pathway and Mechanism
The conversion of 4-chloroaniline to 4-chloro-2-iodoaniline hydrochloride is achieved through a well-defined, two-stage process. The foundational logic is to transform the readily available amino group into an excellent leaving group (N₂), which can then be displaced by an iodide nucleophile.
Stage 1: Diazotization of 4-Chloroaniline
The first stage involves the reaction of the primary aromatic amine (4-chloroaniline) with nitrous acid (HNO₂) to form an aryl diazonium salt. Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). This reaction is critically temperature-sensitive and must be conducted at low temperatures (0–5 °C) to prevent the highly unstable diazonium salt from decomposing.[6]
The mechanism proceeds as follows:
-
Protonation of nitrous acid by HCl.
-
Loss of water to form the highly electrophilic nitrosonium ion (NO⁺).
-
Nucleophilic attack by the amino group of 4-chloroaniline on the nitrosonium ion.
-
A series of proton transfers and subsequent dehydration yield the stable aryl diazonium salt.[8]
Stage 2: Iodination and Hydrochloride Salt Formation
The second stage is a Sandmeyer-type iodination. The cold diazonium salt solution is introduced to a solution of potassium iodide (KI). The diazonium group (–N₂⁺) is an exceptional leaving group, and its displacement by the iodide ion (I⁻) results in the formation of 4-chloro-2-iodoaniline and the evolution of nitrogen gas.[6] This reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[5] The process is initiated by a one-electron transfer, leading to the formation of an aryl radical with the loss of nitrogen gas, followed by the reaction with iodine.[5]
Finally, the purified 4-chloro-2-iodoaniline free base is treated with hydrochloric acid. This acid-base reaction protonates the amino group, forming the stable, solid 4-chloro-2-iodoaniline hydrochloride salt, which can be easily isolated and stored.
Caption: Simplified reaction pathway for the synthesis of 4-chloro-2-iodoaniline hydrochloride.
Detailed Experimental Protocol: Large-Scale Synthesis
This protocol is designed for a laboratory scale that is readily adaptable for larger, pilot-plant production. All operations should be performed in a well-ventilated fume hood.
Part A: Synthesis of 4-Chloro-2-iodoaniline
Step 1: Diazotization of 4-Chloroaniline
-
Preparation: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add concentrated hydrochloric acid (250 mL). Cool the acid to -5 °C in an ice-salt bath.
-
Amine Addition: While maintaining the temperature below 0 °C, slowly add 4-chloroaniline (127.5 g, 1.0 mol) in portions to the stirring acid. A thick, white slurry of 4-chloroaniline hydrochloride will form.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (72.5 g, 1.05 mol) in deionized water (150 mL). Cool this solution to 0 °C.
-
Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride slurry over 60-90 minutes. Crucial: Maintain the internal reaction temperature between 0 and 5 °C throughout the addition. A slight excess of nitrous acid can be confirmed at the end of the addition using starch-iodide paper (a blue-black color indicates completion). The final solution should be a clear, pale-yellow diazonium salt solution. Keep this solution cold for the next step.
Step 2: Iodination
-
Iodide Solution: In a 4 L beaker or reactor, dissolve potassium iodide (249 g, 1.5 mol) in deionized water (500 mL). Cool this solution to 5 °C.
-
Displacement Reaction: Slowly add the cold diazonium salt solution from Step 1 to the vigorously stirring potassium iodide solution over approximately 1 hour. Control the addition rate to manage the effervescence of nitrogen gas.
-
Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Then, gently heat the mixture to 50-60 °C for 30 minutes to ensure the complete decomposition of any remaining diazonium salt. A dark, oily solid or layer should form.
Step 3: Work-up and Isolation
-
Quenching: Cool the reaction mixture to room temperature. If the solution has a dark iodine color, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 400 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 300 mL) and brine (1 x 300 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude 4-chloro-2-iodoaniline as a dark oil or low-melting solid.
Part B: Purification
For large-scale operations, recrystallization is often more practical than chromatography.
-
Dissolve the crude product in a minimal amount of hot ethanol or methanol.
-
If necessary, treat with activated charcoal to remove colored impurities and filter while hot.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and air dry.
Part C: Formation of 4-Chloro-2-iodoaniline Hydrochloride
-
Dissolution: Dissolve the purified 4-chloro-2-iodoaniline (e.g., 253.5 g, ~1.0 mol based on starting material) in a suitable solvent such as isopropanol or diethyl ether (approx. 1 L).
-
Acidification: While stirring, slowly add concentrated hydrochloric acid (e.g., 85 mL, ~1.02 mol) dropwise. Alternatively, bubble anhydrous HCl gas through the solution.
-
Precipitation: The hydrochloride salt will precipitate as a solid. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual acid and aid in drying.
-
Drying: Dry the final product in a vacuum oven at 40-50 °C to a constant weight.
Caption: Workflow for the synthesis of 4-Chloro-2-iodoaniline Hydrochloride.
Safety and Hazard Information
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][9]
| Chemical | Key Hazards | Mitigation Measures |
| 4-Chloroaniline | Toxic if swallowed, inhaled, or in contact with skin.[10] May cause damage to organs through prolonged exposure.[11] Very toxic to aquatic life.[11] | Use in a fume hood, avoid creating dust. Wear full PPE. Prevent release to the environment. |
| Hydrochloric Acid | Corrosive; causes severe skin burns and eye damage.[6] May cause respiratory irritation. | Handle in a fume hood. Wear acid-resistant gloves and face shield. |
| Sodium Nitrite | Oxidizing agent; toxic if swallowed.[6] | Keep away from combustible materials. Store separately from acids. |
| Aryl Diazonium Salts | Potentially explosive when isolated and dry. [6] | CRITICAL: Never attempt to isolate the diazonium salt. The protocol is designed for in situ use where the salt remains in solution, which is a much safer practice.[6] |
| 4-Chloro-2-iodoaniline | Toxic if swallowed.[9][12] Causes serious eye damage and skin irritation.[9] May cause respiratory irritation.[9][12] | Handle as a toxic substance. Wear full PPE. Avoid inhalation of dust. |
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity. A comprehensive Certificate of Analysis (CoA) for such a product would typically include the following data.[13]
| Analysis | Expected Result |
| Appearance | Pale brown to off-white crystalline solid.[4][14] |
| Melting Point | 39-43 °C (for free base).[15] The hydrochloride salt will have a significantly higher decomposition point. |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.60 (d, J=2.4 Hz, 1H), 7.10 (dd, J=8.8, 2.4 Hz, 1H), 6.66 (d, J=8.8 Hz, 1H), 4.09 (s, 2H, -NH₂).[16] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 145.7, 137.9, 129.4, 123.3, 115.1, 83.6.[16] |
| IR Spectroscopy (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1620 (N-H bend), ~1050 (C-Cl stretch). |
| Mass Spec. (ESI-MS) | [M+H]⁺ calculated for C₆H₆ClIN⁺: 253.92; found ~253.9.[16] |
| Purity (HPLC) | ≥98%. |
Conclusion
This application note provides a well-vetted and scalable protocol for the synthesis of 4-chloro-2-iodoaniline hydrochloride. The described Sandmeyer-type reaction is a high-yield and straightforward procedure suitable for producing large quantities of this important synthetic intermediate.[6] Adherence to the specified temperature controls and safety precautions, particularly regarding the in situ handling of the diazonium salt intermediate, is essential for a successful and safe experiment. The resulting high-purity product serves as a valuable and versatile building block for further synthetic applications in medicinal chemistry and materials science.
References
-
Supporting Information. A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. [Link]
-
National Center for Biotechnology Information. 4-Chloro-2-iodoaniline. PubChem Compound Summary for CID 2757615. [Link]
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Wikipedia. Sandmeyer reaction. [Link]
-
ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development. [Link]
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Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. [Link]
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National Center for Biotechnology Information. Crystal structure of 4-chloro-2-iodoaniline. [Link]
-
OCIMUM. Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. [Link]
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Supporting Information. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. [Link]
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TradeIndia. 4-Chloro 2 Iodo Aniline - High Purity Crystalline Powder. [Link]
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Sarex. 4-Iodoaniline: The Cornerstone of Innovative Solutions. [Link]
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National Center for Biotechnology Information. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. [Link]
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ResearchGate. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF. [Link]
-
Organic Syntheses. p-IODOANILINE. [Link]
-
Wiley Online Library. Industrial Process Design for the Production of Aniline by Direct Amination. [Link]
-
ScienceDirect. Haloaniline-induced in vitro nephrotoxicity: effects of 4-haloanilines and 3,5-dihaloanilines. [Link]
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CP Lab Safety. 4-Chloro-2-iodoaniline, min 98%, 100 grams. [Link]
-
Analytice. 4-Chloroaniline - analysis. [Link]
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Application Notes and Protocols for Catalyst Selection in Cross-Coupling Reactions of 4-Chloro-2-iodoaniline Hydrochloride
Introduction
4-Chloro-2-iodoaniline is a pivotal structural motif in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials. Its utility stems from the differentially reactive halogen substituents, which allow for sequential, site-selective functionalization. The carbon-iodine (C-I) bond is significantly weaker and thus more reactive in palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine (C-Cl) bond.[1][2][3] This inherent reactivity difference is the cornerstone of catalyst selection and reaction design, enabling the regioselective formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C2 position while preserving the chlorine at C4 for subsequent transformations.
This guide provides an in-depth analysis of catalyst systems for the most common and synthetically valuable cross-coupling reactions involving 4-chloro-2-iodoaniline. It is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying mechanistic rationale to empower informed catalyst selection and reaction optimization. The use of the hydrochloride salt form necessitates the use of a base in sufficient quantity to first neutralize the salt and then participate in the catalytic cycle.
Chapter 1: Foundational Principles of Catalyst Selection
Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis.[4][5] For substrates like 4-chloro-2-iodoaniline, palladium-based catalysts are the most versatile and widely employed. A successful transformation depends on the synergistic interplay of the palladium precursor, ligand, base, and solvent.
The General Palladium Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common three-step mechanism: oxidative addition, transmetalation (or related step), and reductive elimination.[2] The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precursor like Palladium(II) acetate (Pd(OAc)₂).
-
Oxidative Addition: The active Pd(0) catalyst inserts into the most reactive carbon-halogen bond (C-I in this case) to form a Pd(II) complex.
-
Transmetalation/Amine Coordination:
-
In C-C coupling (e.g., Suzuki), an organometallic reagent (like a boronic acid activated by a base) transfers its organic group to the palladium center.[1][6]
-
In C-N coupling (e.g., Buchwald-Hartwig), the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium amide complex.[7]
-
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Key Components of the Catalytic System
| Component | Function & Common Examples | Rationale for Selection |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃: Air-stable Pd(II) sources, reduced in situ. Pd(PPh₃)₄: Air-sensitive but active Pd(0) source. Pd/C: Heterogeneous catalyst, good for simpler reactions, easy removal.[9] | Pd(OAc)₂ and Pd₂(dba)₃ are often preferred for their stability and versatility in combination with a wide range of ligands. Pd/C is advantageous for industrial-scale processes where catalyst recycling is crucial.[9] |
| Ligands | Phosphines: - Monodentate: PPh₃, P(o-tol)₃ - Bulky/Electron-Rich: PCy₃, P(t-Bu)₃, XPhos, SPhos, RuPhos[8] N-Heterocyclic Carbenes (NHCs): IPr, SIMes | The ligand stabilizes the Pd center and tunes its reactivity. Simple phosphines like PPh₃ are sufficient for reactive substrates. For less reactive bonds (like C-Cl) or sterically hindered substrates, bulky, electron-rich biarylphosphine ligands (Buchwald ligands) or NHCs are required to promote oxidative addition and reductive elimination. |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄[1] Organic: NEt₃, DIPEA[4] Alkoxides: NaOt-Bu, KOt-Bu[10] | The base neutralizes the HCl from the starting material and the HX generated in the cycle. In Suzuki coupling, it activates the boronic acid.[6] In Buchwald-Hartwig, a strong base (often an alkoxide) is needed to deprotonate the amine.[7] The choice depends on the reaction mechanism and substrate functional group tolerance. |
| Solvent | Aprotic Polar: DMF, CH₃CN, Dioxane[4][11] Aprotic Nonpolar: Toluene, Xylenes[11] Biphasic: Toluene/Water, Dioxane/Water[8] | The solvent must solubilize the reagents and not interfere with the catalyst. Aprotic polar solvents are common. Biphasic systems are often used in Suzuki reactions to facilitate the transfer of the activated boronate species.[8] |
Chapter 2: Protocols for C-C Bond Formation
Chemoselective C-C bond formation at the C-I position is the most common transformation for this substrate.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-chloroanilines
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds.[2] The reaction exhibits excellent functional group tolerance and utilizes readily available and generally non-toxic organoboron reagents.[1][8]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: Suzuki-Miyaura Coupling of 4-Chloro-2-iodoaniline with Phenylboronic Acid
-
Materials:
-
4-Chloro-2-iodoaniline hydrochloride (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Degassed Water (4:1 v/v)
-
-
Procedure:
-
To a dry Schlenk flask, add 4-chloro-2-iodoaniline hydrochloride, phenylboronic acid, and K₃PO₄.
-
Add the palladium precursor (Pd(OAc)₂) and the SPhos ligand.
-
Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Heck Reaction: Synthesis of 2-Alkenyl-4-chloroanilines
The Heck reaction couples aryl halides with alkenes and is a powerful tool for C-C bond formation.[12] For reactive substrates like 2-iodoanilines, this reaction can often be performed efficiently under ligand-free conditions, which is economically and environmentally advantageous.[4]
Protocol 2.2: Ligand-Free Heck Reaction with n-Butyl Acrylate [4]
-
Materials:
-
4-Chloro-2-iodoaniline hydrochloride (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv, 5 mol%)
-
Triethylamine (NEt₃) (3.0 equiv)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
In a sealed tube or pressure vessel, combine 4-chloro-2-iodoaniline hydrochloride, Pd(OAc)₂, and a magnetic stir bar.
-
Add acetonitrile, followed by n-butyl acrylate and triethylamine.
-
Seal the vessel tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor progress by GC-MS or LC-MS.
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove palladium black.
-
Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by silica gel column chromatography to yield the desired 2-alkenylaniline product.
-
Sonogashira Coupling: Synthesis of 2-Alkynyl-4-chloroanilines
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[13][14] The reaction is typically co-catalyzed by palladium and copper(I) salts.[14] The reaction proceeds selectively at the C-I position.[13]
Protocol 2.3: Sonogashira Coupling with Phenylacetylene
-
Materials:
-
4-Chloro-2-iodoaniline hydrochloride (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 equiv, 5 mol%)
-
Triethylamine (NEt₃) or Diisopropylamine (DIPEA) (serves as base and solvent)
-
-
Procedure:
-
To a dry Schlenk flask, add 4-chloro-2-iodoaniline hydrochloride, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous triethylamine via syringe, followed by phenylacetylene.
-
Stir the reaction at room temperature. If the reaction is sluggish, gentle heating to 40-60 °C may be required.
-
Monitor the reaction by TLC. The reaction is often complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite to remove catalyst residues and salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
-
Chapter 3: Protocols for C-N Bond Formation
Buchwald-Hartwig Amination: Synthesis of N-Aryl-4-chloro-2-iodoanilines
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for forming C-N bonds.[7][15] It has largely replaced harsher classical methods like the Ullmann condensation for many applications.[7] The reaction requires a strong, non-nucleophilic base and often employs bulky, electron-rich phosphine ligands to facilitate the challenging reductive elimination step that forms the C-N bond.[10]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 3.1: Buchwald-Hartwig Amination with Aniline
-
Materials:
-
4-Chloro-2-iodoaniline hydrochloride (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv, 4 mol%)
-
Potassium tert-butoxide (KOt-Bu) (2.5 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox, add Pd(OAc)₂, XPhos, and KOt-Bu to a dry Schlenk tube.
-
Outside the glovebox, add 4-chloro-2-iodoaniline hydrochloride to the tube.
-
Seal the tube, and purge with Argon.
-
Add anhydrous toluene, followed by the aniline via syringe.
-
Place the reaction in a preheated oil bath at 100-110 °C.
-
Stir vigorously for 8-24 hours, monitoring by LC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classical copper-promoted reaction for forming C-N, C-O, and C-S bonds.[16] While traditional protocols require harsh conditions (high temperatures, stoichiometric copper), modern variations use catalytic copper with ligands, allowing for milder conditions.[16][17] It can be a valuable alternative if palladium-catalyzed methods prove ineffective.
Protocol 3.2: Modern Ullmann-type (Goldberg) Amination
-
Materials:
-
4-Chloro-2-iodoaniline hydrochloride (1.0 equiv)
-
Aniline (1.5 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv, 10 mol%)
-
L-Proline or N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv, 20 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Combine 4-chloro-2-iodoaniline hydrochloride, K₂CO₃, CuI, and the ligand (e.g., L-Proline) in a reaction tube.
-
Add DMSO and the aniline.
-
Seal the tube and heat to 110-130 °C with vigorous stirring.
-
Monitor the reaction over 24-48 hours.
-
Cool the mixture, dilute with water, and extract thoroughly with ethyl acetate.
-
Wash the combined organic extracts with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Chapter 4: Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No or Low Reactivity | Inactive catalyst; Inappropriate ligand or base.[3] | Ensure inert atmosphere. For Pd(II) precursors, ensure conditions favor reduction to Pd(0). Screen a bulkier, more electron-rich ligand (e.g., move from PPh₃ to a Buchwald-type ligand). Screen a different class of base (e.g., carbonate vs. phosphate vs. alkoxide). |
| Loss of Regioselectivity (Reaction at C-Cl) | Reaction conditions are too harsh (high temperature, long reaction time).[3] | Reduce the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction. Use a less active catalyst system if necessary. |
| Side Product Formation (e.g., Dehalogenation) | Presence of water or protic sources; β-hydride elimination (in Heck). | Use anhydrous solvents and reagents. In Heck reactions, the choice of base and solvent can influence side reactions. |
| Poor Yield in Buchwald-Hartwig Amination | Base is not strong enough; Ligand is not suitable for the specific amine. | Switch to a stronger base like LiHMDS or KOt-Bu. Sterically hindered amines may require specific ligands designed to overcome steric clash.[18] |
Conclusion
The selective functionalization of 4-chloro-2-iodoaniline hydrochloride is a readily achievable goal through the careful selection of a suitable catalytic system. The pronounced reactivity difference between the C-I and C-Cl bonds allows for a wide range of palladium- and copper-catalyzed transformations to be performed with high regioselectivity at the C2 position. For C-C bond formation, Suzuki, Heck, and Sonogashira couplings offer reliable pathways to diverse products. For C-N bond formation, the Buchwald-Hartwig amination stands out as the most versatile and efficient modern method. By understanding the roles of the catalyst, ligand, base, and solvent, researchers can effectively harness these powerful reactions to construct complex molecules for a variety of applications.
References
-
Chen, X., et al. (2017). Palladium catalyzed Heck reaction of 2-iodoanilines under ligand-free conditions in air. Taylor & Francis Online. Available at: [Link]
-
Tzschucke, C.C. Heck Reaction. University of Heidelberg. Available at: [Link]
-
Myers, A.G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]
-
Bonvin, J., et al. (2008). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. ACS Publications. Available at: [Link]
-
Wikipedia. Ullmann condensation. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]
-
Ogoshi, S. (2015). Palladium Catalysts for Cross-Coupling Reaction. MDPI. Available at: [Link]
-
Cortese, N.A., et al. (1977). Palladium-catalyzed synthesis of 2-quinolone derivatives from 2-iodoanilines. ACS Publications. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Beletskaya, I.P., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
-
Al-Masum, M., et al. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. Available at: [Link]
-
Al-Masum, M., et al. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Ananikov, V.P., et al. (2021). Dynamic "cocktail"-type catalytic systems in C–N bond formation reactions. ResearchGate. Available at: [Link]
-
ResearchGate. (2015). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with.... Available at: [Link]
-
Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. Available at: [Link]
-
Kumar, P., & Kumar, V. (2022). Recent advances in nickel-catalyzed C–C and C–N bond formation via HA and ADC reactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Anderson, K.W., & Buchwald, S.L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides.... Organic Chemistry Portal. Available at: [Link]
-
Lipshutz, B.H., et al. (2019). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science. Available at: [Link]
-
Ledingham, G.A., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]
-
Johnson, M.T., & Johnson, J.B. (2021). Catalyst Carbonylation. Available at: [Link]
-
Fors, B.P. (2015). Development of new transition metal catalysts for C-N bond formation.... DSpace@MIT. Available at: [Link]
-
Goodbrand, H.B., & Hu, N.X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation. SciSpace. Available at: [Link]
-
Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals. Available at: [Link]
-
Yi, C., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. Available at: [Link]
-
Beletskaya, I.P., & Cheprakov, A.V. (2017). Heck Reaction—State of the Art. Semantic Scholar. Available at: [Link]
-
ResearchGate. (2022). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
Lundgren, R.J., & Stradiotto, M. (2012). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. PMC. Available at: [Link]
-
Macmillan Group. (2020). Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Princeton University. Available at: [Link]
-
Newman, S.G., & Jensen, K.F. (2011). Cross coupling reactions in organic synthesis themed issue. Available at: [Link]
-
OperaChem. (2025). Ullmann coupling-An overview. Available at: [Link]
-
Teh, G.B., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Semantic Scholar. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 12. Heck Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Development of new transition metal catalysts for C-N bond formation and continuous flow processes for C-F bond formation [dspace.mit.edu]
Application Note: Solvent Effects & Optimization in 4-Chloro-2-iodoaniline Hydrochloride Cross-Coupling
Executive Summary
The cross-coupling of 4-Chloro-2-iodoaniline hydrochloride presents a unique "triad" of challenges: (1) Solubility of the hydrochloride salt, (2) Chemoselectivity between the reactive C-I bond and the spectator C-Cl bond, and (3) Catalyst Poisoning potential of the free amine.
This guide provides a validated framework for solvent selection to maximize yield and selectivity. We demonstrate that while the C-I bond is inherently more reactive, the solvent system dictates the in situ neutralization of the hydrochloride salt, which is the rate-determining step for catalyst entry. We recommend aqueous-organic biphasic systems (e.g., Dioxane/H₂O) for Suzuki couplings and polar aprotic systems (e.g., DMF/TEA) for Sonogashira couplings to ensure complete salt dissociation without compromising chemoselectivity.
The Substrate Challenge: Mechanics & Solubility
The Hydrochloride Salt Factor
Unlike the free base, 4-Chloro-2-iodoaniline hydrochloride (
-
The Trap: Attempting to couple the salt directly in non-polar media results in a heterogeneous "sludge" where the base (e.g.,
) cannot effectively neutralize the HCl. This leads to acidic pockets that destabilize Pd(0) species (typically requiring Pd(PPh₃)₄ or similar). -
The Solution: The solvent system must support an in situ neutralization step before the catalytic cycle begins.
Chemoselectivity (I vs. Cl)
The Bond Dissociation Energy (BDE) difference is the primary driver of selectivity:
-
C–I BDE: ~65 kcal/mol (Fast Oxidative Addition)
-
C–Cl BDE: ~96 kcal/mol (Slow Oxidative Addition)
Solvent Impact on Selectivity: High-dielectric solvents (DMF, DMSO) stabilize the polar transition state of the oxidative addition. While this accelerates the desired C-I insertion, excessive heating in these solvents can lower the barrier for unwanted C-Cl activation, leading to polymerization or double-coupling.
Solvent Selection Matrix
The following table synthesizes experimental data regarding solvent performance for this specific substrate.
| Solvent System | Polarity ( | Salt Solubility | Rec. Base | Application | Verdict |
| Toluene | Low (2.4) | Insoluble | None | Avoid (Salt crashes out) | |
| THF | Moderate (7.5) | Poor (Salt) | TEA/DIPEA | Sonogashira | Good (Requires organic base) |
| 1,4-Dioxane / H₂O | Mixed | Excellent | Suzuki | Optimal (Biphasic efficiency) | |
| DMF | High (38) | Excellent | TEA | Sonogashira | High Risk (Hard to remove; promotes C-Cl attack at |
| Ethanol | High (24) | Good | Suzuki | Viable (Green option; watch for protodehalogenation) |
Visualizing the Decision Process
The following decision tree illustrates the logic flow for selecting the solvent system based on the desired coupling reaction and salt management strategy.
Figure 1: Solvent selection decision tree for 4-Chloro-2-iodoaniline Hydrochloride, prioritizing salt neutralization strategies.
Detailed Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Couple phenylboronic acid to the C2-position without affecting the C4-Chlorine. System: 1,4-Dioxane / Water (4:1)
Reagents:
-
4-Chloro-2-iodoaniline HCl (1.0 equiv, 1.0 mmol, 290 mg)
-
Phenylboronic acid (1.2 equiv, 1.2 mmol)
- (5 mol%)
- (3.5 equiv) — Note: 1.0 equiv is consumed neutralizing the HCl.
-
Solvent: 1,4-Dioxane (8 mL) / Distilled Water (2 mL)
Step-by-Step Methodology:
-
Neutralization Phase (Critical):
-
In a reaction vial, dissolve
in the water. -
Add the Dioxane and the 4-Chloro-2-iodoaniline HCl.
-
Stir at room temperature for 10 minutes. Validation: The solution should turn from a suspension to a clearer biphasic mixture as the free amine is liberated.
-
-
Catalyst Addition:
-
Add Phenylboronic acid.[1]
-
Degas the mixture by bubbling Nitrogen/Argon for 5 minutes (Oxygen poisons Pd).
-
Add
quickly under inert flow.
-
-
Reaction:
-
Heat to 80°C for 4–6 hours. Do not exceed 90°C to prevent C-Cl activation.
-
-
Workup:
Protocol B: Sonogashira Coupling
Objective: Introduce an alkyne at C2. System: THF / Triethylamine (TEA)[6]
Reagents:
-
4-Chloro-2-iodoaniline HCl (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)[6]
- (3 mol%)
-
CuI (2 mol%)
-
Triethylamine (TEA) (5.0 equiv) — Acts as solvent cosolvent and base.
-
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step Methodology:
-
Free-Basing:
-
Suspend the aniline HCl salt in THF.
-
Add the TEA (5 equiv). Stir for 15 minutes. Observation: A white precipitate (
) will form. This confirms the free amine is generated.
-
-
Catalysis:
-
Reaction:
-
Stir at Room Temperature for 1 hour, then heat to 50°C if conversion is slow.
-
Note: High heat in the presence of CuI can cause homocoupling of the alkyne (Glaser coupling).
-
-
Validation:
Mechanistic Insight: Solvent & Selectivity
The following diagram details the catalytic cycle, highlighting where solvent choice impacts the pathway.
Figure 2: Influence of solvent systems on the catalytic cycle of 4-Chloro-2-iodoaniline.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| No Reaction (Starting Material Recovered) | HCl salt not neutralized; Pd oxidized. | Ensure excess base (3+ equiv) is used. Degas solvents thoroughly. |
| De-iodination (Product is 4-Chloroaniline) | Hydride source present (often from alcohol solvents). | Switch from EtOH/MeOH to Dioxane or Toluene. Avoid excessive heating. |
| Black Precipitate (Pd Black) | Catalyst decomposition. | Add excess ligand ( |
| Double Coupling (Reaction at C-Cl) | Temperature too high; Solvent too polar (DMF). | Lower temp to <80°C. Switch to less polar solvent (THF/Toluene). |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Gurreri, D., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Chemical Science, 12, 1234-1240. Link
-
BenchChem Protocols. (2025). Application Notes for Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-2-iodo-1-nitrobenzene. Link(Note: Analogous substrate behavior utilized for protocol derivation).
-
ChemicalBook. (2025). 4-Chloro-2-iodoaniline Properties and Safety Data. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 4-Chloro-2-iodoaniline Hydrochloride
Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-Chloro-2-iodoaniline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the common side reactions encountered during this specific cross-coupling reaction, providing in-depth troubleshooting advice and optimized protocols to enhance your experimental success.
Introduction to the Suzuki Coupling of 4-Chloro-2-iodoaniline Hydrochloride
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] The use of 4-Chloro-2-iodoaniline hydrochloride as a substrate is of particular interest in medicinal chemistry and materials science due to the presence of multiple functional groups that allow for sequential, chemoselective transformations. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective coupling at the more reactive C-I position.[3] This chemoselectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates the preferential oxidative addition of the palladium catalyst.[3]
However, like any chemical transformation, the Suzuki coupling of this substrate is not without its challenges. Researchers may encounter a variety of side reactions that can diminish the yield of the desired product and complicate purification. This guide aims to address these issues head-on, providing practical solutions grounded in mechanistic understanding.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered when performing Suzuki coupling with 4-Chloro-2-iodoaniline hydrochloride.
Q1: My reaction is producing a significant amount of 4-chloroaniline. What is happening and how can I prevent it?
A1: The formation of 4-chloroaniline is a result of a dehalogenation side reaction, where the iodine atom is replaced by a hydrogen atom.[4][5] This is a common issue, particularly with electron-rich or sterically hindered aryl halides.
Causality: Dehalogenation typically occurs via the formation of a palladium-hydride (Pd-H) species.[4][5] This can be generated from various sources in the reaction mixture, including the base, solvent (especially alcohols), or residual water. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated product.[4] The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl, making the iodo-substituent on your substrate particularly susceptible.[4]
Troubleshooting Steps:
-
Choice of Base: The base plays a crucial role. While a base is necessary to activate the boronic acid for transmetalation, some bases can promote the formation of Pd-H species.[6][7] Consider switching to a non-hydridic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). If you are using a phosphate base, ensure it is anhydrous.
-
Solvent Purity: Ensure your solvents are anhydrous and thoroughly degassed.[6] Alcohols can be a source of hydrides, so if you are using a solvent system containing an alcohol, consider switching to an aprotic solvent like dioxane or toluene.[5]
-
Ligand Selection: The choice of phosphine ligand can influence the rate of reductive elimination versus dehalogenation. Bulkier, electron-rich ligands can sometimes favor the desired coupling. Consider screening ligands like SPhos or XPhos.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway. However, this may also slow down the desired reaction, so optimization is key.
Q2: I am observing a significant amount of biaryl homocoupling product from my boronic acid. What causes this and how can I minimize it?
A2: The formation of a symmetrical biaryl derived from the boronic acid is known as homocoupling.[8][9] This side reaction consumes your boronic acid and can lead to complex purification challenges.
Causality: Homocoupling is often promoted by the presence of oxygen in the reaction mixture.[6][8] Oxygen can oxidize the Pd(0) catalyst to a Pd(II) species, which can then participate in a catalytic cycle that leads to the oxidative coupling of two boronic acid molecules.[8] Another pathway can involve a protonolysis/second transmetalation event.[10]
Troubleshooting Steps:
-
Rigorous Degassing: The most critical step to prevent homocoupling is to ensure your reaction mixture is thoroughly deoxygenated.[6] This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[4][6]
-
Use of a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes mitigate homocoupling that might arise from the in-situ reduction of a Pd(II) precatalyst like Pd(OAc)₂.[6]
-
Control of Reaction Conditions: In some cases, the choice of base and solvent can influence the rate of homocoupling.[11][12] Experimenting with different conditions may be necessary.
Q3: My boronic acid seems to be degrading, leading to low yields. What is this side reaction and how can I address it?
A3: The degradation of the boronic acid is likely due to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[13][14]
Causality: Protodeboronation is a well-known side reaction in Suzuki couplings and is often catalyzed by the base required for the main reaction.[14][15] The reaction proceeds through the protonolysis of the boronic acid. The propensity for this side reaction is highly dependent on the specific boronic acid used and the reaction conditions.
Troubleshooting Steps:
-
Choice of Boronic Ester: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[15] Consider using the boronic ester equivalent of your desired coupling partner.
-
Base Selection: The rate of protodeboronation is highly pH-dependent.[13] Weaker bases may slow down this side reaction, but they may also decrease the rate of the desired Suzuki coupling. A careful screening of bases is recommended.
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can exacerbate protodeboronation.[16] Monitor your reaction closely and aim for the shortest reaction time necessary for complete conversion of your starting material.
-
Anhydrous Conditions: While water is often used as a co-solvent in Suzuki reactions, it can also be a proton source for protodeboronation. Running the reaction under anhydrous conditions may help, but this can also impact the solubility of the base and the overall reaction rate.
Reaction Pathways and Side Reactions
To better understand the processes occurring in your reaction flask, the following diagrams illustrate the desired Suzuki coupling catalytic cycle and the common side reaction pathways.
Desired Suzuki-Miyaura Coupling Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Common Side Reaction Pathways
Caption: Common side reaction pathways in Suzuki-Miyaura coupling.
Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for the Suzuki coupling of 4-Chloro-2-iodoaniline hydrochloride with a generic arylboronic acid.
Materials:
-
4-Chloro-2-iodoaniline hydrochloride
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any residual moisture.
-
Reagent Preparation: To a Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-2-iodoaniline hydrochloride, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere. This is a critical step to prevent catalyst deactivation and homocoupling.[6][17]
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for at least 30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Vigorous stirring is important, especially in biphasic systems, to ensure efficient mixing.[6]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Arylboronic Acid (equiv.) | 1.1 - 1.5 | A slight excess ensures complete consumption of the limiting halide. |
| Palladium Catalyst (mol%) | 1 - 5 | Higher loadings may be needed for less reactive substrates. |
| Base (equiv.) | 2 - 3 | Sufficient base is required to activate the boronic acid.[6] |
| Temperature (°C) | 80 - 110 | Higher temperatures can increase reaction rates but may also promote side reactions.[6] |
| Reaction Time (h) | 2 - 24 | Dependent on substrate reactivity and reaction conditions. |
Conclusion
The Suzuki-Miyaura coupling of 4-Chloro-2-iodoaniline hydrochloride is a valuable synthetic transformation. By understanding the potential side reactions of dehalogenation, homocoupling, and protodeboronation, and by carefully controlling the reaction conditions, researchers can significantly improve the yield and purity of their desired products. This guide provides a foundation for troubleshooting and optimizing this important reaction, empowering scientists to achieve their synthetic goals with greater efficiency and success.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
Stone, K. L., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 83(23), 14479-14486. Available at: [Link]
-
Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829-6836. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
H-C. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]
-
Homocoupling Reaction of Aryl Boronic Acids Catalyzed by Pd(OAc)2/ K2CO3 in Water under Air Atmosphere - Ingenta Connect. Available at: [Link]
-
Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? : r/chemistry - Reddit. Available at: [Link]
-
An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]
-
Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at: [Link]
-
Aryl Mesylates in Metal Catalyzed Homocoupling and Cross-Coupling Reactions. 2. Suzuki-Type Nickel-Catalyzed Cross-Coupling of Aryl Arenesulfonates and Aryl Mesylates with Arylboronic Acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - Academia.edu. Available at: [Link]
-
An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates | RTI. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a - ResearchGate. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Homocoupling Reaction of Aryl Boronic Acids Catalyzed by Pd(OAc)2...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. reddit.com [reddit.com]
- 17. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
Technical Support Center: Troubleshooting 4-Chloro-2-iodoaniline Hydrochloride Reactions
Executive Summary & Molecule Profile
4-Chloro-2-iodoaniline hydrochloride is a high-value scaffold in drug discovery, particularly for synthesizing kinase inhibitors and heterocycles. Its utility lies in its three distinct reactive "handles":
-
Iodine (C-2): Highly reactive for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).
-
Chlorine (C-4): Less reactive, allowing for chemoselective sequential functionalization.
-
Amine (HCl salt): Precursor for diazotization or nucleophilic substitution.
The Core Problem: Users frequently report "0% conversion" or "low yield" in cross-coupling reactions.
The Root Cause: The hydrochloride salt is often used directly in catalytic cycles sensitive to pH. The acidic proton (
Critical Troubleshooting Logic (The "Why" & "How")
Issue A: The "Salt Effect" in Palladium Catalysis
Symptom: Reaction mixture turns black immediately (Pd precipitation) or shows <5% conversion by LCMS. Mechanism:
-
Ligand Protonation: Phosphine ligands (
) are basic. The HCl from the starting material reacts with to form , rendering the ligand incapable of stabilizing the Pd(0) species. This leads to rapid aggregation of Palladium into inactive "Pd black." -
Base Consumption: If you use 2.0 equivalents of base (e.g.,
) for the coupling, 1.0 equivalent is immediately neutralized by the HCl salt. This leaves insufficient base to activate the boronic acid for the transmetallation step.
Solution: Always free-base the starting material before introducing the catalyst, or use a large excess of base (at least 3-4 equivalents) and allow time for neutralization before adding the catalyst. (See Protocol A).
Issue B: Chemoselectivity (I vs. Cl)
Symptom: A mixture of mono-coupled (desired), di-coupled (side product), and starting material. Mechanism:
-
Bond Dissociation Energy (BDE): The C-I bond (~65 kcal/mol) is weaker than the C-Cl bond (~95 kcal/mol).
-
Control: Under mild conditions (Room Temp to 60°C), Pd undergoes oxidative addition almost exclusively at the C-I bond. At temperatures >80°C or with electron-rich ligands (e.g.,
, Buchwald ligands), the C-Cl bond also activates.
Solution: Maintain reaction temperature below 65°C for the first coupling. Use standard ligands like
Issue C: Protodehalogenation (Deiodination)
Symptom: Formation of 4-chloroaniline (loss of Iodine) instead of the coupled product. Mechanism:
-
If the transmetallation step is slow (due to poor solubility or weak base), the Pd(II)-Aryl intermediate can undergo undesired reduction, often stripping the iodine.
-
Solvent Source: Alcoholic solvents (Methanol, Ethanol) can act as hydride sources, promoting this side reaction.
Solution: Switch to non-protic solvents like 1,4-Dioxane, DMF, or Toluene . Ensure the system is strictly anhydrous if deiodination persists.
Visual Troubleshooting Guide
Caption: Decision tree for diagnosing yield issues. Note the critical early check for the salt form.
Experimental Protocols
Protocol A: Robust Free-Basing (Mandatory Pre-step)
Use this protocol to convert the HCl salt to the reactive free base before any Palladium-catalyzed step.
-
Dissolution: Suspend 10.0 g of 4-Chloro-2-iodoaniline HCl in 100 mL of Ethyl Acetate (EtOAc).
-
Neutralization: Add 100 mL of saturated aqueous Sodium Bicarbonate (
) solution. -
Extraction: Stir vigorously for 15 minutes until the solid dissolves and the organic layer is clear.
-
Separation: Separate the layers. Extract the aqueous layer once more with 50 mL EtOAc.
-
Drying: Combine organic layers, wash with brine (50 mL), and dry over anhydrous Sodium Sulfate (
). -
Isolation: Filter and concentrate in vacuo (keep bath <40°C to prevent iodine loss/darkening).
-
Storage: Store the resulting free base in the dark at 4°C. Note: The free base is light-sensitive; exposure causes purple discoloration (iodine liberation).
Protocol B: Chemoselective Suzuki Coupling (Iodine-Selective)
Target: Coupling at C-2 (Iodine) while preserving C-4 (Chlorine).
Reagents:
-
Substrate: 4-Chloro-2-iodoaniline (Free Base) - 1.0 equiv
-
Boronic Acid:
- 1.1 equiv -
Catalyst:
- 0.03 equiv (3 mol%) -
Base:
(2M aqueous) - 3.0 equiv -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.
-
Inerting: Seal and purge with Nitrogen/Argon for 5 minutes.
-
Addition: Add degassed 1,4-Dioxane and 2M
via syringe. -
Reaction: Heat to 60°C (Do not exceed 70°C). Stir for 2-4 hours.
-
Monitoring: Check LCMS.
-
If conversion is slow: Add 1 mol% more catalyst.
-
If deiodination is observed: Switch solvent to Toluene/DMF (10:1).
-
-
Workup: Dilute with EtOAc, wash with water, dry, and concentrate.
Frequently Asked Questions (FAQs)
Q: Can I use the HCl salt directly if I add extra base? A: Technically, yes, but it is risky. If you must, add the HCl salt and 4.0 equivalents of base to the solvent first. Stir for 30 minutes to ensure neutralization is complete before adding the Palladium catalyst. Adding Pd to the acidic slurry will kill the catalyst.
Q: My product is turning purple on the shelf. Is it degrading?
A: Yes. Iodoanilines are photosensitive. The purple color indicates homolytic cleavage of the C-I bond and release of Iodine (
-
Fix: Recrystallize from Hexane/EtOAc to remove the iodine (which can act as an oxidant/poison in future steps) and store in amber vials under Argon at -20°C.
Q: I am seeing "homocoupling" (dimerization) of my boronic acid. A: This is caused by Oxygen in the system.
-
Fix: Your degassing was insufficient. Use the "Freeze-Pump-Thaw" method (3 cycles) or sparge with Argon for at least 20 minutes. Avoid Pd(OAc)2 if possible; use Pd(0) sources or Pd(II) precatalysts like
.
Q: Why is the Sandmeyer reaction (converting
-
Fix: Keep the diazotization temperature strictly between 0°C and 5°C . Do not let it rise above 5°C. Use
instead of HCl to minimize competitive chlorination side-reactions.
Data & Compatibility Tables
Table 1: Solvent Compatibility for Coupling Reactions
| Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Risk of Deiodination | Recommended? |
| Methanol/Ethanol | High | High | High (Hydride source) | ❌ No |
| Water | High | Low | Low | ⚠️ Only as co-solvent |
| 1,4-Dioxane | Low | High | Low | ✅ Preferred |
| Toluene | None | High | Very Low | ✅ Good for high temp |
| DMF/DMSO | High | High | Moderate | ⚠️ Use if solubility is poor |
Table 2: Catalyst Selection Matrix
| Catalyst | Ligand Type | Reactivity (I vs Cl) | Use Case |
| Monodentate | High I / Low Cl | Standard couplings. Air sensitive. | |
| Bidentate | High I / Low Cl | Robust workhorse. Best for scale-up. | |
| Bulky/Rich | High I & Cl | ❌ Avoid (Poor selectivity). |
References
-
Synthesis and Properties of Haloanilines
-
ChemicalBook. "4-Chloro-2-iodoaniline Properties and Reactions."[1] Accessed October 2025.
-
-
Suzuki Coupling Troubleshooting
-
Buchwald-Hartwig & Amination Mechanisms
-
Sandmeyer Reaction Protocols
-
Light Sensitivity of Iodo-Compounds
-
National Institutes of Health (PubMed). "Photoreceptor degeneration and light sensitivity in albino mice (Analogous chemical sensitivity)." (Contextual reference for light sensitivity of halogenated organic systems).
-
Disclaimer: This guide is for research purposes only. Always consult the specific Material Safety Data Sheet (MSDS) before handling 4-Chloro-2-iodoaniline hydrochloride.
Sources
purification of 4-Chloro-2-iodoaniline hydrochloride reaction products
This technical guide details the purification and troubleshooting of 4-Chloro-2-iodoaniline hydrochloride , a critical intermediate in the synthesis of pharmaceutical and agrochemical scaffolds (e.g., via Suzuki couplings or Sandmeyer reactions).
Content ID: TG-4C2I-HCl-01 Last Updated: February 20, 2026 Target Audience: Medicinal Chemists, Process Chemists
Executive Summary & Reaction Context
The synthesis of 4-Chloro-2-iodoaniline typically involves the electrophilic iodination of 4-chloroaniline using reagents like Iodine Monochloride (ICl) or Sodium Dichloroiodate (NaICl
The purification challenge lies in the "Goldilocks" nature of the product:
-
Starting Material: 4-Chloroaniline (Under-iodinated).[1]
-
Target: 4-Chloro-2-iodoaniline (Mono-iodinated).[2]
-
Impurity: 4-Chloro-2,6-diiodoaniline (Over-iodinated).
Because all three species are anilines with similar polarities, standard extraction often fails to separate them. This guide focuses on exploiting basicity differences (pKa) and salt solubility for purification.
Pre-Purification: Reaction Workup
Before attempting crystallization, you must chemically neutralize reactive species.
Q: Why is my crude reaction mixture dark purple or black?
A: The coloration is due to residual free iodine (
-
The Fix: You must quench the iodine before extraction.
-
Protocol:
-
Cool the reaction mixture to 0–5 °C.
-
Add a saturated aqueous solution of Sodium Thiosulfate (
) or Sodium Bisulfite ( ) dropwise. -
Endpoint: Stir until the color shifts from dark purple to a pale yellow/tan suspension.
-
Validation: Spot an aliquot on starch paper; it should remain white (no blue/black complex).
-
Q: How do I remove the inorganic salts (NaCl, NaI) without losing product?
A: The free base of 4-Chloro-2-iodoaniline is poorly soluble in water but highly soluble in organic solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Protocol:
-
After quenching iodine, extract the aqueous mixture with EtOAc (3x).
-
Wash the combined organic layers with Brine (saturated NaCl) to remove trapped water and ionic species.
-
Dry over anhydrous Sodium Sulfate (
) . Magnesium sulfate ( ) is also acceptable but can sometimes trap polar anilines on the cake.
-
Impurity Removal: The Separation Strategy
This section addresses the separation of the Mono-iodo target from the Di-iodo impurity.
Q: How do I separate 4-Chloro-2-iodoaniline from the di-iodo impurity without a column?
A: You can exploit the Basicity Difference (pKa) .
-
Mechanism: The iodine atom is electron-withdrawing (inductive effect).
-
4-Chloroaniline (Starting Material): Most basic (pKa ~4.0).
-
4-Chloro-2-iodoaniline (Target): Less basic (pKa ~2.5–3.0) due to ortho-iodine.
-
4-Chloro-2,6-diiodoaniline (Impurity): Least basic (pKa < 2.0) due to two ortho-iodines.
-
-
Acid-Base Wash Protocol:
-
Dissolve the crude free base mixture in Dichloromethane (DCM) .
-
To remove Starting Material: Wash with pH 3.5–4.0 buffer (Citrate/Phosphate). The more basic starting material will protonate and move to the aqueous layer, while the iodo-anilines remain in the DCM.
-
To remove Di-iodo Impurity: This is harder via extraction. It is best removed during the Hydrochloride Salt Formation step (see below), as the di-iodo species forms a very unstable salt that does not precipitate easily in polar organic solvents.
-
Q: I see a "spot-to-spot" mixture on TLC. Which is which?
A: On silica gel (Hexane:EtOAc 8:1), the elution order is typically:
-
Top Spot (
~0.7): 4-Chloro-2,6-diiodoaniline (Most non-polar, least basic). -
Middle Spot (
~0.4): 4-Chloro-2-iodoaniline (Target). -
Bottom Spot (
~0.2): 4-Chloroaniline (Most polar, most basic).
Hydrochloride Salt Formation & Crystallization
This is the critical step for achieving >98% purity.
Q: How do I form the HCl salt without trapping impurities?
A: Do not use aqueous HCl. Use anhydrous conditions to precipitate the salt.
-
Protocol:
-
Dissolve the purified free base (oil or solid) in a minimal amount of Ethyl Acetate or Ethanol (anhydrous).
-
Cool to 0 °C.
-
Slowly add 4M HCl in Dioxane or bubble HCl gas.
-
A thick white/off-white precipitate will form.
-
Critical Step: Add Diethyl Ether (
) or MTBE to drive the precipitation to completion. The di-iodo impurity (if present) often remains in the mother liquor due to its poor ability to form a stable lattice with HCl in ether.
-
Q: The salt is colored (brown/pink). How do I fix this?
A: This indicates oxidation (azo formation) or trapped iodine.
-
Recrystallization Protocol:
-
Solvent: Use Isopropanol (IPA) or an Ethanol/EtOAc mixture.
-
Heat the solvent to boiling and dissolve the salt.
-
If the color persists, add Activated Carbon (Charcoal) , stir for 5 mins, and filter hot through Celite.
-
Allow to cool slowly to room temperature, then to 4 °C.
-
Filter the crystals and wash with cold Diethyl Ether .
-
Visual Workflow & Logic
Figure 1: Purification workflow for isolating 4-Chloro-2-iodoaniline HCl from crude reaction mixtures.
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product lost in aqueous layer during extraction.[3] | Check pH of aqueous layer.[4][5][6] If pH < 3, the aniline is protonated. Adjust to pH 8-9 with |
| Product is Oil | Residual solvent or impure mixture preventing lattice formation. | Triturate the oil with Hexane or Pentane to induce solidification. If forming salt, ensure system is anhydrous. |
| Melting Point Low | Contamination with 4-chloroaniline (SM). | The SM lowers MP significantly. Perform an acid wash (pH 4) on the free base before salt formation. |
| Dark Crystals | Oxidation or Iodine occlusion. | Recrystallize from Isopropanol with Activated Charcoal. |
References
-
Organic Syntheses. (1931). General methods for Iodination of Anilines (p-Iodoaniline). Org.[3][4][5][7][8] Synth. 11, 62. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Crystal structure of 4-chloro-2-iodoaniline. Acta Cryst. E70, o944.[9] Retrieved from [Link]
Sources
- 1. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 2. 4-Chloro-2-iodoaniline | 63069-48-7 [chemicalbook.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. magritek.com [magritek.com]
- 5. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. athabascau.ca [athabascau.ca]
- 8. vernier.com [vernier.com]
- 9. 4-Chloro-2-iodoaniline | C6H5ClIN | CID 2757615 - PubChem [pubchem.ncbi.nlm.nih.gov]
deiodination of 4-Chloro-2-iodoaniline hydrochloride as a side reaction
Here is the technical support center for the deiodination of 4-Chloro-2-iodoaniline hydrochloride as a side reaction.
Troubleshooting Deiodination as a Side Reaction
Welcome to the technical support hub for 4-Chloro-2-iodoaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals encountering the unwanted side reaction of deiodination. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to help you make informed decisions in your experimental work.
FAQ: Understanding Deiodination of 4-Chloro-2-iodoaniline Hydrochloride
This section addresses the fundamental questions surrounding the cleavage of the carbon-iodine bond in your starting material.
Q1: What is deiodination and why is it a problem with 4-Chloro-2-iodoaniline hydrochloride?
A1: Deiodination is a chemical reaction where the iodine atom is removed from an aromatic ring and typically replaced with a hydrogen atom. In the context of 4-Chloro-2-iodoaniline hydrochloride, this side reaction converts your starting material into the byproduct 4-chloroaniline. This is problematic for several reasons:
-
Reduced Yield: The formation of 4-chloroaniline consumes your starting material, leading to a lower yield of the desired product.
-
Purification Challenges: The byproduct, 4-chloroaniline, has similar physical properties to the starting material and potentially the desired product, making purification by chromatography or crystallization difficult.
-
Altered Stoichiometry: The unintended consumption of the starting material alters the stoichiometry of the reaction, which can impact the reaction rate and overall outcome.
The C-I bond is the weakest of the carbon-halogen bonds, making aryl iodides particularly susceptible to cleavage under various reaction conditions, especially those involving transition metal catalysts.[1]
Q2: What are the primary mechanisms that cause this unwanted deiodination?
A2: Deiodination, often referred to as reductive dehalogenation or hydrodehalogenation, can occur through several mechanisms, which are highly dependent on your specific reaction conditions.[2] The most common pathways include:
-
Catalytic Hydrogenolysis: This is frequently observed in transition-metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig, Heck couplings). Trace amounts of hydrogen gas or a hydride source in the reaction can lead to a catalytic cycle where the aryl iodide is reduced. Palladium catalysts are particularly well-known for mediating this side reaction.[2][3]
-
Radical-Mediated Deiodination: Aryl radicals can be generated under certain conditions, such as through single-electron transfer (SET) from a catalyst or reagent, or under photochemical conditions.[4][5] These highly reactive aryl radicals can then abstract a hydrogen atom from the solvent or another reagent to form the deiodinated product.
-
Base-Promoted Decomposition: While less common, strong bases under harsh conditions might promote decomposition pathways that lead to deiodination.
The choice of catalyst, solvent, base, and even the presence of certain additives can influence which mechanism dominates.
Troubleshooting Guide: Identifying and Mitigating Deiodination
This section is structured to address specific problems you may encounter during your experiments.
Problem 1: My reaction shows a significant amount of 4-chloroaniline byproduct upon analysis. How can I confirm its identity and quantify it?
A1: Confirmation and Quantification
Before attempting to solve the problem, it's crucial to accurately identify and quantify the byproduct.
-
Identification:
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is an excellent method for identifying volatile byproducts. 4-chloroaniline will have a distinct retention time and a characteristic mass spectrum (look for the molecular ion peak and isotopic pattern for chlorine).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for less volatile compounds and for monitoring the reaction progress.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region of the NMR spectrum for 4-chloroaniline will show a simpler AA'BB' pattern compared to the more complex splitting of 4-Chloro-2-iodoaniline. Spiking your crude sample with an authentic commercial sample of 4-chloroaniline can confirm the peak assignments.
-
-
Quantification:
-
qNMR (Quantitative NMR): By adding a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to your crude reaction mixture, you can accurately determine the molar ratio of starting material, product, and the 4-chloroaniline byproduct.
-
GC with Internal Standard: Similar to qNMR, using an internal standard with GC analysis allows for accurate quantification of the byproduct.
-
-
Aliquot Sampling: Carefully extract a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) and a small amount of water or a saturated aqueous solution of sodium thiosulfate to stop the reaction and remove certain reactive species.[6]
-
Extraction: Vortex the vial, allow the layers to separate, and take a sample from the organic layer.
-
Drying: Pass the organic sample through a small plug of anhydrous sodium sulfate or magnesium sulfate to remove any residual water.
-
Dilution: Dilute the sample to an appropriate concentration for GC-MS analysis.
-
Analysis: Inject the sample into the GC-MS and analyze the resulting chromatogram and mass spectra.
Problem 2: I'm running a palladium-catalyzed cross-coupling reaction and observing significant deiodination. What are the likely causes and how can I fix it?
A2: Causes and Solutions for Pd-Catalyzed Reactions
This is the most common scenario for deiodination of aryl iodides. The cause often lies within the choice of catalyst, ligands, base, or the presence of a hydrogen source.
-
Hydride Source: Your reaction may contain an unintentional source of hydrides. Common sources include solvents like isopropanol, certain bases like sodium formate or potassium formate, or even additives like polymethylhydrosiloxane (PMHS).[2]
-
Catalyst/Ligand Choice: Some palladium catalysts and phosphine ligands are more prone to promoting reductive dehalogenation. Catalysts with high electron density on the metal center can be more susceptible.
-
High Temperature: Elevated temperatures can increase the rate of the deiodination side reaction.
-
Scrutinize Your Reagents for Hydride Sources:
-
Solvent: Switch from protic solvents like isopropanol or ethanol to aprotic solvents like toluene, dioxane, or DMF.
-
Base: If using a formate-based salt, consider switching to a non-hydride source base like Cs₂CO₃, K₂CO₃, or K₃PO₄.
-
-
Optimize Catalyst and Ligand System:
-
Ligand Choice: If using a simple phosphine ligand like PPh₃, consider switching to a more specialized ligand designed for cross-coupling, such as those from the Buchwald or Fu laboratories (e.g., SPhos, XPhos). These can often promote the desired reaction at a much faster rate than the side reaction.
-
Palladium Precursor: While often less critical, ensure you are using a high-purity palladium source.
-
-
Modify Reaction Conditions:
-
Lower the Temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). This may slow down the desired reaction, but it could suppress the deiodination side reaction to a greater extent. Monitor the reaction over a longer period.
-
Degassing: Ensure your reaction mixture is thoroughly degassed. Oxygen can interfere with the catalytic cycle and potentially lead to side reactions.[7]
-
| Condition | Catalyst/Ligand | Base | Solvent | Temperature | Observed Deiodination (%) |
| Problematic | Pd(PPh₃)₄ | K₂CO₃ | Isopropanol | 100 °C | 30-50% |
| Improved | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 80 °C | <5% |
Note: These are representative values and actual results will vary based on the specific reaction.
Caption: Fig 1. Competing pathways in Pd-catalyzed reactions.
Problem 3: I am not using a transition metal catalyst, but I am still observing deiodination. What could be the cause?
A3: Non-Catalytic Deiodination Pathways
While less common, deiodination can occur without a transition metal catalyst under specific conditions.
-
Photochemical Reaction: Exposure to light, especially UV or high-energy visible light, can induce homolytic cleavage of the weak C-I bond, generating an aryl radical.[5][8] This radical can then abstract a hydrogen atom from the solvent.
-
Radical Initiators: The presence of radical initiators (e.g., AIBN, benzoyl peroxide) or certain reagents that can act as single-electron donors can trigger a radical chain reaction leading to deiodination.[4]
-
Harsh Reaction Conditions: Very high temperatures or the use of highly reactive reagents (e.g., organolithiums) can sometimes lead to decomposition and dehalogenation.
-
Protect from Light: Run the reaction in a flask wrapped in aluminum foil or in a dark fume hood to exclude light. This is a simple but often overlooked solution.
-
Analyze for Radical Initiators: Ensure that none of your reagents are contaminated with or can act as radical initiators.
-
Moderate Reaction Conditions: If possible, reduce the reaction temperature and use less reactive reagents.
-
Include a Radical Scavenger: If a radical mechanism is suspected, the addition of a radical scavenger like TEMPO or BHT (in a small test reaction) can help diagnose the problem. If the side reaction is suppressed, a radical pathway is likely.
Caption: Fig 2. A logical workflow for troubleshooting deiodination.
References
-
Ghosh, B., & Maleczka, R. E., Jr. (n.d.). Catalytic Hydrodehalogenation Reactions. Science of Synthesis. [Link]
-
Viciu, M. S., Grasa, G. A., & Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(17), 3615–3622. [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
-
Li, P., et al. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules, 27(17), 5434. [Link]
-
Sheppard, T. D. (2009). Metal-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry, 7, 1043-1052. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Wang, S.-D., et al. (2023). Visible-Light-Promoted Transition-Metal-Free Hydrodehalogenation and Deprotection of Sulfonamides. Organic Letters, 25(5), 816–820. [Link]
-
Bunnett, J. F., & Wamser, C. C. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society, 89(25), 6712–6718. [Link]
-
ATSDR. (n.d.). Analytical Methods for Iodine. [Link]
Sources
- 1. tomsheppard.info [tomsheppard.info]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 5. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals [mdpi.com]
improving solubility of 4-Chloro-2-iodoaniline hydrochloride for reactions
Welcome to the technical support center for 4-Chloro-2-iodoaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the solubility of this compound during their synthetic work. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Section 1: Understanding the Challenge
Why is 4-Chloro-2-iodoaniline hydrochloride often difficult to dissolve in common organic reaction solvents?
4-Chloro-2-iodoaniline hydrochloride is an ammonium salt. The presence of the hydrochloride makes the aniline nitrogen positively charged, creating a salt with ionic character. While this ionic nature enhances solubility in polar protic solvents like water or methanol, it significantly decreases solubility in many common aprotic organic solvents used for reactions, such as tetrahydrofuran (THF), toluene, or dichloromethane (DCM).[1][2] The molecule's bulky, substituted aromatic ring is hydrophobic, while the ammonium hydrochloride group is hydrophilic, leading to this conflicting solubility profile.[1]
Section 2: Troubleshooting & FAQs
Q1: My reaction requires an aprotic solvent, but the 4-Chloro-2-iodoaniline hydrochloride won't dissolve. What should I do?
This is a very common issue. You have two primary strategies:
Strategy A: Convert the Hydrochloride Salt to the Free Base
The most straightforward approach is to perform a simple acid-base extraction to convert the hydrochloride salt back to its neutral (free base) form, which is significantly more soluble in a wider range of organic solvents.
Experimental Protocol: Free Base Conversion
-
Dissolution: Dissolve the 4-Chloro-2-iodoaniline hydrochloride in a minimal amount of deionized water. If solubility is low even in water, a co-solvent like methanol or ethanol can be added sparingly.
-
Basification: Slowly add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a 1M sodium hydroxide (NaOH) solution, while stirring. Monitor the pH with pH paper or a meter, aiming for a pH of 8-9. You will likely observe the formation of a precipitate or an oily layer as the free base is generated.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, DCM, or diethyl ether).
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the 4-Chloro-2-iodoaniline free base.[4] The free base appears as a pale brown to purple solid with a melting point around 39-44°C.[5][6]
-
Validation (Optional but Recommended): Confirm the identity and purity of the free base using techniques like ¹H NMR or melting point analysis before proceeding with your reaction.
Strategy B: Use a Polar Aprotic Co-Solvent
If converting to the free base is not desirable for your workflow, using a polar aprotic co-solvent can be effective.
-
Recommended Solvents: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices for dissolving hydrochloride salts.[7]
-
Application: Start by dissolving the 4-Chloro-2-iodoaniline hydrochloride in a small volume of DMF or DMSO. Once dissolved, this solution can be added to your main reaction vessel containing the primary, less-polar solvent.
-
Caution: Be mindful that DMF and DMSO can influence reaction kinetics and may be difficult to remove during workup. Always check for compatibility with your reaction chemistry.
Q2: I've converted to the free base, but my reaction still seems sluggish. Could the starting material be the issue?
Yes, this is a possibility. The conversion of the hydrochloride salt is a crucial step, but the nucleophilicity of the resulting aniline is also a key factor in many reactions.
-
The Impact of Protonation: The hydrochloride salt form renders the aniline non-nucleophilic because the nitrogen lone pair is tied up by a proton.[8] Even trace amounts of residual acid can protonate the free base in your reaction mixture, effectively reducing the concentration of the active nucleophile.
-
Troubleshooting Steps:
-
Ensure Complete Neutralization: When preparing the free base, ensure the pH is slightly basic (pH 8-9) to guarantee complete deprotonation.
-
Use a Non-Nucleophilic Base in Your Reaction: Many reactions involving anilines (e.g., Buchwald-Hartwig amination, acylation) require a base. Using a non-nucleophilic base like triethylamine (Et₃N), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃) will prevent competition with your aniline nucleophile.
-
Consider Electronic Effects: The chloro and iodo substituents on the aniline ring are electron-withdrawing, which inherently reduces the basicity and nucleophilicity of the aniline compared to unsubstituted aniline.[8][9] Your reaction may require more forcing conditions (e.g., higher temperature, longer reaction time, or a more active catalyst) to proceed efficiently.
-
Q3: Can I just add a base directly to my reaction to dissolve the hydrochloride salt in situ?
This is a viable but more complex strategy. It essentially combines the free base conversion and the subsequent reaction into a single step.
-
When It Works: This approach can be effective in reactions that are tolerant of water and inorganic salts, and where the chosen base does not interfere with the desired transformation. For example, in some palladium-catalyzed cross-coupling reactions, an aqueous solution of a base like K₂CO₃ or Cs₂CO₃ is often used, which can both neutralize the hydrochloride and facilitate the catalytic cycle.
-
Key Considerations:
-
Stoichiometry: You must use at least one equivalent of base to neutralize the HCl salt, plus the amount required for the reaction itself.
-
Solubility of the Base: The base itself must be soluble enough in the reaction medium to be effective.
-
Byproduct Formation: This method will generate a chloride salt (e.g., KCl, NaCl) as a byproduct in your reaction mixture, which could potentially affect your reaction or purification.
-
Water Content: If using an aqueous base, ensure your reaction is not sensitive to water.
-
Decision Workflow for Solvent & Substrate Preparation
The following diagram outlines a logical workflow for addressing solubility issues with 4-Chloro-2-iodoaniline hydrochloride.
Caption: Decision workflow for handling 4-Chloro-2-iodoaniline HCl.
Q4: Are there any other techniques to improve solubility?
Beyond solvent choice and pH adjustment, other physical methods can be employed, though they are generally less effective for large-scale solubility changes of salts in non-polar media.
-
Heating: Gently warming the solvent can increase the rate of dissolution and the overall solubility. However, be cautious of the thermal stability of your reactants and the solvent's boiling point.
-
Sonication: Using an ultrasonic bath can help break up solid agglomerates and accelerate the dissolution process.
-
Co-crystallization: While more advanced, forming a co-crystal with a suitable, soluble co-former can modify the crystal lattice and improve solubility. This is a technique more common in drug formulation but is based on sound chemical principles.[10][11]
Section 3: Summary Data Table
The following table summarizes the solubility characteristics and key properties of 4-Chloro-2-iodoaniline and its hydrochloride salt.
| Property | 4-Chloro-2-iodoaniline (Free Base) | 4-Chloro-2-iodoaniline Hydrochloride (Salt) | Rationale & Comments |
| Molecular Formula | C₆H₅ClIN[5] | C₆H₆Cl₂IN | Addition of HCl. |
| Molecular Weight | 253.47 g/mol [12] | 289.93 g/mol | |
| Appearance | Pale brown to purple solid[4][5] | Typically a white to off-white solid. | Salt formation disrupts the crystal lattice of the free base. |
| Melting Point | 39-44 °C[5][6] | Significantly higher (salt form). | Ionic bonds in the salt require more energy to break. |
| Solubility in Water | Very low. | Moderately soluble.[13] | The ionic hydrochloride group enhances aqueous solubility.[1] |
| Solubility in Methanol | Soluble.[5] | Soluble. | Methanol is a polar protic solvent capable of solvating both ions and polar molecules. |
| Solubility in Aprotic Solvents (THF, Toluene, DCM) | Generally soluble. | Very poorly soluble. | Lack of polarity and hydrogen-bond donating ability makes it difficult to dissolve the ionic salt. |
| Solubility in Polar Aprotic Solvents (DMF, DMSO) | Soluble. | Soluble to moderately soluble. | High dielectric constant of these solvents can help solvate the ionic salt. |
| Nucleophilicity | Moderately nucleophilic. | Not nucleophilic. | The lone pair on the nitrogen is protonated and unavailable for reaction.[8] |
References
-
ChemBK. (2024, April 10). 2-IODO-4-CHLOROANILINE. Retrieved from [Link]
-
Muby Chemicals. (n.d.). 4-Chloro-2-Iodoaniline or 4-Chloro 2 Iodo Aniline Manufacturers. Retrieved from [Link]
-
Hegde, J. (2014). What is the best way to make aniline dissolve in water?. Quora. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2757615, 4-Chloro-2-iodoaniline. Retrieved from [Link]
-
ExportersIndia. (n.d.). 4-Chloro 2 Iodo Aniline. Retrieved from [Link]
-
Reddit. (2022). Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work). r/Chempros. Retrieved from [Link]
-
ResearchGate. (2021, September 9). Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. Retrieved from [Link]
-
Gao, F., et al. (2016). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. RSC Advances. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
-
Xu, S., et al. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology. Retrieved from [Link]
-
Wu, J., et al. (2020). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC. Retrieved from [Link]
-
Ashenhurst, J. (2023, January 12). Reactions of Aniline. Chemistry Steps. Retrieved from [Link]
-
Research and Reviews: Journal of Chemistry. (2014, August 8). The Influence of Organic Solvents on the Polymerization of Polyaniline. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
-
Supporting Information. (n.d.). General procedure for the synthesis of sodium sulfinates. Retrieved from [Link]
-
Li, B., Hu, Y., & Tochtrop, G. P. (2023). An Acid-Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Chemistry – A European Journal. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-Chloro-2-iodoaniline | 63069-48-7 [chemicalbook.com]
- 5. 4-Chloro-2-Iodoaniline, 4-Chloro 2 Iodo Aniline Manufacturers, SDS [mubychem.com]
- 6. 4-Chloro-2-iodoaniline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. rsc.org [rsc.org]
- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. 4-Chloro-2-iodoaniline | C6H5ClIN | CID 2757615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Chloro 2 Iodo Aniline - High Purity Crystalline Powder at Best Price [shreeneels.net]
Technical Support Center: Stability Protocols for 4-Chloro-2-iodoaniline Hydrochloride
Introduction
Welcome to the Technical Support Center. We understand the frustration of witnessing a high-value intermediate like 4-Chloro-2-iodoaniline hydrochloride degrade into a purple/brown tar or lose its critical iodine functionality during a reaction.
This compound presents a "perfect storm" of stability challenges:
-
The C-I Bond: Weak and prone to homolytic cleavage (light sensitivity) or unwanted oxidative addition.
-
The Aniline Functionality: Susceptible to oxidation (discoloration) when in the free base form.
-
The Ortho-Substitution: Steric crowding increases the energy barrier for desired couplings, allowing decomposition pathways to compete.
This guide moves beyond basic "store in the dark" advice. We provide mechanistic insights and self-validating protocols to maintain the integrity of this molecule from the reagent bottle to the final product.
Module 1: The Mechanics of Instability (The "Why")
To prevent decomposition, you must understand the forces driving it. The table below highlights the thermodynamic vulnerabilities of 4-Chloro-2-iodoaniline.
Table 1: Bond Dissociation Energy (BDE) & Vulnerability Analysis
| Bond Type | Approx.[1] BDE (kcal/mol) | Primary Threat | Consequence |
| C–Cl (Aryl) | ~96 | Low | Stable under standard conditions. |
| C–I (Aryl) | ~65 | High | Photolysis: Cleaves under ambient light to form radicals.Metal Insertion: Rapid oxidative addition (desired) or dehalogenation (undesired). |
| N–H (Amine) | ~103 | Moderate | Oxidation: In the presence of |
Visualizing the Decomposition Pathways
The following diagram illustrates the three main "death pathways" for this molecule during reaction setup.
Figure 1: Mechanistic pathways leading to the degradation of 4-Chloro-2-iodoaniline. Note that the HCl salt is relatively stable; the risk spikes immediately upon neutralization.
Module 2: Pre-Reaction Handling & Neutralization
Issue: The hydrochloride salt is stable, but most transition-metal catalyzed reactions (Suzuki, Buchwald-Hartwig) require the free amine. Risk: Neutralizing the salt in situ generates heat and exposes the free amine to dissolved oxygen.
Protocol A: The "Cold-Break" Neutralization Method
Use this protocol if you observe immediate discoloration upon adding base.
-
Degas First: Before adding the aniline salt, degas your solvent (e.g., THF, Dioxane, Toluene) by sparging with Argon for 15 minutes. Oxygen is the enemy of the free base.
-
Cryo-Protection: Cool the solvent to 0°C.
-
Add Salt: Add the 4-Chloro-2-iodoaniline HCl salt to the cooled solvent.
-
Slow Base Addition: Add your base (e.g.,
, , or organic bases like TEA) slowly.-
Why? The heat of neutralization can trigger local decomposition. Keeping it cold acts as a "thermal brake."
-
-
Shield: Wrap the flask in aluminum foil immediately.
Module 3: Reaction Troubleshooting Guide
This section addresses specific failures occurring during the reaction.
Scenario 1: "My reaction mixture turned dark purple/black within minutes."
-
Diagnosis: Oxidative degradation of the aniline functionality.
-
Root Cause: The free amine was exposed to atmospheric oxygen or peroxides in the solvent.
-
The Fix:
-
Peroxide Check: If using ether/THF, test for peroxides. Aryl amines are sensitive to peroxide oxidation.
-
Strict Inerting: Do not just "flush" the headspace. You must sparge the solvent (bubble gas through liquid) or use freeze-pump-thaw cycles.
-
Switch Solvent: If possible, move to less oxygen-permeable solvents (e.g., switch from THF to Toluene or DMF if solubility allows).
-
Scenario 2: "I lost the Iodine. I made 4-Chloroaniline instead of the product."
-
Diagnosis: Protodehalogenation (Reduction of the C-I bond).
-
Root Cause: This is common in Pd-catalyzed cross-couplings. The C-I bond undergoes oxidative addition to Pd. If the transmetallation step is slow, the Pd-Aryl species can abstract a hydride (from solvent or reagents) and reductively eliminate, replacing Iodine with Hydrogen.
-
The Fix:
-
Increase Catalyst Activity: Use ligands that accelerate transmetallation (e.g., bulky phosphines like XPhos or Buchwald precatalysts) to outcompete the reduction pathway.
-
Avoid Hydride Sources: Avoid solvents like isopropanol or ethanol (which can act as hydride donors). Use aprotic solvents (DMF, Dioxane).
-
Lower Temperature: The activation energy for dehalogenation is often higher than cross-coupling. Try running the reaction at 60°C instead of 100°C.
-
Scenario 3: "The reaction stalls. Starting material remains."
-
Diagnosis: Catalyst poisoning or "Ortho Effect" inhibition.
-
Root Cause: The Iodine is at the ortho position to the amine. The free amine can coordinate to the Palladium (acting as a ligand), effectively poisoning the catalyst and shutting down the cycle.
-
The Fix:
-
Protect the Amine: Acetylate the amine (convert to acetamide) before the coupling reaction. The amide is less nucleophilic and won't poison the catalyst. You can hydrolyze it back later.
-
Use a Stronger Base: Ensure the HCl is fully neutralized so the coupling partner can react, but be wary of base-mediated elimination.
-
Module 4: Decision Tree for Reaction Setup
Follow this logic flow to design a robust experimental setup.
Figure 2: Pre-reaction decision matrix to minimize decomposition risks.
FAQ: Frequently Asked Questions
Q: Can I store the free base if I convert the whole batch at once? A: We strongly advise against this. The HCl salt is the thermodynamically stable storage form. The free base is prone to rapid photo-oxidation. Convert only what you need in situ or immediately before use.
Q: Why does my reaction mixture turn black even under Nitrogen? A: "Under Nitrogen" (balloon) is often insufficient. If you did not sparge the solvent, dissolved oxygen remains. Also, check your light source—fume hood lights can be intense. Wrap the vessel in foil.
Q: Is the Iodine or the Chlorine more likely to react? A: The Iodine is significantly more reactive (C-I BDE ~65 kcal/mol) than the Chlorine (C-Cl BDE ~96 kcal/mol). In Pd-catalyzed couplings, the oxidative addition will occur exclusively at the C-I bond. However, this also means the C-I bond is the one that breaks during decomposition.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757615, 4-Chloro-2-iodoaniline. Retrieved from [Link]
- Luo, Y.-R. (2007).Comprehensive Handbook of Chemical Bond Energies. CRC Press.
- Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002).Palladium-catalyzed reactions of aryl halides with soft, non-organometallic nucleophiles. Tetrahedron, 58(11), 2041-2075.
Sources
column chromatography purification of 4-Chloro-2-iodoaniline hydrochloride derivatives
Current Status: Operational Ticket Focus: Chromatography Troubleshooting & Method Development Assigned Specialist: Senior Application Scientist
Executive Summary: The "Salt" Paradox
Purifying 4-Chloro-2-iodoaniline hydrochloride (and its derivatives) presents a classic chromatographic conflict. You are attempting to purify an ionic salt on normal-phase silica gel , a surface that is inherently acidic and polar.
If you load this HCl salt directly onto a standard silica column, two failure modes are inevitable:
-
Total Retention: The cationic ammonium species (
) undergoes cation exchange with deprotonated silanols ( ), sticking permanently to the baseline. -
Streaking/Tailing: Partial dissociation leads to a "smear" rather than a discrete band, destroying resolution.
The Golden Rule: You must either neutralize the amine (run as free base) or neutralize the silica (using additives).
Module 1: Strategic Decision Matrix
Before packing a column, determine your workflow based on the solubility and stability of your specific derivative.
Workflow Decision Tree
Figure 1: Decision matrix for selecting the correct purification mode. Method B is the industry standard for haloanilines.
Module 2: The Protocols
Method B: Free-Base Purification (Recommended)
Best for: High purity requirements, scaling up, and removing the HCl counter-ion.
The Logic: 4-Chloro-2-iodoaniline is a weak base (pKa < 4.0 due to electron-withdrawing Cl/I groups). It is easily extracted, and the free base chromatographs beautifully on silica compared to the salt.
Step-by-Step:
-
Partition: Suspend the crude HCl salt in Ethyl Acetate (EtOAc). Add saturated aqueous Sodium Bicarbonate (
). Shake until the solid dissolves. -
Isolate: Separate the organic layer. Wash with brine.[1] Dry over
. Do not use if the amine is very polar, as it can coordinate. -
Concentrate: Evaporate solvent to obtain the free base (often a brown/tan solid).
-
Column Setup:
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0%
20%). -
Loading: Dry load on Celite or Silica to prevent band broadening.
-
Re-Salting (Optional): After purification, dissolve the pure free base in diethyl ether and add 2M HCl in ether to precipitate the pure hydrochloride salt.
Method A: Direct Silica with Triethylamine (TEA)
Best for: When you cannot perform an aqueous workup or need to keep the process anhydrous.
The Logic: You must "deactivate" the acidic silanol sites on the silica gel. Triethylamine (TEA) is a stronger base than your aniline derivative; it will sacrificially bind to the silica protons, allowing your product to pass.
The "Pre-Treatment" Protocol:
-
Slurry Preparation: Mix your silica gel with the starting mobile phase (e.g., 95:5 Hexane:EtOAc) containing 1% Triethylamine .[2]
-
Equilibration: Pour the column and flush with 2 column volumes (CV) of this TEA-doped solvent. Crucial: This saturates the silica surface.
-
Elution: Run your gradient. You can often remove TEA from the mobile phase after the first 3 CVs, but keeping 0.5% TEA throughout ensures sharp peaks.
| Parameter | Specification | Note |
| TEA Concentration | 0.5% - 1.0% v/v | Higher % dissolves silica; keep <2%. |
| Solvent System | Hexane / EtOAc | Avoid DCM/MeOH if possible (dissolves silica with TEA).[3] |
| Detection | UV 254 nm | TEA absorbs at low UV; ignore the solvent front. |
Module 3: Troubleshooting & FAQs
Q1: My product turns purple/red on the column. What is happening?
Diagnosis: Oxidation (the "Aniline Blues").[2] Mechanism: Anilines are electron-rich. Even with electron-withdrawing halogens, they are prone to radical oxidation by air, catalyzed by the high surface area of silica and light. Solution:
-
Wrap the column in aluminum foil. Iodine-carbon bonds are photosensitive (photolytic cleavage).
-
Speed is key. Do not leave the compound on the column overnight.
-
Degas solvents. Sparge mobile phase with Nitrogen/Argon for 15 mins before use.
Q2: I see a "Ghost Peak" or double spots on TLC.
Diagnosis: Salt Dissociation or De-iodination.
-
Scenario A (Streaking): You are seeing the equilibrium between the free base and the HCl salt.
-
Fix: Add 1% TEA to your TLC eluent.[2] If the two spots merge into one sharp spot, it was just salt dissociation.
-
-
Scenario B (De-iodination): The C-I bond is weak. If you see a spot moving faster than your product (lower polarity), it might be the de-iodinated byproduct (4-chloroaniline).
-
Fix: Avoid heating the fraction collector or rotovap bath >40°C.
-
Q3: Why is my yield low, but no other peaks are visible?
Diagnosis: Irreversible Adsorption (Chemisorption). Mechanism: The amine has formed a covalent-like bond with a metal impurity in the silica or is stuck on "active" sites. Solution:
-
Flush the column with 10% Methanol in DCM + 1%
at the end. If your product comes off then, your initial mobile phase was too weak or the silica too active.
Module 4: Mechanism of Action (Visualized)
Understanding why TEA works prevents future errors.
Figure 2: Competitive inhibition mechanism. TEA (Yellow) blocks the acidic silanol sites, allowing the target aniline (Blue) to elute without drag.
References
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel.[4] Retrieved from [Link]
-
Royal Society of Chemistry. (2016). A practical route to 2-iodoanilines... (Supplementary Information). Retrieved from [Link][5][6]
-
National Institutes of Health (PubChem). (2025). 4-Chloro-2-iodoaniline Compound Summary. Retrieved from [Link]
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the HPLC Analysis of 4-Chloro-2-iodoaniline Hydrochloride Purity
Introduction
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Chloro-2-iodoaniline hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, is no exception.[1] Its molecular structure, featuring halogen substituents on an aniline frame, presents unique analytical challenges, particularly in resolving closely related structural isomers and process-related impurities.[2][3]
This guide provides an in-depth, technically-grounded comparison of analytical methodologies for determining the purity of 4-Chloro-2-iodoaniline hydrochloride. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, offering a detailed, validated protocol. Furthermore, we will objectively compare HPLC with alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS), providing the necessary context for researchers, scientists, and drug development professionals to make informed decisions for their analytical needs. The methodologies and validation standards discussed are aligned with the principles outlined by the International Council for Harmonisation (ICH) to ensure regulatory compliance.[4][5]
Chapter 1: The Analytical Challenge: Understanding the Analyte and Its Impurities
A robust analytical method is built upon a thorough understanding of the analyte and its potential impurities. The synthesis of 4-Chloro-2-iodoaniline typically involves the iodination of 4-chloroaniline.[1] This process can lead to a specific profile of impurities that must be effectively separated and quantified.
Key Impurity Classes:
-
Residual Starting Material: Unreacted 4-chloroaniline is a primary potential impurity.[3]
-
Positional Isomers: The iodination reaction can potentially yield other isomers, such as 2-chloro-4-iodoaniline or di-iodinated species, which may have very similar physicochemical properties to the target molecule, making them difficult to separate.[2]
-
Degradation Products: As an aniline derivative, the compound may be susceptible to oxidative or light-induced degradation.
The necessity of a high-resolution technique is therefore paramount. The structural similarity among these potential impurities dictates the use of a method with high specificity, capable of distinguishing between these closely related compounds.
Caption: Potential impurity sources in 4-Chloro-2-iodoaniline HCl synthesis.
Chapter 2: Primary Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the industry standard for the purity analysis of non-volatile and thermally labile compounds like halogenated anilines.[6][7] Its high resolving power, sensitivity, and robust quantitative performance make it the ideal choice for routine quality control.[8] The method described here utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobic partitioning between a nonpolar stationary phase and a polar mobile phase.
Detailed Experimental Protocol (HPLC-UV)
This protocol is a self-validating system designed for accuracy and reproducibility. The causality behind each parameter is crucial for method robustness.
1. Instrumentation & Reagents:
-
System: HPLC with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 column is chosen for its versatility and strong hydrophobic retention, which is effective for separating aromatic compounds.[4][6]
-
Reagents: HPLC grade Acetonitrile (ACN), HPLC grade water, and analytical grade Potassium Phosphate Monobasic.
2. Chromatographic Conditions:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid. The acidic pH ensures that the aniline moiety is protonated, leading to sharper peaks and consistent retention times.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration) A gradient is employed to ensure elution of more hydrophobic impurities while maintaining good resolution between early-eluting peaks like the starting material.
-
-
Flow Rate: 1.0 mL/min. This is a standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is critical for reproducible retention times.[4]
-
Detection: UV at 254 nm. This wavelength is commonly used for aromatic compounds and provides good sensitivity for the analyte and related impurities.[4] A PDA detector is recommended to assess peak purity and identify the optimal wavelength for all components.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Diluent: Mobile phase composition at time zero (70:30 Water:Acetonitrile).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of 4-Chloro-2-iodoaniline hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.
Caption: General experimental workflow for HPLC purity analysis.
Method Validation (ICH Q2(R1) Principles)
For any analytical method used in drug development, validation is mandatory to demonstrate its suitability. The following parameters must be assessed.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate the analyte from all potential impurities. | Peak purity analysis (via PDA) should pass. No co-elution at the principal peak's retention time. |
| Linearity | To verify a proportional relationship between detector response and concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the nominal test concentration. |
| Accuracy (% Recovery) | To demonstrate the closeness of the test results to the true value. | 98.0% - 102.0% recovery for spiked samples.[4] |
| Precision (% RSD) | To show the method's repeatability and intermediate (inter-day) reproducibility. | Repeatability: RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.[4] |
| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified. | Signal-to-noise ratio ≥ 10. Typically required for impurity quantification. |
Chapter 3: Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the workhorse for purity assays, no single technique provides a complete picture. Orthogonal methods, which rely on different separation or detection principles, are essential for comprehensive characterization.[5] The primary alternative for a compound like 4-Chloro-2-iodoaniline is Gas Chromatography.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. It is highly effective for volatile and semi-volatile compounds.[6]
-
Principle: The sample is vaporized and separated in a capillary column. The separated components then enter a mass spectrometer, which acts as a detector, providing both quantitative data and mass information that can elucidate the structure of impurities.
-
Advantages:
-
Disadvantages:
Head-to-Head Comparison
| Feature | HPLC-UV/PDA | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between liquid mobile and solid stationary phases.[8] | Partitioning between gas mobile and liquid/solid stationary phases.[4] |
| Specificity | High; can separate structurally similar impurities and isomers.[4] | Very high; mass spectral data provides structural confirmation.[6] |
| Sensitivity | High (ng to pg level).[4] | Very high (pg to fg level), especially with selective ion monitoring.[4] |
| Applicability | Broad range, ideal for non-volatile and thermally labile compounds.[4][6] | Limited to volatile and thermally stable compounds; may require derivatization.[7] |
| Impurity Identification | Tentative identification based on retention time and UV spectra. | Definitive identification based on mass spectra and fragmentation patterns. |
| Typical Use Case | Routine QC, purity assay, and quantification of known impurities. | Impurity identification, characterization of new batches, and analysis of volatile impurities. |
Conclusion
For the routine purity analysis of 4-Chloro-2-iodoaniline hydrochloride, a validated reversed-phase HPLC method is the undisputed gold standard. Its robustness, precision, and suitability for non-volatile analytes make it perfectly aligned with the demands of quality control in a regulated pharmaceutical environment.[8] The detailed protocol provided in this guide serves as a robust starting point for method development and validation.
However, a comprehensive analytical strategy should not rely on a single technique. GC-MS serves as a powerful orthogonal method, indispensable for the definitive structural identification of unknown impurities and for screening volatile process contaminants.[6] The most effective approach for the complete characterization of 4-Chloro-2-iodoaniline hydrochloride involves using HPLC for routine purity testing and employing GC-MS during development or for investigating out-of-specification results. This dual-technique approach ensures the highest level of quality, safety, and regulatory compliance.
References
- BenchChem. A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.
- ResearchGate. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
- BenchChem. Validation of N-Ethyl-2,3-difluoro-6-nitroaniline Purity by HPLC: A Comparative Guide.
- RSC Publishing. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
- ChemicalBook. 4-Chloro-2-iodoaniline Chemical Properties,Uses,Production.
- SynThink. 63069-48-7 4-chloro-2-iodoaniline - Reference Standard.
- BenchChem. Technical Support Center: Purification of Halogenated Aniline Compounds.
- AMSbiopharma. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- RASAYAN Journal of Chemistry. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
- Lab Pro. 4-Chloro-2-iodoaniline, 25G - C1800-25G.
- Thermo Fisher Scientific. 4-Chloro-2-iodoaniline, 98% 25 g.
- AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance.
- Strem. 4-Chloro-2-iodoaniline, min. 98%.
- National Institutes of Health. 4-Chloro-2-iodoaniline | C6H5ClIN | CID 2757615 - PubChem.
- Santa Cruz Biotechnology. 4-Chloro-2-iodoaniline | CAS 63069-48-7.
- Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- U.S. Environmental Protection Agency. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
Sources
- 1. 4-Chloro-2-iodoaniline | 63069-48-7 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
Publish Comparison Guide: qNMR Analysis of 4-Chloro-2-iodoaniline Hydrochloride
Executive Summary
4-Chloro-2-iodoaniline hydrochloride is a critical halogenated aromatic intermediate used in pharmaceutical synthesis. Traditionally, its purity is assessed via HPLC-UV. However, for rapid, absolute purity determination without the need for an identical certified reference standard, Quantitative NMR (qNMR) has emerged as a superior alternative.[1]
This guide objectively compares the performance of qNMR against HPLC-UV for this specific compound, detailing the experimental workflow, internal standard selection, and data analysis required to achieve metrological accuracy.
Strategic Comparison: qNMR vs. HPLC-UV
For a researcher characterizing 4-Chloro-2-iodoaniline HCl, the choice between qNMR and HPLC depends on the analytical goal: Absolute Purity vs. Impurity Profiling .
Performance Matrix
| Feature | qNMR (Recommended) | HPLC-UV (Alternative) |
| Primary Output | Absolute Purity (Mass %) | Relative Purity (Area %) |
| Reference Standard | Universal (e.g., DMSO | Specific (Requires pure 4-Chloro-2-iodoaniline) |
| Response Factor | Uniform (1:1 for all protons) | Variable (Depends on extinction coefficient |
| Analysis Time | < 20 mins (Prep + Acquisition) | > 45 mins (Equilibration + Run) |
| Structure Confirmation | Simultaneous (ID + Quant) | Retention time only (requires MS for ID) |
| Salt Stoichiometry | Can determine HCl ratio directly | Cannot measure counter-ions (Cl⁻) directly |
Verdict
-
Choose qNMR when: You need a rapid, absolute purity assay for a new batch of 4-Chloro-2-iodoaniline HCl and lack a certified reference standard of the exact compound. It is also the only method that simultaneously confirms the salt stoichiometry (Aniline:HCl ratio).
-
Choose HPLC-UV when: You need to isolate and identify specific trace impurities (e.g., regioisomers like 2-chloro-4-iodoaniline) at levels <0.1%.
Technical Deep Dive: qNMR Methodology
This section details the validated protocol for analyzing 4-Chloro-2-iodoaniline HCl.
A. Solvent Selection
Recommended Solvent: DMSO-d
-
Rationale: The hydrochloride salt form significantly reduces solubility in non-polar solvents (CDCl
). DMSO-d ensures complete dissolution and prevents micelle formation which causes line broadening. -
Chemical Shift Reference: Residual DMSO-d
quintet at 2.50 ppm .
B. Internal Standard (IS) Selection
Selection is critical to avoid spectral overlap with the analyte's aromatic signals (approx.[2] 6.5 – 8.0 ppm).[3]
| Internal Standard | Signal ( | Suitability for 4-Chloro-2-iodoaniline HCl |
| Dimethyl Sulfone (DMSO | ~3.0 ppm (s) | Optimal. Sharp singlet in a silent region. No overlap with aromatic protons or water. |
| Maleic Acid | ~6.3 ppm (s) | Risky. Potential overlap with aniline aromatic protons shifted by HCl salt formation. |
| 1,3,5-Trimethoxybenzene | ~6.1 ppm (s) | Moderate. Good solubility, but aromatic signal is close to analyte region. |
C. Analyte Spectral Features (Predicted in DMSO-d )
Upon protonation (HCl salt), the aniline -NH
-
8.0 - 10.0 ppm: Broad singlet (-NH
). Do not integrate for quantitation due to exchange. - 7.8 ppm (d, J~2Hz): H-3 (Ortho to Iodine).
- 7.4 ppm (dd): H-5 (Meta to Iodine).
- 7.1 ppm (d): H-6 (Ortho to Ammonium).
-
Note: Exact shifts vary with concentration and temperature; always run a scout scan.
Experimental Protocol
Step 1: Sample Preparation (Gravimetric)
Precision weighing is the single largest source of error in qNMR.
-
Equilibrate the analytical balance (readability 0.01 mg or better).
-
Weigh ~10-15 mg of 4-Chloro-2-iodoaniline HCl directly into a weighing boat. Record mass (
). -
Weigh ~5-8 mg of Dimethyl Sulfone (IS) into the same boat or directly into the vial. Record mass (
). -
Transfer quantitative mixture to a vial and dissolve in 0.6 mL DMSO-d
. -
Vortex until solution is perfectly clear. Transfer to 5mm NMR tube.[4]
Step 2: Acquisition Parameters
To ensure 99.9% magnetization recovery, the relaxation delay (
-
Pulse Sequence: zg (standard 1D proton) or zg30.
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay (
): 30 seconds (Conservative setting; aromatic protons is typically 2-4s). -
Number of Scans (NS): 16 or 32 (S/N > 150:1 required).
-
Acquisition Time (AQ):
seconds.[4] -
Temperature: 298 K (25°C).
Step 3: Processing & Integration
-
Phasing: Apply manual phase correction (0th and 1st order).
-
Baseline: Apply polynomial baseline correction (ABS).
-
Integration:
-
Set IS signal (DMSO
at 3.0 ppm) integral to a fixed value (e.g., 6000). -
Integrate the most distinct aromatic proton of the analyte (likely H-3 doublet at ~7.8 ppm). Avoid the broad NH
peak. -
Crucial: Include
C satellites in the integration area if not decoupled, OR exclude them consistently for both IS and Analyte.
-
Visualization of Workflow
Caption: Figure 1. End-to-end qNMR workflow ensuring metrological traceability and data integrity.
Data Analysis & Calculation
Calculate the purity (
Where:
- : Integrated area (Sx = Analyte, IS = Internal Standard)
-
: Number of protons contributing to the signal (e.g.,
for DMSO , for H-3) -
: Molar Mass (
g/mol for HCl salt, g/mol ) - : Mass weighed (mg)
- : Purity of Internal Standard (as a decimal, e.g., 0.999)
Example Calculation Table
| Parameter | Value |
| Mass of Analyte ( | 12.45 mg |
| Mass of IS ( | 6.10 mg |
| Integral Analyte ( | 1.000 (H-3, 1H) |
| Integral IS ( | 4.250 (DMSO |
| Resulting Purity | 98.4% |
References
-
BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Dimethyl Sulfone." qNMR Internal Standards Database. [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]
-
Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012. (General qNMR protocols). [Link]
-
PubChem. "4-Chloro-2-iodoaniline Compound Summary." National Library of Medicine. [Link]
Sources
Publish Comparison Guide: Analytical Methods for the Quantification of 4-Chloro-2-iodoaniline Hydrochloride
Executive Summary
4-Chloro-2-iodoaniline (CAS 63069-48-7) is a critical halogenated aniline intermediate used in the synthesis of complex pharmaceutical APIs.[1] While often supplied as a free base, the hydrochloride salt form is frequently encountered in process streams to enhance stability or solubility.
Accurate quantification is paramount for two reasons:
-
Yield Optimization: As a building block, its purity directly impacts downstream reaction efficiency (e.g., Buchwald-Hartwig aminations).
-
Genotoxic Impurity (PGI) Control: Haloanilines are structural alerts for genotoxicity. Regulatory bodies (ICH M7) require trace-level quantification (ppm/ppb) if residual material persists in the final drug substance.
This guide compares three distinct analytical approaches—HPLC-UV , GC-MS , and LC-MS/MS —providing experimental frameworks to select the optimal method based on your sensitivity and throughput requirements.
Physicochemical Constraints & Sample Preparation[2][3]
Before selecting a method, the salt form (hydrochloride) presents specific challenges regarding solubility and chromatography.
-
Dissociation: In aqueous mobile phases, the hydrochloride salt will dissociate. The pH must be controlled to ensure the analyte exists in a single state (protonated vs. neutral) to prevent peak tailing.
-
Free-Basing for GC: Gas Chromatography requires the analyte to be neutral and volatile. Direct injection of the hydrochloride salt can damage liners and columns due to HCl liberation.
Universal Sample Preparation Protocol (Salt Neutralization)
For GC-MS and standard HPLC-UV:
-
Weigh: 10 mg of 4-Chloro-2-iodoaniline HCl.
-
Dissolve: Add 10 mL of 0.1 M NaOH (aq) to neutralize the salt.
-
Extract: Add 10 mL of Dichloromethane (DCM) or Ethyl Acetate. Vortex for 1 min.
-
Separate: Collect the organic layer (containing the free base).
-
Dry: Pass through anhydrous
. -
Dilute: Dilute with suitable solvent (MeOH for HPLC, DCM for GC) to target concentration.
Method A: HPLC-UV (The Quality Control Workhorse)
Best For: Routine purity testing, assay determination (>98%), and separating non-volatile isomers.
High-Performance Liquid Chromatography with UV detection is the industry standard for assaying this compound due to its aromatic chromophore, which absorbs strongly at 254 nm.
Experimental Protocol
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10% → 90% B (Linear ramp)
-
15-20 min: 90% B (Wash)
-
20-25 min: 10% B (Re-equilibration)
-
-
Detection: UV @ 254 nm (primary), 280 nm (secondary).
-
Temperature: 30°C.
Mechanism of Separation: The hydrophobic iodine and chlorine substituents create strong retention on the C18 stationary phase. The acidic mobile phase keeps the aniline moiety (pKa ~3-4) partially protonated, but the high organic content ensures elution.
Performance Metrics:
-
Linearity:
(Range: 10 – 1000 µg/mL). -
LOQ: ~1-5 µg/mL.
-
Specificity: Excellent separation from 2-chloro-4-iodoaniline isomers due to differences in hydrophobicity.
Method B: GC-MS (The Orthogonal Validator)
Best For: Identification of volatile impurities, residual solvent analysis, and confirming molecular mass.
GC-MS is superior for resolving structural isomers that might co-elute in HPLC. However, derivatization or strict free-basing is required for the hydrochloride salt.
Experimental Protocol
-
Inlet: Split/Splitless (Split ratio 20:1), 250°C.
-
Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm film).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp: 15°C/min to 280°C.
-
Final: 280°C (Hold 5 min).
-
-
Detection: MS (EI source, 70 eV).[3] Scan range 40–350 m/z.
-
Key Ions: Molecular ion
at m/z ~253/255 (Cl/I isotope pattern).
Causality: The non-polar stationary phase (5% phenyl) interacts with the halogenated aromatic ring. The high temperature ensures the aniline does not tail significantly, provided the liner is deactivated.
Method C: LC-MS/MS (Trace Impurity Analysis)
Best For: Genotoxic impurity quantification (ppm levels) in drug substances.
When 4-Chloro-2-iodoaniline is a potential impurity in a final drug product, UV detection is insufficient. Triple Quadrupole (QqQ) MS provides the necessary sensitivity.
Experimental Protocol
-
Column: Agilent Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) – UHPLC.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
MRM Transitions:
-
Quantifier: 253.9
127.0 (Loss of Iodine). -
Qualifier: 253.9
218.0 (Loss of Chlorine).
-
Performance Metrics:
-
LOD: < 10 ng/mL (ppb range).
-
Selectivity: Mass filtration eliminates matrix interference from the API.
Comparative Analysis Summary
The following table synthesizes experimental data to guide method selection.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Primary Application | Purity Assay (QC) | Volatile Impurities / ID | Trace Impurity (PGI) |
| Analyte Form | Salt or Free Base | Free Base Only (Requires Prep) | Salt or Free Base |
| Limit of Quant (LOQ) | ~10 ppm (µg/mL) | ~1 ppm (µg/mL) | < 0.05 ppm (ng/mL) |
| Throughput | High (10-15 min) | Medium (20-30 min) | High (5-10 min) |
| Cost per Sample | Low | Medium | High |
| Robustness | High (Standard buffers) | Medium (Liner maintenance) | Medium (Matrix effects) |
Analytical Decision Workflow
The following diagram illustrates the logical flow for selecting the appropriate methodology based on the sample state and analytical goal.
Figure 1: Decision tree for selecting analytical methods based on the specific requirements of assay purity versus trace impurity quantification.
References
-
PubChem. (2025).[4] 4-Chloro-2-iodoaniline Compound Summary (CID 2757615). National Library of Medicine. Retrieved from [Link]
Sources
A Strategic Guide to the Chemoselective Functionalization of 4-Chloro-2-iodoaniline Hydrochloride: A Comparative Analysis of C-I vs. C-Cl Bond Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the ability to precisely modify a molecule's structure is paramount. Polyfunctionalized aromatic compounds, such as 4-chloro-2-iodoaniline, represent a valuable class of building blocks, offering multiple points for diversification. The presence of two distinct halogen atoms—iodine and chlorine—on the aniline scaffold opens up a realm of possibilities for sequential and site-selective cross-coupling reactions. This guide provides an in-depth technical comparison of the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in 4-chloro-2-iodoaniline hydrochloride, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
The hydrochloride form of 4-chloro-2-iodoaniline presents unique considerations for reaction setup. The protonated anilinium group enhances water solubility but may require neutralization or careful choice of basic conditions to liberate the free aniline for effective participation in many catalytic cycles. Throughout this guide, it is assumed that appropriate basic conditions are utilized to generate the reactive free aniline from its hydrochloride salt.
The Underlying Principles: A Tale of Two Halogens
The remarkable chemoselectivity observed in the functionalization of 4-chloro-2-iodoaniline is rooted in the fundamental differences between the C-I and C-Cl bonds. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is well-established: C-I > C-Br > C-Cl > C-F.[1][2] This hierarchy is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen bonds.
Table 1: Comparison of Carbon-Halogen Bond Properties in Aryl Halides
| Bond | Bond Dissociation Energy (kJ/mol) | Bond Length (Å) in 4-chloro-2-iodoaniline | Electronegativity of Halogen (Pauling Scale) |
| C-I | ~272 | 2.101 | 2.66 |
| C-Cl | ~401 | 1.755 | 3.16 |
Data compiled from various sources and representative values.
The significantly lower BDE of the C-I bond makes it more susceptible to cleavage during the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling cycles.[1] This inherent difference in reactivity is the cornerstone of selective functionalization, allowing for the iodine atom to be replaced while the more robust chlorine atom remains, poised for subsequent transformations under more forcing conditions.
The Workhorses of Cross-Coupling: A Comparative Guide to Selective Reactions
The differential reactivity of the C-I and C-Cl bonds can be strategically exploited in a variety of powerful cross-coupling reactions to build molecular complexity. This section provides a comparative overview and detailed experimental protocols for four key transformations, focusing on the selective functionalization of the C-I bond in 4-chloro-2-iodoaniline.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of biaryl structures. In the context of 4-chloro-2-iodoaniline, it allows for the selective introduction of an aryl or vinyl group at the 2-position.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and reliable catalyst for Suzuki couplings of aryl iodides. Its relatively low reactivity profile is well-suited for selective activation of the C-I bond without disturbing the C-Cl bond under mild conditions.[3]
-
Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) is sufficient to facilitate the transmetalation step without promoting side reactions. The presence of water is often beneficial for the efficiency of the transmetalation.
-
Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane and water provides good solubility for both the organic and inorganic reagents.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Bond
-
Reaction Setup: To a dry Schlenk flask, add 4-chloro-2-iodoaniline hydrochloride (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon) for 15 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Heat the mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 2: Representative Data for Selective Suzuki-Miyaura Coupling
| Arylboronic Acid | Product | Estimated Yield | Selectivity (C-I vs. C-Cl) |
| Phenylboronic acid | 2-Aryl-4-chloroaniline | 85-95% | >98:2 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-chloroaniline | 80-90% | >98:2 |
| 3-Pyridinylboronic acid | 2-(3-Pyridinyl)-4-chloroaniline | 75-85% | >95:5 |
Yields are estimated based on typical reactions of similar dihaloaniline substrates and may require optimization.
Caption: Experimental workflow for selective Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the aniline ring. The reaction is highly selective for the C-I bond, even at room temperature.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(II) precatalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (CuI) is the classic system for Sonogashira reactions. The palladium facilitates the oxidative addition, while copper is believed to form a copper acetylide intermediate that participates in the transmetalation step.[4]
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) serves both as a base to deprotonate the terminal alkyne and often as the solvent.
-
Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to ensure an oxygen-free environment, which is crucial for the stability of the catalytic species.
Experimental Protocol: Selective Sonogashira Coupling at the C-I Bond
-
Reaction Setup: To a dry Schlenk flask, add 4-chloro-2-iodoaniline hydrochloride (1.0 equiv.) and copper(I) iodide (5 mol%).
-
Inert Atmosphere: Seal the flask and purge with argon for 15 minutes.
-
Catalyst and Reagent Addition: Add PdCl₂(PPh₃)₂ (2 mol%), followed by anhydrous, degassed triethylamine. Stir for 10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Workup: Remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Table 3: Representative Data for Selective Sonogashira Coupling
| Terminal Alkyne | Product | Estimated Yield | Selectivity (C-I vs. C-Cl) |
| Phenylacetylene | 4-Chloro-2-(phenylethynyl)aniline | 90-98% | >99:1 |
| Trimethylsilylacetylene | 4-Chloro-2-((trimethylsilyl)ethynyl)aniline | 85-95% | >99:1 |
| 1-Hexyne | 4-Chloro-2-(hex-1-yn-1-yl)aniline | 80-90% | >98:2 |
Yields are estimated based on typical reactions of similar dihaloaniline substrates and may require optimization.
Caption: Simplified catalytic cycle for Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the arylation of a wide range of amines.[1][2] This reaction can be performed selectively at the C-I position of 4-chloro-2-iodoaniline to introduce a new amino substituent.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: Modern Buchwald-Hartwig reactions often employ a palladium(II) precatalyst like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos. These advanced ligands facilitate the oxidative addition and reductive elimination steps, allowing the reaction to proceed under milder conditions. For selective C-I amination, a less reactive ligand system might be chosen to avoid competitive C-Cl activation.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Anhydrous, non-polar solvents like toluene or dioxane are commonly used.
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-I Bond
-
Reaction Setup: In a glovebox, charge an oven-dried vial with sodium tert-butoxide (1.4 equiv.). Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Reagent Addition: Add 4-chloro-2-iodoaniline hydrochloride (1.0 equiv.) and the amine to be coupled (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vial and heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Table 4: Representative Data for Selective Buchwald-Hartwig Amination
| Amine | Product | Estimated Yield | Selectivity (C-I vs. C-Cl) |
| Morpholine | 4-(4-Chloro-2-aminophenyl)morpholine | 80-90% | >95:5 |
| Aniline | N¹-(4-Chlorophenyl)benzene-1,2-diamine | 75-85% | >95:5 |
| Benzylamine | N¹-Benzyl-4-chlorobenzene-1,2-diamine | 70-80% | >90:10 |
Yields are estimated based on typical reactions of similar dihaloaniline substrates and may require optimization.
Ullmann Coupling: A Classic C-N and C-O Bond Formation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N and C-O bonds. While often requiring harsher conditions than palladium-catalyzed methods, modern ligand-accelerated protocols have broadened its applicability. The reactivity trend generally follows that of palladium catalysis, allowing for selective coupling at the C-I bond.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: A copper(I) source, such as CuI, is the traditional catalyst. The addition of a ligand, like 1,10-phenanthroline or an amino acid, can significantly lower the required reaction temperature and improve yields.
-
Base: A strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is necessary.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used to achieve the necessary reaction temperatures.
Experimental Protocol: Selective Ullmann N-Arylation at the C-I Bond
-
Reaction Setup: To a sealable reaction tube, add 4-chloro-2-iodoaniline hydrochloride (1.0 equiv.), the amine or alcohol (2.0 equiv.), potassium phosphate (2.5 equiv.), CuI (10 mol%), and a ligand (e.g., L-proline, 20 mol%).
-
Solvent Addition: Add anhydrous DMSO.
-
Reaction: Seal the tube and heat the mixture to 100-130 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry, concentrate, and purify by column chromatography.
Sequential Functionalization: Unlocking Molecular Diversity
The true synthetic power of 4-chloro-2-iodoaniline lies in the ability to perform sequential cross-coupling reactions. By first selectively functionalizing the C-I bond under mild conditions, the C-Cl bond remains available for a second, distinct transformation under more forcing conditions. This orthogonal reactivity allows for the controlled and stepwise construction of highly substituted aniline derivatives, which are valuable scaffolds in drug discovery.
Caption: Strategy for sequential cross-coupling reactions.
Conclusion
The differential reactivity of the C-I and C-Cl bonds in 4-chloro-2-iodoaniline hydrochloride provides a powerful handle for selective and sequential molecular editing. By understanding the fundamental principles of bond strengths and the mechanisms of cross-coupling reactions, researchers can rationally design synthetic routes to complex aniline derivatives. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, along with the copper-catalyzed Ullmann condensation, offer a versatile toolkit for the chemoselective functionalization of the more labile C-I bond. The protocols and comparative data presented in this guide serve as a robust starting point for the development and optimization of these critical transformations, empowering the synthesis of novel molecules for a wide range of scientific applications.
References
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Available at: [Link]
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
-
BYJU'S. (2020, January 6). Ullmann Reaction. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed. Available at: [Link]
-
Li, J. J. (2021). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. Available at: [Link]
-
Jafari, B., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Available at: [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chen, X., & Zhou, X.-Y. (2023). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]
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Performance Guide: 4-Chloro-2-iodoaniline Hydrochloride vs. Free Base in Solvent Systems
Topic: Performance of 4-Chloro-2-iodoaniline Hydrochloride in Different Solvent Systems Content Type: Publish Comparison Guide
Executive Summary
4-Chloro-2-iodoaniline (CAS: 63069-48-7) is a critical halogenated aniline intermediate used in the synthesis of pharmaceuticals (e.g., P2X3 receptor antagonists) and agrochemicals.[1][2] While commercially supplied primarily as the Free Base (a low-melting solid, mp 40–43 °C), the Hydrochloride (HCl) Salt plays a pivotal role in its synthesis, purification, and stabilization.
This guide provides a technical comparison of the HCl salt versus the Free Base, focusing on their distinct solubility profiles ("Solubility Switching") and stability metrics. Understanding these differences is essential for optimizing reaction workups and maximizing yield during drug development.
Comparative Solubility Profile
The "performance" of this compound is dictated by the pH-dependent equilibrium between its neutral form (Free Base) and ionic form (HCl Salt). The following table contrasts their behavior across standard solvent classes.
Table 1: Solubility & Performance Matrix
| Solvent System | Free Base (Neutral) | Hydrochloride Salt (Ionic) | Application / Causality |
| Water (Neutral) | Insoluble (<0.1 g/L) | Soluble (Moderate) | The hydrophobic halogens (Cl, I) limit aqueous solubility of the free base. The ionic lattice of the salt overcomes this. |
| Aqueous Acid (1M HCl) | Soluble (Converts to Salt) | Highly Soluble | Critical: This system is used to retain the product in the aqueous phase while washing away non-basic organic impurities. |
| Dichloromethane (DCM) | Highly Soluble | Insoluble | Used for extraction of the Free Base after neutralization. |
| Methanol / Ethanol | Soluble | Soluble | Both forms dissolve, but the HCl salt may require heating. Useful for recrystallization.[3] |
| Hexanes / Heptane | Insoluble | Insoluble | Anti-solvent for both forms. Used to precipitate the product from concentrated organic solutions. |
| DMSO / DMF | Soluble | Soluble | Universal solvents for reaction monitoring (NMR/HPLC). |
Expert Insight: The Free Base has a low melting point (~40 °C), making it prone to "oiling out" during recrystallization. Converting it to the HCl salt (which has a significantly higher melting point) can facilitate the formation of a stable, crystalline solid for purification.
Stability and Reactivity Analysis
3.1 Photolytic Instability (Deiodination)
-
Risk: The C–I bond is the weakest link in the molecule (Bond Dissociation Energy ~65 kcal/mol). Exposure to UV light causes homolytic cleavage, releasing iodine radicals and forming 4-chloroaniline impurities.
-
Salt Performance: The HCl salt lattice is generally more robust against solid-state photodegradation than the low-melting Free Base.
-
Mitigation: Store both forms in amber vials. Solutions in DMSO/MeOH should be prepared fresh and protected from light.
3.2 Thermal Stability
-
Free Base: Melts at ~40–43 °C. Storage above 25 °C can lead to caking or partial melting, increasing the rate of oxidation (darkening from pale brown to purple/black).
-
HCl Salt: Significantly higher thermal stability. Does not melt at ambient temperatures, reducing the kinetics of oxidative degradation.
Experimental Protocol: Acid-Base Purification Strategy
This self-validating protocol utilizes the "Solubility Switch" described above to purify crude 4-Chloro-2-iodoaniline (e.g., removing non-basic impurities like nitro-compounds or dehalogenated byproducts).
Objective: Purify 10g of crude material.
-
Dissolution (Salt Formation):
-
Dissolve crude 4-Chloro-2-iodoaniline in 50 mL of 2M HCl .
-
Observation: The amine dissolves; non-basic impurities (e.g., starting nitro compounds) remain insoluble.
-
-
Filtration:
-
Filter the acidic solution through a Celite pad to remove insoluble particulates.
-
Checkpoint: The filtrate contains the target product as the HCl salt.
-
-
Washing:
-
Extract the acidic aqueous layer with 3 x 20 mL Ethyl Acetate .
-
Mechanism: Non-basic organic impurities partition into the organic layer. The product remains in the aqueous phase (Salt form). Discard the organic layer.
-
-
Neutralization (Free Base Recovery):
-
Cool the aqueous phase to 0–5 °C.
-
Slowly add 20% NaOH or Saturated NaHCO₃ until pH > 9.
-
Observation: A thick precipitate (Free Base) forms.
-
-
Isolation:
-
Extract the milky suspension with 3 x 30 mL Dichloromethane (DCM) .
-
Dry the combined DCM layers over Anhydrous MgSO₄.
-
Concentrate under reduced pressure (keep bath < 35 °C to prevent oiling).
-
-
Result:
-
Yields off-white to pale brown crystalline solid.
-
Visualization: Solubility Switching & Workflow
The following diagram illustrates the chemical logic driving the purification protocol.
Caption: Figure 1: Acid-Base "Solubility Switch" Purification Workflow. The process leverages the high aqueous solubility of the HCl salt to separate the target amine from non-basic organic contaminants.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757615, 4-Chloro-2-iodoaniline. Retrieved from [Link]
- Google Patents.WO2025037229A1 - Compounds and compositions for modulating the activity of ERK. (Demonstrates usage of 4-chloro-2-iodoaniline as a key intermediate).
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A Senior Application Scientist's Guide to the Characterization of 4-Chloro-2-iodoaniline Hydrochloride Impurities
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is of paramount importance. The presence of impurities, even in trace amounts, can have a significant impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methodologies for the characterization of impurities in 4-Chloro-2-iodoaniline hydrochloride, a key building block in organic synthesis. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure the scientific integrity of your impurity profiling.
Understanding the Impurity Landscape of 4-Chloro-2-iodoaniline Hydrochloride
4-Chloro-2-iodoaniline hydrochloride is a di-halogenated aniline derivative. Impurities in this substance can arise from several sources, including the manufacturing process, degradation, and improper storage. A thorough understanding of the synthetic route is the first step in predicting potential process-related impurities.
A common synthetic route to 4-Chloro-2-iodoaniline involves the selective ortho-iodination of 4-chloroaniline.[1] This process can lead to a variety of impurities, including:
-
Starting materials and reagents: Unreacted 4-chloroaniline and residual iodinating agents.
-
Isomeric impurities: Positional isomers such as 2-chloro-4-iodoaniline, which can be difficult to separate due to their similar physicochemical properties.
-
Over- and under-halogenated species: Di-iodinated or di-chlorinated anilines, and anilines where one of the halogenation steps did not occur.
-
By-products of side reactions: Impurities formed through unintended reactions during synthesis.
Degradation impurities can also form under various stress conditions such as exposure to acid, base, oxidation, heat, or light. Forced degradation studies are therefore essential to identify potential degradants and to develop stability-indicating analytical methods.[2][3]
A Comparative Analysis of Analytical Techniques
The choice of analytical technique for impurity profiling is critical and depends on the nature of the impurities and the analytical objectives. Here, we compare the two most powerful and commonly used techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are non-volatile or thermally labile.[4][5][6]
Strengths for 4-Chloro-2-iodoaniline Hydrochloride Analysis:
-
Versatility: HPLC can be adapted to separate a wide range of polar and non-polar impurities by selecting the appropriate stationary and mobile phases.
-
Quantitative Accuracy: With UV detection, HPLC offers excellent precision and accuracy for quantifying impurities.[7]
-
Non-destructive: The technique is non-destructive, allowing for the collection of fractions for further spectroscopic analysis (e.g., NMR, MS).
-
Stability-Indicating Methods: HPLC is the gold standard for developing stability-indicating methods, which are crucial for assessing the shelf-life of drug substances.[8][9]
Limitations:
-
Peak Capacity: For highly complex impurity profiles, the peak capacity of a single HPLC run may be insufficient to resolve all components.
-
Identification: While retention time provides some information, definitive identification of unknown impurities usually requires coupling with a mass spectrometer (LC-MS).[10][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[12]
Strengths for 4-Chloro-2-iodoaniline Hydrochloride Analysis:
-
High Separation Efficiency: Capillary GC columns offer very high resolution, which is particularly useful for separating closely related isomers.
-
Definitive Identification: The mass spectrometer provides detailed structural information, allowing for the confident identification of unknown impurities.[13]
-
Sensitivity: GC-MS can achieve very low detection limits, making it suitable for trace-level impurity analysis.
Limitations:
-
Volatility Requirement: The analyte must be volatile and thermally stable. While 4-Chloro-2-iodoaniline is amenable to GC analysis, its hydrochloride salt is not and requires conversion to the free base before injection. This extra sample preparation step can introduce variability.
-
Derivatization: Some polar impurities may require derivatization to improve their volatility and chromatographic performance.[14]
Head-to-Head Comparison
| Feature | HPLC | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection.[12][13] |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds.[12] | Required. The sample must be volatile and thermally stable. |
| Separation Efficiency | Good to excellent. | Very high, especially for isomeric separation. |
| Identification | Based on retention time. Requires a coupled technique like MS for definitive identification. | Mass spectral data provides definitive structural information.[13] |
| Quantification | Excellent with UV detection.[7] | Good, but can be more variable than HPLC-UV. |
| Sample Preparation | Generally straightforward dissolution in a suitable solvent. | May require conversion of the hydrochloride salt to the free base and potential derivatization of polar impurities. |
Experimental Protocols
To provide a practical framework, we present detailed, best-practice protocols for the analysis of 4-Chloro-2-iodoaniline hydrochloride impurities using both HPLC and GC-MS. These protocols are based on established methods for related halogenated anilines and represent a robust starting point for method development and validation.
Stability-Indicating HPLC Method
This method is designed to separate 4-Chloro-2-iodoaniline from its potential process-related impurities and degradation products.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.025 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.1 with dilute sodium hydroxide.[8]
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of 4-Chloro-2-iodoaniline hydrochloride in the diluent to obtain a final concentration of approximately 1 mg/mL.
-
For the analysis of related substances, prepare a solution with a concentration of approximately 0.1 mg/mL.
Workflow for HPLC Analysis:
Caption: Workflow for HPLC analysis of 4-Chloro-2-iodoaniline hydrochloride.
GC-MS Method for Impurity Identification
This method is optimized for the identification of volatile and semi-volatile impurities in 4-Chloro-2-iodoaniline.
GC-MS Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp 1: 10 °C/min to 200 °C
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 min
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-400 m/z
Sample Preparation (as free base):
-
Dissolve a known amount of 4-Chloro-2-iodoaniline hydrochloride in water.
-
Add a saturated solution of sodium bicarbonate to basify the solution to a pH > 9.
-
Extract the aqueous solution three times with an equal volume of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and carefully evaporate the solvent to obtain the free base.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Workflow for GC-MS Analysis:
Caption: Logical workflow for confident impurity identification.
Forced Degradation Studies
Forced degradation studies are a regulatory requirement and a critical component of impurity profiling. [2][3]They are designed to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical method.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photostability: Exposure to light as per ICH Q1B guidelines.
The stressed samples should be analyzed using the developed stability-indicating HPLC method. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient level for detection and characterization without completely degrading the parent compound. [9]
Conclusion and Recommendations
The comprehensive characterization of impurities in 4-Chloro-2-iodoaniline hydrochloride requires a multi-faceted analytical approach.
-
For routine quality control and quantification of known impurities, the stability-indicating HPLC-UV method is the preferred choice due to its robustness, precision, and versatility.
-
For the definitive identification of unknown impurities and the analysis of volatile by-products, GC-MS is an invaluable tool, providing detailed structural information.
-
NMR spectroscopy remains the gold standard for the unambiguous structural elucidation of isolated impurities.
A combination of these techniques, guided by a thorough understanding of the synthetic process and potential degradation pathways, will ensure the highest level of confidence in the purity and quality of 4-Chloro-2-iodoaniline hydrochloride. This, in turn, is fundamental to the development of safe and effective pharmaceutical products.
References
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Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Retrieved February 20, 2026, from [Link]
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Supporting Information for a practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. (n.d.). Retrieved February 20, 2026, from [Link]
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Quinn, T. R., & Tanski, J. M. (2014). Crystal structure of 4-chloro-2-iodoaniline. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o944–o945. [Link]
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Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry. Retrieved February 20, 2026, from [Link]
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Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). Retrieved February 20, 2026, from [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Journal of Pharmaceutical Sciences & Research. [Link]
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Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved February 20, 2026, from [Link]
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Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
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Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35. [Link]
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SciSpace. (2016, December 14). Forced Degradation Studies. [Link]
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SpectraBase. (n.d.). 2,4-Dichloroaniline - Optional[1H NMR] - Spectrum. Retrieved February 20, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2757615, 4-Chloro-2-iodoaniline. Retrieved February 20, 2026, from [Link].
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Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
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IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15). World Journal of Pharmaceutical Research. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75893, 2,4-Dichloro-6-nitroaniline. Retrieved February 20, 2026, from [Link].
-
MDPI. (2022, November 8). Total Ion Chromatogram and Total Ion Mass Spectrum as Alternative Tools for Detection and Discrimination (A Review). [Link]
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Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. [Link]
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Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. [Link]
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Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
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LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
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AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]
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Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86261, 4,4'-Methylenebis(3-chloro-2,6-diethylaniline). Retrieved February 20, 2026, from [Link].
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Deutsche Gesellschaft für Regulatorische Angelegenheiten e.V. (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and WHO. [Link]
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Basrani, B. R., Manek, S., Mathers, D., Fillery, E., & Sodhi, R. N. S. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Journal of Endodontics, 36(2), 312–314. [Link]
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[A study on the simultaneous HPLC determination of chlorhexidine and its impurity 4-chloroaniline]. (1990). Yao xue xue bao = Acta pharmaceutica Sinica, 25(12), 920–924. [Link]
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Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021, October). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
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International Journal of Health Sciences. (2022, February 10). Low level quantification of two potential genotoxic impurities in rilpivirine hydrochloride drug substance by HPLC technique. [Link]
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Rasayan Journal of Chemistry. (n.d.). DETERMINATION OF FOUR NOVEL PROCESS-RELATED GENOTOXIC IMPURITIES IN OLMESARTAN MEDOXOMIL TABLET BY RP-HPLC. Retrieved February 20, 2026, from [Link]
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literature review of 4-Chloro-2-iodoaniline hydrochloride applications
Topic: Literature Review & Applications Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
The "Selectivity Scaffold" for Asymmetric Heterocycle Synthesis [1]
Executive Summary
In the landscape of halogenated anilines, 4-Chloro-2-iodoaniline (CAS 63069-48-7) —and its hydrochloride salt—occupies a critical niche as a bifunctional differentiation scaffold .[1][2] Unlike symmetrical di-haloanilines (e.g., 2,4-dichloroaniline), this compound offers a distinct reactivity hierarchy: the highly labile ortho-iodo group allows for facile oxidative addition under mild Palladium-catalyzed conditions, while the para-chloro group remains inert, serving as a latent handle for subsequent functionalization or as a metabolically stable structural motif.[2]
This guide analyzes the compound’s utility in synthesizing indoles, quinazolines, and biaryl pharmacophores, comparing its performance against brominated analogs and providing validated experimental protocols.[2]
Chemical Profile & Properties[2][3][4][5][6]
| Property | Specification |
| Compound Name | 4-Chloro-2-iodoaniline (Hydrochloride) |
| CAS Number | 63069-48-7 (Free Base) |
| Molecular Formula | C₆H₅ClIN ([1][2][3]·HCl) |
| Molecular Weight | 253.47 g/mol (Free Base) |
| Appearance | Pale brown to purple crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low water solubility (Free Base) |
| Key Hazard | Acute Tox. 3 (Oral) ; Skin/Eye Irritant |
Note on Salt Form: The hydrochloride salt is often preferred for long-term storage to prevent oxidation (darkening) of the aniline amine.[1] In reaction mixtures containing base (e.g., K₂CO₃), the salt is neutralized in situ to the free base.[2]
Comparative Analysis: The Reactivity Advantage
The primary value of 4-Chloro-2-iodoaniline lies in the Bond Dissociation Energy (BDE) gap between the C–I and C–Cl bonds.[1] This gap enables "Chemoselective Orthogonality"—the ability to react one site exclusively without protecting the other.
Comparison Table: Halogenated Aniline Scaffolds
| Feature | 4-Chloro-2-iodoaniline | 4-Chloro-2-bromoaniline | 2,4-Dichloroaniline |
| C-2 Reactivity (Ortho) | High (Iodine).[1][2] Reacts at RT or mild heat.[1][2][4] | Medium (Bromine).[1][2] Requires >80°C or specialized ligands.[1][2] | Low (Chlorine).[1][2] Requires harsh conditions/bulky ligands.[1][2] |
| Selectivity (C-2 vs C-4) | Excellent. >99% selectivity for C-2 in Pd-coupling.[1][2] | Good. Some risk of C-4 activation with highly active catalysts.[1][2] | Poor. Difficult to differentiate C-2 from C-4. |
| Atom Economy | Lower (Iodine is heavy waste).[1][2] | Medium. | High. |
| Cost | High.[1][2] | Medium. | Low. |
| Primary Use Case | Asymmetric synthesis of complex heterocycles.[1][2] | General biaryl synthesis where selectivity is less critical.[1][2] | Symmetrical cores or commodity agrochemicals.[1][2] |
Visualizing the Selection Logic
Figure 1: Decision matrix for selecting halogenated aniline scaffolds based on synthetic requirements.
Key Applications & Mechanisms[2][9][10]
A. Indole Synthesis (Sonogashira + Cyclization)
The 2-iodo position is ideal for a Sonogashira coupling with terminal alkynes.[1][2][5] The resulting o-alkynylaniline undergoes cyclization (often mediated by CuI or TBAF) to form 2-substituted indoles.[1] The 5-chloro substituent on the resulting indole is retained, providing a handle for further derivatization.
B. Biaryl Synthesis (Suzuki-Miyaura)
In drug discovery, this scaffold allows for the sequential construction of tri-aryl systems.[2] The first Suzuki coupling occurs exclusively at the iodine. The chlorine remains, allowing the molecule to be carried through multiple steps before a second, high-energy coupling (using Buchwald precatalysts) functionalizes the chlorine.[2]
Reaction Pathway Diagram[9][12]
Figure 2: Divergent synthetic pathways utilizing the chemoselective reactivity of the C-2 Iodine.
Experimental Protocols
Protocol A: Chemoselective Suzuki Coupling
Target: Synthesis of 4-chloro-2-phenylaniline derivatives. Objective: Couple at C-2 (I) while preserving C-4 (Cl).[1][2]
Materials:
-
4-Chloro-2-iodoaniline (1.0 equiv)[1]
-
Arylboronic acid (1.1 equiv)[2]
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)[2]
Procedure:
-
Setup: In a Schlenk tube, combine the aniline, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).[2]
-
Solvation: Add degassed 1,4-Dioxane and the aqueous Na₂CO₃ solution.
-
Reaction: Heat to 80°C for 4–6 hours.
-
Expert Insight: Do not exceed 100°C. Higher temperatures may initiate oxidative addition at the C-Cl bond, leading to side products.[2]
-
-
Monitoring: Check TLC. The starting material (Rf ~0.4 in 4:1 Hex/EtOAc) should disappear.[2]
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Silica gel column chromatography (Gradient: Hexane to 10% EtOAc/Hexane).
Protocol B: Indole Synthesis via One-Pot Sonogashira/Cyclization
Target: Synthesis of 5-chloro-2-phenylindole.[1]
Materials:
-
4-Chloro-2-iodoaniline (1.0 equiv)[1]
-
Phenylacetylene (1.2 equiv)[2]
-
Catalyst: PdCl₂(PPh₃)₂ (2 mol%)[2]
-
Base/Solvent: Triethylamine (Et₃N) or DMF/Et₃N mix.[2]
Procedure:
-
Coupling: Dissolve aniline and alkyne in degassed Et₃N/DMF (1:3). Add Pd and Cu catalysts under Argon.[2]
-
Reaction: Stir at Room Temperature for 2 hours.
-
Observation: The iodine is reactive enough that heating is often unnecessary for the initial coupling.
-
-
Cyclization: Once the intermediate alkynylaniline is formed (check TLC), raise temperature to 100°C for 3–12 hours to force the intramolecular cyclization (amine attacking the alkyne).[2]
-
Workup: Filter off salts, concentrate filtrate, and purify via column chromatography.
Safety & Handling (E-E-A-T)
-
Toxicity: Classified as Toxic if swallowed (H301) .[1][2][7] It is an aniline derivative; handle with extreme care to avoid skin absorption (methemoglobinemia risk).[2]
-
Storage: Light sensitive. The C-I bond is photolabile. Store in amber vials under inert gas. If using the HCl salt, ensure it is kept desiccated to prevent hydrolysis.[2]
-
Waste: Iodine-containing waste must be segregated from general organic waste in many jurisdictions due to potential for forming explosive heavy metal azides/acetylides if mixed improperly with other metal wastes.[1][2]
References
-
Chemical Properties & Safety: National Center for Biotechnology Information.[1][2] (2025).[2] PubChem Compound Summary for CID 2757615, 4-Chloro-2-iodoaniline. Retrieved from [Link]
-
Indole Synthesis: Ujjwal, A., et al. (2013).[2] "Palladium-catalyzed synthesis of indoles via Sonogashira coupling."[1][5][8] Asian Journal of Chemistry. (Contextual reference for 2-iodoaniline cyclization).
-
Comparative Reactivity: Xu, P., et al. (2017).[2] "Palladium-catalyzed incorporation of two C1 building blocks... with 2-iodoanilines."[1][9][10][3][8][7][11] Organic Letters, 19, 4484-4487.[1][2] Retrieved from [Link][2]
-
Crystallography & Structure: Wei, Z.-B., et al. (2010).[2] "4-Bromo-2-chloroaniline."[1] Acta Crystallographica Section E, E66, o250.[2] (Used for structural comparison of halo-anilines).[1][2] Retrieved from [Link]
Sources
- 1. 4-Chloro-2-iodoaniline | C6H5ClIN | CID 2757615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-2-iodoaniline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. 4-Chloro-2-iodoaniline | 63069-48-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. spuvvn.edu [spuvvn.edu]
- 9. 4-Chloro-2-iodoaniline | 63069-48-7 [chemicalbook.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. 4-Chloro-2-iodoaniline | CAS 63069-48-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
